4-Chloro-3-sulfamoylbenzoic acid

Catalog No.
S591199
CAS No.
1205-30-7
M.F
C7H6ClNO4S
M. Wt
235.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-sulfamoylbenzoic acid

CAS Number

1205-30-7

Product Name

4-Chloro-3-sulfamoylbenzoic acid

IUPAC Name

4-chloro-3-sulfamoylbenzoic acid

Molecular Formula

C7H6ClNO4S

Molecular Weight

235.65 g/mol

InChI

InChI=1S/C7H6ClNO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)

InChI Key

FHQAWINGVCDTTG-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-Chloro-3-Sulphamoylbenzoic Acid; 3-(Aminosulfonyl)-4-chloro-benzoic Acid; 3-Aminosulfonyl-4-chlorobenzoic Acid; 3-Sulfamoyl-4-chlorobenzoic Acid; 4-Chloro-5-sulfamoylbenzoic Acid;

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl

The exact mass of the compound 4-Chloro-3-sulfamoylbenzoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-3-sulfamoylbenzoic acid melting point 256-258°C

Author: Smolecule Technical Support Team. Date: February 2026

Physical and Chemical Properties

The table below summarizes the fundamental properties of 4-Chloro-3-sulfamoylbenzoic acid from various chemical suppliers and a research article.

Property Value Source / Context
CAS Registry Number 1205-30-7 [1] [2] [3]
Molecular Formula C₇H₆ClNO₄S [1] [2] [3]
Molecular Weight 235.64 g/mol [1] [2]
Melting Point 256-258 °C (lit.) 261 °C [2] [3] [1]
Density 1.6±0.1 g/cm³ [2]
Boiling Point 502.4±60.0 °C at 760 mmHg [2] [3]
Purity >98.0% (HPLC) [1]
Appearance White to almost white powder to crystal [1] [3]

Experimental Protocol for Synthesis and Characterization

The search results include a detailed experimental section from a research article that synthesized and characterized the compound [4].

  • General Methods: All chemicals and solvents were procured from commercial sources.
  • Spectral Characterization:
    • FT-IR Spectrum: Recorded using a PerkinElmer Spectrum 1 FT-IR spectrometer with a scan range of 450 to 4000 cm⁻¹ and a resolution of 1.0 cm⁻¹. The sample was prepared using the KBr pellets method.
    • FT-Raman Spectrum: Recorded using a Bruker standalone FT-Raman spectrometer with an Nd:YAG laser source (1064 nm wavelength), a resolution of 2.0 cm⁻¹, and a scan range of 50–4000 cm⁻¹.
    • NMR Spectroscopy: ¹H NMR spectrum was recorded on a Bruker Ascend 500 MHz spectrometer. The compound was dissolved in DMSO-d₆ for analysis.
  • Crystallography: The explicit structure of the compound was confirmed by Single Crystal X-ray Diffraction (SCXRD).
  • Computational Studies: The researchers performed quantum chemical calculations using Density Functional Theory (DFT) to validate the experimental data, analyze reactivity parameters, and study the molecular electrostatic potential (MEP) [4].

Pharmaceutical Relevance

While not a detailed pathway, this compound is a key intermediate in the synthesis of active pharmaceutical ingredients.

  • It is a core building block for the loop diuretic Furosemide and the antihypertensive drug Indapamide [5] [6] [7].
  • The compound itself was investigated for its anti-bacterial activity in the research study, which also performed calculations for bond dissociation energies and Fukui functions to predict its reactivity [4].

Safety and Handling Information

The compound should be handled with appropriate precautions.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) [1] [2] [3].
  • Precautionary Measures: Wear protective gloves/eye protection/face protection. Avoid breathing dust. If in eyes, rinse cautiously with water for several minutes [1] [3].
  • Acute Toxicity: An intravenous LD₅₀ study in rats reported a value of 1100 mg/kg [2].

Research Context and Diagram

The following diagram illustrates the role of this compound in pharmaceutical research and development, based on the information from the search results.

cluster_synth Synthesis & Characterization cluster_app Pharmaceutical Applications & Properties CSBA This compound (Key Intermediate) Synth Chemical Synthesis CSBA->Synth  Produced API Active Pharmaceutical Ingredient (API) Synthesis CSBA->API  Used As Building Block Bio Biological Activity Study (Anti-bacterial) CSBA->Bio  Tested For Char Characterization Synth->Char Comp Computational Analysis (DFT) Char->Comp  Data Validation Furo Furosemide (Diuretic) API->Furo Inda Indapamide (Antihypertensive) API->Inda

Research context and applications of this compound

References

3-(Aminosulfonyl)-4-chlorobenzoic acid solubility DMSO methanol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Qualitative Solubility

The compound 3-(Aminosulfonyl)-4-chlorobenzoic acid (CAS No. 1205-30-7), is a solid with a melting point of 256-258 °C [1] [2]. The available data provides only qualitative solubility information, as shown in the table below:

Property Value Source / Context
CAS Number 1205-30-7 [1] [2] [3]
Molecular Formula C₇H₆ClNO₄S [1] [2] [3]
Molecular Weight 235.64 g/mol [1] [2] [3]
Melting Point 256-258 °C (lit.) [1] [2]
Solubility in DMSO Slightly soluble [1]
Solubility in Methanol Slightly soluble [1]

Proposed Experimental Workflow for Solubility Determination

Since quantitative data is not available, determining the solubility would require experimental measurement. The workflow below outlines a standard methodology based on a similar published study [4]. You would need to optimize the specific conditions for 3-(Aminosulfonyl)-4-chlorobenzoic acid.

start Start: Solubility Determination step1 Prepare saturated solutions in DMSO and methanol start->step1 step2 Thermostat samples at multiple temperatures step1->step2 step3 Equilibrate with stirring for 24 hours step2->step3 step4 Sample supernatant fluid step3->step4 step5 Analyze concentration using HPLC step4->step5 step6 Calculate mole fraction solubility (x) step5->step6 end Model data with Apelblat equation step6->end

Experimental workflow for solubility determination.

Detailed Protocol
  • Materials and Preparation

    • Compound: 3-(Aminosulfonyl)-4-chlorobenzoic acid, purified to a high standard (e.g., ≥98%) [2].
    • Solvents: Anhydrous DMSO and methanol of analytical grade.
    • Equipment: Thermostatted water bath, HPLC system, analytical balance.
  • Saturation and Equilibration

    • Add an excess amount of the solid compound to vials containing each solvent [4].
    • Seal the vials and place them in a thermostatted water bath. A relevant temperature range for crystallization processes is typically 278.15 K to 313.15 K (5°C to 40°C) [4].
    • Agitate the mixtures continuously for at least 24 hours to ensure solid-liquid equilibrium is reached [4].
  • Sampling and Analysis

    • After equilibration, allow the undissolved solid to settle. Withdraw a sample of the supernatant liquid, ensuring no solid particles are collected [4].
    • Dilute the sample appropriately with a compatible solvent and analyze it using a calibrated High-Performance Liquid Chromatography (HPLC) system to determine the concentration of the dissolved compound [4].
  • Data Processing

    • Calculate the mole fraction solubility (x) from the concentration data.
    • The mole fraction solubility can then be correlated with temperature using thermodynamic models such as the Modified Apelblat equation [4].

A Path Forward for Researchers

To obtain the specific data you require, consider these approaches:

  • Experimental Measurement: The protocol above provides a starting point for generating the data in-house.
  • Specialized Databases: Search dedicated scientific databases (e.g., PubChem, SciFinder) for potentially published solubility data.
  • Supplier Inquiry: Contact technical support at chemical suppliers like Sigma-Aldrich [2] or TCI Chemicals [1], as they may have additional unpublished technical data.

References

4-Chloro-3-sulfamoylbenzoic acid EINECS 214-882-1

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Identifiers and Properties

The table below summarizes the core identifying information and basic physicochemical data for 4-Chloro-3-sulfamoylbenzoic acid.

Property Value / Description
CAS Registry Number 1205-30-7 [1] [2] [3]
EC Number 214-882-1 [2] [3]
Molecular Formula C₇H₆ClNO₄S [1] [2] [3]
Molar Mass 235.64 g/mol [2] [3]
Melting Point 256-258 °C (lit.) [1] [3]
Related Pharmaceutical Primary metabolite and impurity in Indapamide tablets; also an intermediate for Bumetanide [1] [2]

Synthetic and Analytical Methodologies

Synthesis as a Pharmaceutical Intermediate

A primary industrial application of this compound is synthesizing the antihypertensive drug Indapamide (4-chloro-3-sulphamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide) [4] [2]. A key patent (US5110946A) describes a process where 4-chloro-3-sulphamoylbenzoyl chloride is coupled with 1-amino-2,3-dihydro-2-methyl-1H-indole [4]. The 1-aminoindole intermediate is prepared from 2,3-dihydro-2-methyl-1H-indole and hydroxylamine-O-sulphonic acid [4].

Key Reaction Parameters:

  • Coupling Agent: 4-Chloro-3-sulphamoylbenzoyl chloride
  • Amine Component: 1-Amino-2,3-dihydro-2-methyl-1H-indole
  • Base: Triethylamine (excess) [4]
  • Solvent: Tetrahydrofuran (THF) or chemically equivalent solvents [4]
  • Reaction Time: ~24 hours [4]

After reaction, the mixture is worked up with a water/concentrated ammonia solution, followed by extraction with methylene chloride and purification [4].

Experimental Characterization Data

A 2020 study provided detailed spectroscopic characterization of synthesized this compound (CSBA) [5].

Spectroscopic Data:

  • FT-IR & FT-Raman: The molecule was characterized by its vibrational fingerprints. Key calculated frequencies (unscaled) using DFT methods include:
    • O-H stretching: 3111 cm⁻¹
    • N-H stretching: 3342 and 3246 cm⁻¹
    • C=O stretching: 1677 cm⁻¹
    • S=O stretching: 1319 and 1158 cm⁻¹ [5]
  • ¹H NMR (500 MHz, DMSO-d₆): The spectrum confirmed the proton environment [5].
  • Single-Crystal X-ray Diffraction (SCXRD): The explicit molecular structure was confirmed, and the crystal packing is stabilized by intermolecular N-H···O and O-H···O hydrogen bonds, forming a supramolecular chain structure [5].

Applications in Drug Discovery and Development

Beyond its role as a classic intermediate, this compound serves as a versatile building block in modern drug discovery.

Role in New Bioactive Molecule Design

The sulfamoyl benzoic acid (SBA) moiety is used to design specific agonists for the Lysophosphatidic Acid receptor 2 (LPA₂), a GPCR target [6]. One study designed and synthesized SBA analogues, leading to the discovery of the first specific, subnanomolar LPA₂ agonists [6]. One compound exhibited picomolar activity (EC₅₀ = 5.06 × 10⁻⁶ nM) [6]. These agonists show potential for mitigating radiation-induced injury by activating anti-apoptotic pathways [6].

The synthetic route for these analogues often involves coupling a 2-sulfamoylbenzoic acid ethyl ester precursor with various amine-containing fragments using a base like K₂CO₃ in DMF [6].

Computational Analysis and Reactivity

DFT studies on this compound provide insights for rational drug design [5]:

  • Molecular Electrostatic Potential (MEP) maps indicate the most negative regions are over the deprotonated oxygen atoms, identifying them as preferred sites for electrophilic attack [5].
  • Global Reactivity Descriptors were calculated, including HOMO-LUMO energy values, which help predict the molecule's chemical reactivity and stability [5].
  • Fukui function and bond dissociation energy analyses localize the molecule's reactivity and predict potential sites for radical attack [5].

Safety and Handling Guidelines

For safe laboratory handling, note the following classified hazards.

Hazard Aspect Classification / Precaution
GHS Signal Word Warning [3]
Hazard Statements H315-H319-H335 (Causes skin irritation, serious eye irritation, and respiratory irritation) [3]
Personal Protective Equipment (PPE) Dust mask type N95 (US), Eyeshields, Gloves [1] [3]
Acute Toxicity (Rat, IV) LD₅₀ = 1100 mg/kg [3]

Experimental Workflow Diagram

The following diagram outlines the key experimental steps involved in the synthesis, characterization, and application of this compound as derived from the research.

cluster_synth Synthesis & Purification cluster_char Characterization & Analysis cluster_app Application & Testing Start Start: Research Objective Step1 Synthesize CSBA (Melting Point: 256-258 °C) Start->Step1 Step2 Purify Product (Recrystallization) Step1->Step2 Step3 Spectroscopic Analysis (FT-IR, FT-Raman, NMR) Step2->Step3 Step4 Structural Confirmation (Single-Crystal XRD) Step3->Step4 Step5 Computational Studies (DFT, MEP, Fukui) Step4->Step5 Supports Step6 Use as Pharmaceutical Intermediate (e.g., Indapamide, Bumetanide) Step5->Step6 Step7 Design Novel Agonists (e.g., LPA₂ Receptor) Step5->Step7 Guides Step8 Biological Activity Assay (e.g., Anti-bacterial, Radioprotective) Step6->Step8 Step7->Step8

Workflow for the synthesis, analysis, and application of this compound in research.

Conclusion

This compound demonstrates its ongoing value from a classic pharmaceutical intermediate to a modern building block in drug discovery. Its well-characterized properties and the availability of robust synthetic and analytical protocols make it a reliable and versatile compound for research scientists developing new therapeutic agents.

References

Chemical Profile and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The compound is a benzoic acid derivative with both a sulfonamide and a chloro substituent. Key identifiers and properties are summarized below.

Property Value / Description
Systematic Name 4-Chloro-3-sulfamoylbenzoic acid [1]
CAS Number 1205-30-7 [2] [3]
Molecular Formula C₇H₆ClNO₄S [2] [3]
Molecular Weight 235.64 g/mol [2] [3]
Melting Point 256-258 °C (lit.) [3]
Appearance White to almost white powder to crystal [2]

Primary Applications and Synthetic Protocols

Its primary value lies as a key building block for the synthesis of more complex, biologically active molecules.

Application in Drug Synthesis

The most well-documented application of this compound is in the synthesis of Indapamide, a medication used to treat hypertension [4] [5] [6]. The synthesis involves activating the carboxylic acid group of the benzoic acid to form an acyl chloride, followed by condensation with an amine.

G This compound This compound Acyl Chloride Intermediate Acyl Chloride Intermediate This compound->Acyl Chloride Intermediate SOCl₂ or (COCl)₂ Indapamide (API) Indapamide (API) Acyl Chloride Intermediate->Indapamide (API) Coupling with Amine 1-Amino-2,3-dihydro-2-methyl-1H-indole 1-Amino-2,3-dihydro-2-methyl-1H-indole 1-Amino-2,3-dihydro-2-methyl-1H-indole->Indapamide (API)

Synthetic route of indapamide using this compound as a key intermediate

Experimental Synthesis and Condensation Protocol

Below is a generalized experimental workflow for converting the benzoic acid into a final drug product like indapamide.

1. Synthesis of the Acyl Chloride Intermediate

  • Reaction Setup: Charge a dry reactor with this compound and an inert solvent like dichloromethane or toluene [6].
  • Chlorination: Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in the presence of a catalytic amount of DMF [6].
  • Reaction Conditions: Stir the mixture at reflux until the reaction is complete, as monitored by TLC or HPLC.
  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess reagent and solvent, obtaining the crude 4-chloro-3-sulfamoylbenzoyl chloride, which can be used directly in the next step [6].

2. Condensation with Amine to Form Indapamide

  • Reaction Setup: Dissolve the acyl chloride intermediate in an inert solvent like tetrahydrofuran (THF). In a separate vessel, dissolve 1-amino-2,3-dihydro-2-methyl-1H-indole in the same solvent and add an organic base like triethylamine to act as an acid scavenger [5] [6].
  • Coupling: Slowly add the acyl chloride solution to the amine solution with stirring and cooling (e.g., in an ice-water bath).
  • Reaction Conditions: Allow the reaction to proceed for several hours at room temperature or under reflux.
  • Work-up and Isolation: Upon completion, the reaction is typically quenched with a mixture of water and ammonia. The organic phase is separated, and the product can be isolated through concentration, crystallization, or other purification techniques to yield pure indapamide [5].

Analytical Characterization Data

For researchers confirming the identity and purity of the compound or its intermediates, the following analytical data is crucial.

Parameter Specification / Reported Data
Purity (HPLC) >98.0 area% [2]
Canonical SMILES C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl [1]
InChI Key FHQAWINGVCDTTG-UHFFFAOYSA-N [1]
Hazard Codes Xi (Irritant) [3]
GHS Signal Word Warning [2] [3]

Research Context and Further Applications

Beyond its role as a synthetic intermediate, this scaffold is of interest in modern drug discovery.

  • Metabolism Studies: It is identified as a hydrolytic metabolite of the drug indapamide, formed through the cleavage of the amide bond in vivo [4].
  • Medicinal Chemistry Scaffold: Researchers have used the this compound scaffold to design and synthesize novel sulfamoyl benzoic acid (SBA) analogues. These compounds have been investigated as potent and specific agonists for the LPA₂ GPCR receptor, a target for developing agents against radiation-induced injury [7].

References

Clopamide Impurity C 4-Chloro-3-sulfamoylbenzoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Clopamide Impurity C

The table below summarizes the core identification and physicochemical data for Clopamide Impurity C:

Property Details
IUPAC Name/Chemical Name 4-chloro-3-sulfamoylbenzoic acid [1] [2] [3]
CAS Registry Number 1205-30-7 [1] [3]
Molecular Formula C7H6ClNO4S [1] [3]
Molecular Weight 235.64 g/mol [1] [3]
Appearance Almost white powder to crystal [1]
Melting Point 261 °C [1]
Solubility Slightly soluble in DMSO and Methanol [1]

This compound is also known as Indapamide Related Compound E, indicating its relevance as an impurity in multiple pharmaceutical substances [1].

Analytical Method: TLC-Densitometry

A published chromatographic-densitometric method can be used for the separation and determination of Clopamide and its impurities, including this compound (Impurity C) [4]. The method workflow and parameters are summarized below:

Start Method Start SP Stationary Phase: Silica gel TLC plates Start->SP MP Mobile Phase: n-butanol : 2-propanol : water : methylene chloride (10:7:2:5:3 v/v/v/v/v) SP->MP Sep Separation MP->Sep Det Detection & Quantification: Densitometry at 235 nm Sep->Det End Analysis Complete Det->End

The key parameters for this method are as follows [4]:

  • Stationary Phase: Silica gel TLC plates.
  • Mobile Phase: A mixture of n-butanol, 2-propanol, water, and methylene chloride in the ratio 10:7:2:5:3 (v/v/v/v/v).
  • Detection: Densitometric measurements performed at 235 nm.
  • Retention Factor (Rf): The Rf value for Impurity C (this compound) is approximately 0.51.

Research and Application Notes

  • Method Performance: The described TLC method is validated and suitable for routine analysis. It demonstrated a limit of detection (LOD) of 0.02 µg/spot for the impurities and achieved recovery rates of nearly 100% for Impurity C, which is crucial for accurate purity assessments [4].
  • Impurity Sourcing: This impurity is available from suppliers of pharmaceutical reference standards for research and quality control purposes, often under the name Clopamide EP Impurity C [1] [3].

References

4-Chloro-3-sulfamoylbenzoic acid GHS hazard statements

Author: Smolecule Technical Support Team. Date: February 2026

GHS Hazard Information

The table below summarizes the identified GHS hazard information for 4-Chloro-3-sulfamoylbenzoic Acid (CAS No. 1205-30-7).

Item Description
CAS No. 1205-30-7 [1] [2]
Signal Word Warning [1] [2]

| Hazard Statements | H315: Causes skin irritation [1] [2]. H319: Causes serious eye irritation [1] [2]. H335: May cause respiratory irritation [1]. | | Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray [1]. P264: Wash skin thoroughly after handling [2]. P280: Wear protective gloves/ eye protection/ face protection [2]. P302 + P352: IF ON SKIN: Wash with plenty of soap and water [2]. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [1] [2]. P332 + P313: If skin irritation occurs: Get medical advice/attention [2]. P337 + P313: If eye irritation persists: Get medical advice/attention [2]. P362: Take off contaminated clothing and wash before reuse [2]. | | GHS Pictogram | GHS07 (Exclamation mark) [2] |

Safety and Handling Workflow

For safe handling of this substance in a laboratory setting, you should follow a risk management process. The diagram below outlines the key steps from preparation to waste disposal.

Start Start: Hazard Review Step1 Risk Assessment: Identify all hazards and exposure routes Start->Step1 Step2 Implement Controls: - Use fume cupboard - Wear protective gloves - Wear eye/face protection Step1->Step2 Step3 Emergency Planning: Know location of eye wash station and safety shower Step2->Step3 Step4 Waste Handling: Collect for disposal according to local regulations Step3->Step4 End End Step4->End

Flowchart for handling this compound safely.

Regulatory Context for Pharmaceutical Impurities

For professionals in drug development, assessing impurities goes beyond physical hazards. The ICH M7 guideline provides a framework for assessing and controlling DNA-reactive (mutagenic) impurities in pharmaceuticals to minimize carcinogenic risk [3]. Although the searched results do not contain mutagenicity data for this compound, you should be aware of this critical requirement.

  • Guideline Focus: The ICH M7 guideline outlines recommendations for assessing and controlling mutagenic impurities in final drug substances or products, considering the intended conditions of human use [3].
  • Practical Implication: If this compound is used in pharmaceutical synthesis, a dedicated genotoxicity assessment is required to classify it per ICH M7 and establish appropriate control strategies if it is identified as a potential impurity.

Key Takeaways for Researchers

  • Primary Hazards: The main risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.
  • Safe Handling is Crucial: Always use this substance within a fume cupboard and wear appropriate personal protective equipment (PPE) including gloves and eye protection.
  • Check for Mutagenicity Data: For drug development work, you must consult specialized toxicological databases to complete the required ICH M7 assessment, as this information is not provided by chemical suppliers.

References

4-Chloro-3-sulfamoylbenzoic acid storage conditions sealed dry

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data and Storage Specifications

The table below summarizes the key identifying information and storage specifications for 4-Chloro-3-sulfamoylbenzoic acid:

Property Specification
CAS No. 1205-30-7 [1] [2]
Molecular Formula C₇H₆ClNO₄S [1] [2]
Quality/Purity 98% [1]
Recommended Storage Sealed in dry, Room Temperature [2]
Physical Form Solid [1]
Melting Point 256-258 °C [1]

Safety and Handling Information

Proper handling is crucial due to potential hazards. The following safety information is based on supplier data [1] [2]:

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2].
  • Target Organ: Respiratory system [1].
  • Personal Protective Equipment (PPE): Use gloves, eye protection, and a dust mask type N95 (US) [1].

In-Depth: Stability and Degradation Investigation

This compound is not just a simple chemical; it is a known metabolite of the antihypertensive drug indapamide and can also appear as an impurity in drug formulations [1]. Investigating the stability and degradation pathways of such compounds is a critical activity in pharmaceutical development.

A sophisticated methodology for a complete understanding of drug degradation mixtures has been validated using indapamide, which decomposes into this compound (referred to as DP3 in the study) [3]. The workflow involves forced degradation studies under acidic, basic, and oxidative conditions, followed by advanced analytical techniques.

The following diagram illustrates the experimental workflow for the in-depth investigation of drug degradation mixtures, combining UPLC-UV-HDMSE and NMR analyses:

workflow Start Start: Forced Degradation (Acidic, Basic, Oxidative) SamplePrep Sample Preparation (DMSO-d6/D2O with Tris Buffer) Start->SamplePrep MS_Analysis UPLC-UV-HDMSE Analysis SamplePrep->MS_Analysis NMR_Analysis NMR Analysis (1D 1H, 2D JRES, HSQC, TOCSY) SamplePrep->NMR_Analysis DataIntegration Data Integration & Structural Elucidation MS_Analysis->DataIntegration HRMS & IM-MS Data NMR_Analysis->DataIntegration Chemical Shift & Correlation Data Stats Statistical Analysis (PLS Regression) DataIntegration->Stats Results Results: Quantification & Pathway Elucidation Stats->Results

Key Experimental Protocols
  • Sample Preparation for Multi-Technique Analysis A critical step is preparing a sample compatible with both MS and NMR. The protocol uses a buffer system of DMSO-d6/D2O (70:30, v/v) with 50 mM Tris buffer. This ensures proper solubilization, pH adjustment to prevent chemical shift variations, and good shimming quality for NMR [3].

  • UPLC-UV-HDMSE Analysis

    • Chromatography: Ultra-Performance Liquid Chromatography (UPLC) with UV detection for profiling.
    • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) coupled with Ion Mobility Spectrometry (IMS). The HDMSE data-independent acquisition mode is used, which alternates between low-energy (for precursor ions) and high-energy (for fragmentation) scans. IMS helps align fragment ions with their precursors via drift-time filtering [3].
    • Quantification: LC-UV calibration curves are established for the active pharmaceutical ingredient (API) with good linearity (r² > 0.99) [3].
  • NMR Experiments for Structural Confirmation NMR is performed directly on the crude degradation mixture to confirm structures.

    • 1H-NMR: Used for quantification (qNMR) and information on chemical shifts and multiplicity.
    • 2D-NMR: Experiments like JRES (coupling constants), HSQC (¹H-¹³C correlation), and TOCSY (¹H-¹H correlation) confirm atom connectivity. The Non-Uniform Sampling (NUS) method is applied to 2D experiments to gain resolution and reduce overlapping signals [3].
  • Data Correlation with Statistical Analysis Partial Least Squares (PLS) regression is used as a statistical tool to rapidly establish correlations between MS and NMR datasets when analyzing multiple degradation conditions simultaneously [3].

References

Comprehensive Application Notes and Protocols for the Synthesis of Indapamide from 4-Chloro-3-sulfamoylbenzoic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Indapamide

Indapamide (4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide) is a widely used antihypertensive medication with diuretic properties belonging to the thiazide-like diuretics class. It is included on the World Health Organization's List of Essential Medicines and has been clinically proven to significantly reduce risks of major vascular events in patients with type 2 diabetes when used in combination therapy [1] [2]. The molecular structure of indapamide features a sulfamoyl chlorobenzamide moiety (polar component) and a lipid-soluble methylindoline moiety, which together contribute to its pharmacological activity and metabolic profile [2].

The synthesis of indapamide presents several industrial challenges, including the need for high purity final product suitable for pharmaceutical use, minimization of potentially toxic impurities (such as nitrosamine compounds), and development of economically viable processes that can be scaled to commercial production [3]. This document provides detailed protocols and application notes for the synthesis of indapamide from 4-chloro-3-sulfamoylbenzoic acid, incorporating the most efficient and industrially applicable methods.

Key Synthetic Pathways for Indapamide

Pathway Overview and Comparison

The synthesis of indapamide involves two key intermediates: This compound and 1-amino-2,3-dihydro-2-methyl-1H-indole. The convergence of these intermediates through amide bond formation constitutes the final API synthesis step. The following diagram illustrates the primary industrial pathway for indapamide synthesis:

G A 2,3-Dihydro-2-methyl-1H-indole D 1-Amino-2,3-dihydro- 2-methyl-1H-indole A->D Reaction in CH₂Cl₂, 20-50°C B Hydroxylamine-O-sulfonic acid B->D C Triethylamine C->D F Indapamide (API) D->F Amide bond formation in THF, 24h E 4-Chloro-3-sulfamoyl- benzoyl chloride E->F

The industrial synthesis of indapamide has evolved significantly from earlier methods that involved problematic reduction steps and generated toxic impurities such as nitrosamine compounds [3]. The contemporary industrial process utilizes hydroxylamine-O-sulfonic acid as a more direct aminating agent, eliminating the need for nitroso intermediates and providing a more efficient route with fewer purification requirements [3] [4].

Comparative Analysis of Reaction Conditions

Table 1: Comparative analysis of reaction conditions for key synthetic steps

Reaction Step Reagents & Catalysts Solvent Systems Temperature Range Reaction Time Yield Range
1-Aminoindoline Synthesis Hydroxylamine-O-sulfonic acid, Triethylamine (1.5:1 molar ratio to indoline) CH₂Cl₂, Chloroform, Dichloroethane 20-50°C 4-24 hours (temperature dependent) 70-85%
Acid Chloride Formation Thionyl chloride, DMF (catalytic) Toluene, THF Reflux conditions 3-6 hours 85-95%
Amide Coupling 4-Chloro-3-sulfamoylbenzoyl chloride, Triethylamine (excess) Tetrahydrofuran, Dichloromethane 20-30°C 12-24 hours 75-90%
Final Purification Water-ammonia mixture (80:20 v/v), Toluene-acetonitrile (15:45 v/v) - Ambient temperature 30 minutes (paste formation) 95-98% recovery

The critical process parameters for each synthetic step have been optimized through extensive industrial practice. The 1-aminoindoline synthesis demonstrates significant temperature dependence, with reaction times reduced from 24 hours to 4 hours when increasing temperature from 20°C to 50°C [3]. The amide coupling reaction requires strict stoichiometric control with excess triethylamine to ensure complete conversion and minimize side product formation [5] [3].

Detailed Experimental Protocols

Synthesis of 1-Amino-2,3-dihydro-2-methyl-1H-indole

Principle: This protocol describes the direct amination of 2,3-dihydro-2-methyl-1H-indole using hydroxylamine-O-sulfonic acid, which provides a superior industrial alternative to traditional methods involving nitrosation and reduction [3] [4].

Materials:

  • 2,3-Dihydro-2-methyl-1H-indole (FW: 133.19 g/mol)
  • Hydroxylamine-O-sulfonic acid (FW: 113.09 g/mol)
  • Triethylamine (FW: 101.19 g/mol)
  • Methylene chloride (anhydrous)
  • Hydrochloric acid (1M solution)
  • Sodium hydroxide (1M solution)
  • Anhydrous sodium sulfate

Procedure:

  • Charge 200 mL of methylene chloride into a 500 mL three-necked round-bottom flask equipped with mechanical stirrer, thermometer, and nitrogen inlet.
  • Add 26.64 g (0.20 mol) of 2,3-dihydro-2-methyl-1H-indole to the reaction flask under nitrogen atmosphere.
  • Add 42.36 g (0.30 mol) of hydroxylamine-O-sulfonic acid to the reaction mixture while maintaining temperature below 30°C.
  • Slowly add 30.36 g (0.30 mol) of triethylamine dropwise over 30 minutes, maintaining the temperature between 20-25°C.
  • After complete addition, heat the reaction mixture to 40-45°C and stir for 6-8 hours, monitoring reaction progress by TLC (hexane:ethyl acetate 7:3).
  • Upon completion, cool the reaction mixture to room temperature and transfer to a separatory funnel.
  • Wash the organic layer successively with 1M HCl (2 × 100 mL), distilled water (100 mL), and 1M NaOH (2 × 100 mL).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
  • Purify the product by recrystallization from toluene-hexane mixture to obtain 1-amino-2,3-dihydro-2-methyl-1H-indole as white crystals.

Notes:

  • The molar ratio of hydroxylamine-O-sulfonic acid to indoline derivative should be maintained between 1.5:1 to 2.5:1 for optimal yields [3].
  • The reaction time can be reduced to 4 hours by increasing the temperature to 50°C, but higher temperatures may increase impurity formation.
  • The product can be converted to its hydrochloride salt for improved stability by treatment with hydrogen chloride in ether.
Preparation of 4-Chloro-3-sulfamoylbenzoyl Chloride

Principle: This protocol describes the conversion of this compound to its corresponding acid chloride, which is the key electrophilic intermediate for amide bond formation in the final API synthesis [5] [6].

Materials:

  • This compound (FW: 235.64 g/mol)
  • Thionyl chloride (FW: 118.97 g/mol)
  • Anhydrous toluene
  • N,N-Dimethylformamide (anhydrous, catalytic amount)

Procedure:

  • Charge 23.56 g (0.10 mol) of this compound into a 250 mL round-bottom flask equipped with reflux condenser, thermometer, and calcium chloride drying tube.
  • Add 100 mL of anhydrous toluene followed by 14.28 g (8.7 mL, 0.12 mol) of thionyl chloride.
  • Add 2-3 drops of anhydrous DMF to catalyze the reaction.
  • Heat the reaction mixture to reflux (approximately 110°C) with stirring for 3-4 hours until gas evolution ceases.
  • Monitor reaction progress by FT-IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch (~2500-3500 cm⁻¹) and appearance of acid chloride C=O stretch (~1800 cm⁻¹).
  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.
  • Dry the resulting solid under high vacuum to obtain 4-chloro-3-sulfamoylbenzoyl chloride as a white to off-white powder.

Notes:

  • All equipment must be thoroughly dried before use to prevent hydrolysis of the acid chloride.
  • The acid chloride should be used immediately in the next step or stored under anhydrous conditions at -20°C.
  • Alternative solvents such as dichloromethane or chloroform can be used with appropriate temperature adjustment.
Final API Synthesis: Amide Bond Formation and Purification

Principle: This protocol describes the crucial amide coupling between 1-amino-2,3-dihydro-2-methyl-1H-indole and 4-chloro-3-sulfamoylbenzoyl chloride to form indapamide, followed by purification to achieve pharmaceutical quality [5] [3].

Materials:

  • 1-Amino-2,3-dihydro-2-methyl-1H-indole (FW: 162.23 g/mol)
  • 4-Chloro-3-sulfamoylbenzoyl chloride (FW: 254.08 g/mol)
  • Triethylamine (FW: 101.19 g/mol)
  • Tetrahydrofuran (anhydrous)
  • Water-ammonia mixture (80:20 v/v)
  • Toluene-acetonitrile mixture (15:45 v/v)
  • Activated carbon

Procedure:

  • Charge 150 mL of anhydrous tetrahydrofuran into a 500 mL three-necked round-bottom flask equipped with mechanical stirrer, thermometer, and nitrogen inlet.
  • Add 16.22 g (0.10 mol) of 1-amino-2,3-dihydro-2-methyl-1H-indole followed by 20.24 g (0.20 mol) of triethylamine.
  • Cool the reaction mixture to 10-15°C using an ice-water bath.
  • Slowly add 25.41 g (0.10 mol) of 4-chloro-3-sulfamoylbenzoyl chloride as a solid in portions over 30 minutes, maintaining temperature below 20°C.
  • After complete addition, remove the cooling bath and allow the reaction mixture to warm to room temperature.
  • Stir the reaction for 18-24 hours at 20-25°C, monitoring reaction progress by TLC (dichloromethane:methanol 9:1) or HPLC.
  • Upon completion, add 100 mL of water-ammonia mixture (80:20 v/v) slowly with cooling and stir for 15 minutes.
  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with 20 mL of methylene chloride.
  • Combine the organic layers and wash with water (2 × 50 mL) followed by brine (50 mL).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude indapamide.
  • Dissolve the crude product in 50 mL of toluene-acetonitrile mixture (15:45 v/v), add 0.5 g of activated carbon, and stir for 30 minutes at room temperature.
  • Filter through a celite bed and concentrate the filtrate under reduced pressure.
  • Recrystallize the solid from ethanol-water mixture to obtain pure indapamide as white crystals.

Notes:

  • The excess triethylamine is necessary to neutralize HCl generated during the reaction and prevent salt formation with the amine component.
  • The water-ammonia wash helps remove any unreacted acid chloride and acid impurities.
  • The final recrystallization step is critical for achieving the desired pharmaceutical purity and polymorphic form.

Analytical Characterization and Quality Control

Specification and Analytical Methods

Table 2: Analytical characterization and quality control specifications for indapamide

Parameter Specification Test Method Reference
Appearance White to off-white crystalline powder Visual examination [3]
Identification FT-IR spectrum matches reference FT-IR (KBr pellet) [2]
Identification HPLC retention time matches reference standard HPLC (C18 column, methanol-water gradient) [1]
Purity (HPLC) NLT 99.0% and NMT 101.0% HPLC (Area normalization) [3] [6]

| Related Substances | Individual impurity: NMT 0.5% Total impurities: NMT 1.5% | HPLC with UV detection at 240 nm | [6] [1] | | Water Content | NMT 0.5% | Karl Fischer titration | [3] | | Residual Solvents | Meets ICH guidelines for Class 2 and Class 3 solvents | GC-FID or GC-MS | [5] | | Melting Point | 160-162°C | Capillary method | [3] | | Heavy Metals | NMT 20 ppm | ICP-MS or USP method | [6] | | Assay | 98.0-102.0% of C16H16ClN3O3S | HPLC vs reference standard | [3] [6] |

Analytical Procedures:

HPLC Method for Purity and Related Substances:

  • Column: C18, 250 mm × 4.6 mm, 5 μm particle size
  • Mobile Phase: Gradient of methanol and 0.02 M potassium dihydrogen phosphate buffer (pH 3.5)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 240 nm
  • Injection Volume: 10 μL
  • Column Temperature: 30°C
  • Run Time: 60 minutes

FT-IR Characterization: The FT-IR spectrum of indapamide should exhibit characteristic absorption bands at:

  • 3300-3500 cm⁻¹ (N-H stretch, sulfamoyl and indoline groups)
  • 1650 cm⁻¹ (C=O stretch, amide)
  • 1320, 1150 cm⁻¹ (S=O asymmetric and symmetric stretches)
  • 750 cm⁻¹ (C-Cl stretch)
Impurity Profile and Control

Table 3: Identified impurities in indapamide and their control strategies

Impurity Name Chemical Structure Origin in Process Control Strategy
Dehydroindapamide Indole analog of indapamide Oxidation during synthesis or storage Limit oxygen exposure, use antioxidants if necessary
This compound Starting material Incomplete reaction or hydrolysis Process optimization, controlled reaction conditions
5-Hydroxyindapamide Hydroxylated at C5 of indoline ring Metabolic derivative, process related Purification during final recrystallization
N-Nitroso impurities Nitroso derivatives From nitrosation in alternative processes Use of hydroxylamine-O-sulfonic acid route
Des-chloro indapamide Chlorine replaced with hydrogen Starting material impurity Quality control of raw materials
Indapamide sulfoxide Sulfamoyl group oxidized to sulfoxide Oxidation during processing Control of oxidizing conditions, proper storage

The control of critical impurities is essential for ensuring the safety and efficacy of the final drug substance. The use of hydroxylamine-O-sulfonic acid in the synthetic pathway significantly reduces the formation of potentially genotoxic N-nitroso impurities that were problematic in earlier synthetic routes [3]. Process understanding and control, particularly of oxidation conditions, is necessary to minimize the formation of dehydroindapamide and other oxidative degradants [1].

Conclusion

The synthesis of indapamide from this compound has been optimized through industrial practice to provide an efficient, scalable, and robust process suitable for the manufacturing of pharmaceutical-grade API. The key advantages of the current industrial method include:

  • Elimination of nitrosation steps that generated potentially toxic impurities
  • High overall yield through optimized reaction conditions
  • Reduced purification requirements compared to earlier synthetic routes
  • Adaptability to large-scale production with standard chemical processing equipment

The protocols described in this document provide detailed guidance for the synthesis, purification, and analytical control of indapamide, enabling researchers to consistently produce material meeting the stringent quality requirements for pharmaceutical use. Further optimization opportunities may exist in the development of continuous processing approaches for key synthetic steps and the implementation of green chemistry principles to improve sustainability.

References

Comprehensive Application Notes and Protocols for 4-Chloro-3-Sulfamoylbenzoic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Primary Applications

4-Chloro-3-sulfamoylbenzoic acid (CAS RN: 1205-30-7) is an important synthetic intermediate in pharmaceutical chemistry. This compound, with the molecular formula C₇H₆ClNO₄S and a molecular weight of 235.64 g/mol, is a white to almost white crystalline powder [1] [2]. It is characterized by high purity (>98.0%) and a melting point of approximately 261 °C [1] [3] [2]. The molecule features both a carboxylic acid and a sulfonamide functional group, making it a versatile building block for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) [3] [4].

Its primary application lies in the synthesis of Indapamide (C₁₆H₁₆ClN₃O₃S), a well-known antihypertensive drug used to treat essential arterial hypertension [5] [4]. Furthermore, its structural motif places it within the valuable chemical class of sulfamoyl benzoic acids (SBAs), which have attracted significant research interest for their potential as specific agonists for G protein-coupled receptors (GPCRs) like LPA₂, which mediates antiapoptotic and mucosal barrier-protective effects [6]. Beyond cardiovascular therapy, sulfonamide derivatives demonstrate a broad spectrum of biological activities, including anti-bacterial, anti-fungal, anti-inflammatory, and carbonic anhydrase inhibition properties [3].

Physical and Chemical Properties

Table 1: Physicochemical Properties of this compound

Property Value / Description
CAS RN 1205-30-7
Molecular Formula C₇H₆ClNO₄S
Molecular Weight 235.64 g/mol
Physical Appearance White to almost white powder to crystal [1] [2]
Melting Point 261 °C [1] [3] [2]
Purity (HPLC) >98.0% [1] [2]
Storage Conditions Room temperature, recommended in a cool and dark place (<15°C) [1] [2]

Table 2: Spectroscopic Properties and Characterization Data

Technique Key Findings
FT-IR & FT-Raman Used for experimental spectroscopic characterization. The computed wave numbers were in accord with experimentally measured values, confirming the molecular structure [3].
Single-Crystal X-ray Diffraction (SCXRD) Employed for explicit structural characterization, confirming the supramolecular aggregation via N–H⋯O and O–H⋯O hydrogen bonds, forming a three-dimensional network [3].
NMR Confirmed to be consistent with the expected structure [1] [2].
Hirshfeld Surface Analysis Used to quantify intermolecular interactions, revealing that H...H (34.6%), O...H (32.1%), and Cl...H (11.0%) contacts are the most significant [3].

Synthetic Application Protocol: Synthesis of Indapamide

The following protocol details the synthesis of the antihypertensive drug Indapamide from this compound, via its acid chloride, and 1-amino-2,3-dihydro-2-methyl-1H-indole [5].

Reagents and Materials
  • This compound
  • Thionyl chloride (SOCl₂)
  • 1-Amino-2,3-dihydro-2-methyl-1H-indole
  • Triethylamine (Et₃N)
  • Anhydrous tetrahydrofuran (THF)
  • Toluene
  • Acetonitrile
  • Methylene chloride (DCM)
  • Mixture of water and concentrated ammonia (80:20 v/v)
  • Decolorizing carbon (e.g., black CN1)
Experimental Procedure
Step 1: Preparation of 4-Chloro-3-sulphamoylbenzoyl Chloride
  • Convert 4-chloro-3-sulphamoylbenzoic acid into its corresponding acid chloride by reaction with thionyl chloride (SOCl₂). The specific stoichiometry for this step should be optimized based on standard acid chloride preparation procedures.
Step 2: Coupling Reaction to Form Indapamide
  • Dissolve the obtained 4-chloro-3-sulphamoylbenzoyl chloride in anhydrous tetrahydrofuran (THF).
  • To this solution, add 1-amino-2,3-dihydro-2-methyl-1H-indole and an excess of triethylamine (acting as a base to scavenge HCl). The molar ratio of the amine to the acid chloride should be determined for optimal yield.
  • Stir the reaction mixture for approximately 24 hours at room temperature (or under conditions optimized for completion).
  • After the reaction is complete, cool the mixture and carefully add 100 mL of a cold water/concentrated ammonia solution (80:20 v/v) with stirring. This quenches any remaining acid chloride and neutralizes the reaction.
  • Stir for an additional 15 minutes and then transfer the mixture to a separatory funnel.
  • Extract the product by separating the organic phase and then reextracting the aqueous phase with 20 mL of methylene chloride.
  • Combine the organic extracts and wash them with water and brine if necessary.
  • Dry the organic phase over an appropriate drying agent (e.g., anhydrous Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification and Crystallization
  • Dissolve the crude indapamide in a minimal volume of a mixture of toluene and acetonitrile (15:45 v/v) by heating if necessary.
  • Add 0.5 g of decolorizing carbon (e.g., black CN1), stir for a few minutes, and then filter the hot solution to remove the carbon.
  • Concentrate the filtrate and allow it to cool slowly to room temperature or in an ice bath to promote crystallization.
  • Collect the crystals by filtration.
  • For further purification, the filter residue can be turned into a paste again mechanically for 30 minutes with 50 mL of the toluene/acetonitrile (15:45 v/v) mixture. Filter and dry the purified product in an oven under vacuum.

The following workflow diagram summarizes the key stages in the synthesis of Indapamide:

G Start Start Synthesis A This compound Start->A B Step 1: Acid Chloride Formation Reagent: SOCl₂ A->B C 4-Chloro-3-sulfamoylbenzoyl Chloride B->C D Step 2: Amide Coupling Reagent: 1-Amino-2,3-dihydro- 2-methyl-1H-indole, Et₃N, THF C->D E Crude Indapamide D->E F Step 3: Work-up & Purification Quench (NH₄OH/H₂O) Extraction (DCM) Decolorizing Carbon Crystallization (Toluene/ACN) E->F End Pure Indapamide (API) F->End

Handling, Safety, and Regulatory Information

This compound should be handled with appropriate care to ensure personnel safety and product integrity. It is recommended to store the material in a cool, dry, and dark place, preferably below 15°C [1] [2].

Safety Profile

Table 3: Health Hazard and Safety Precautions

Aspect Details
GHS Pictogram [1] [2]
Signal Word Warning [1] [2]

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. [1] [2] | | Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332+P313: If skin irritation occurs: Get medical advice/attention. [1] [2] | | First Aid Measures | In case of contact with eyes, rinse immediately with plenty of water for several minutes and seek medical attention if irritation persists. In case of skin contact, wash with soap and plenty of water [1] [2]. |

Regulatory and Quality Control

In pharmaceutical development, this compound is used as a reference standard in analytical research to ensure consistency of formulations [4]. It is critical for analytical method development (AMV), Quality Control (QC), and the commercial production of drugs like Indapamide, particularly in filings for Abbreviated New Drug Applications (ANDA) [4].

Analytical Characterization Methods

For comprehensive characterization, the following spectroscopic and computational methods are recommended, which were successfully applied to this compound [3]:

  • FT-IR Spectroscopy: The Fourier-transform infrared spectrum should be recorded in the range of 450 to 4000 cm⁻¹ using the KBr pellets method. This confirms the presence of functional groups like the sulfonamide and carboxylic acid.
  • FT-Raman Spectroscopy: The Raman spectrum can be recorded using a Nd:YAG laser source (1064 nm) in the range of 50–4000 cm⁻¹, providing complementary vibrational data.
  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are essential for confirming the molecular structure and purity in solution.
  • Single-Crystal X-ray Diffraction (SCXRD): This technique provides unambiguous confirmation of the three-dimensional molecular structure and intermolecular interactions in the solid state.
  • Computational Studies (DFT): Density Functional Theory calculations can be performed to optimize the molecular geometry, calculate vibrational frequencies, and predict global and local reactivity descriptors (e.g., Fukui functions, HOMO-LUMO energies). These calculations help validate experimental data and provide insights into the molecule's reactive sites [3].

Conclusion

This compound is a structurally simple yet highly valuable intermediate in organic and medicinal chemistry. Its primary application in the synthesis of the antihypertensive drug Indapamide underscores its pharmaceutical importance [5] [4]. The detailed protocol for this synthesis, along with robust analytical characterization methods, provides researchers with a reliable framework for its use in drug development projects. Furthermore, the compound's membership in the sulfamoyl benzoic acid class links it to ongoing research into novel bioactive molecules, such as specific GPCR agonists [6]. Adherence to the outlined safety and handling guidelines is imperative for its safe and effective use in the laboratory.

References

Comprehensive Application Notes and Protocols: 4-Chloro-3-sulfamoylbenzoic Acid as a Primary Tripamide Metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

4-Chloro-3-sulfamoylbenzoic acid (CAS: 1205-30-7) represents a critical pharmacologically active metabolite of tripamide (N-(4-aza-endo-tricyclo[5.2.1.0²⁶]decan-4-yl)-4-chloro-3-sulphamoylbenzamide), a potent antihypertensive agent belonging to the class of loop diuretics. This metabolite has garnered significant attention in pharmaceutical research and development due to its pronounced biological activity and relevance in drug metabolism studies. As the primary circulating metabolite of tripamide in rat models, it accounts for substantial systemic exposure following administration of the parent drug [1]. The compound exemplifies the broader class of 5-sulfamoylbenzoic acid derivatives, which include several clinically important diuretics such as furosemide, bumetanide, and piretanide [2]. These compounds share a common mechanism of action targeting sodium-potassium-chloride cotransporters but differ in their pharmacokinetic profiles and metabolic fates.

The significance of this compound extends beyond its role as a metabolite, serving as a valuable chemical scaffold for designing novel therapeutic agents targeting various enzymes and receptors. Recent research has explored its derivatives as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which play crucial roles in thrombosis, inflammation, diabetes, and cancer [3]. The dual functional group composition—incorporating both sulfamoyl and carboxylic acid moieties on a chlorinated aromatic ring—provides exceptional versatility for chemical modification and molecular recognition of biological targets.

Chemical and Physical Properties

Structural Characteristics

This compound possesses a distinct molecular architecture that underlies its chemical behavior and biological interactions. The compound features a benzoic acid backbone substituted at the 3-position with a sulfamoyl group (-SO₂NH₂) and at the 4-position with a chlorine atom, creating a multifaceted pharmacophore capable of diverse molecular interactions. The ortho-positioning of the carboxylic acid and sulfamoyl groups creates potential for intramolecular hydrogen bonding that may influence conformation and solubility characteristics [4].

The molecular formula of this compound is C₇H₆ClNO₄S, with a molecular weight of 235.65 g/mol. The compound is characterized by a high melting point of 256-258°C, consistent with its polar nature and potential for strong intermolecular interactions in the solid state [4]. The structure can be represented by several chemical notations:

  • SMILES: NS(=O)(=O)c1cc(ccc1Cl)C(O)=O
  • InChIKey: FHQAWINGVCDTTG-UHFFFAOYSA-N
  • Canonical SMILES: C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl [4] [5]
Spectral Properties and Identification

Comprehensive spectral data for this compound have been characterized using advanced analytical techniques. High-resolution mass spectral data acquired using Q Exactive Orbitrap instrumentation with electrospray ionization (ESI) provide definitive confirmation of molecular mass and fragmentation patterns [5]. The compound exhibits characteristic fragmentation patterns reflecting cleavage of the sulfamoyl and carboxylic acid groups, with specific ions corresponding to the chlorinated benzene ring structure.

Analytical Profiles and Quantitative Data

Chromatographic and Physical Data

Table 1: Physicochemical Properties of this compound

Property Specification Method/Reference
Purity 98% HPLC [4]
Melting Point 256-258°C Lit. [4]
Appearance Solid Visual [4]
Functional Groups Carboxylic acid, Chloro FTIR, NMR [4]
Water Pollution Classification WGK 3 German standard [4]
Metabolic Quantification in Biological Systems

Table 2: Quantitative Metabolic Data from Tripamide Studies

Parameter Value Experimental System Reference
Metabolic Status Primary metabolite Rat blood [1]
Excretion Route Urine, Bile Rat in vivo [1]
Hydroxylated Metabolite Excretion Biliary: 2-3x > Urinary Rat in vivo [1]
Metabolizing Enzymes Hepatic microsomal arylamidase, Cytochrome P450 Rat liver microsomes [6]
Biological Activity Profiles of Derivatives

Table 3: Inhibitory Activity of Sulfamoyl-Benzamide Derivatives

Compound Derivative Biological Target IC₅₀ Value Reference
3i h-NTPDase1 2.88 ± 0.13 μM [3]
3f h-NTPDase2 Sub-micromolar [3]
3j h-NTPDase2 Sub-micromolar [3]
4d h-NTPDase2 Sub-micromolar [3]
3i h-NTPDase3 0.72 ± 0.11 μM [3]
2d h-NTPDase8 0.28 ± 0.07 μM [3]

Metabolic Pathways and Enzymology

Tripamide Biotransformation Network

The metabolic fate of tripamide involves complex biotransformation pathways yielding multiple metabolites through distinct enzymatic mechanisms. Studies with rat liver microsomal preparations have elucidated that tripamide undergoes both hydrolytic cleavage and oxidative metabolism mediated by different enzyme systems [6]. The metabolism proceeds through five identified metabolites, with this compound representing the major circulating metabolite in rat blood following administration [1].

The enzymatic formation of this compound occurs primarily through hydrolytic cleavage of the amide bond in tripamide, catalyzed by hepatic microsomal arylamidase activity. This hydrolysis is significantly induced by phenobarbitone pretreatment and potently inhibited by O-ethyl O-p-nitrophenyl phenylphosphonothioate (EPN), a classical inhibitor of hepatic microsomal arylamidase [6]. Complementary studies with partially purified rabbit liver microsomal arylamidase have confirmed the enzymatic capacity for this hydrolytic reaction.

Diagram: Tripamide Metabolic Pathways and Enzymatic Mechanisms

G Tripamide Tripamide MetabolicPathways Metabolic Pathways Tripamide->MetabolicPathways Hydrolysis Hydrolytic Pathway (Microsomal Arylamidase) MetabolicPathways->Hydrolysis Oxidation Oxidative Pathway (Cytochrome P450) MetabolicPathways->Oxidation MetaboliteC 4-Chloro-3-sulfamoylbenzamide Hydrolysis->MetaboliteC PrimaryMetabolite This compound (Primary Metabolite) Hydrolysis->PrimaryMetabolite MetaboliteA 3-Hydroxy-tripamide Oxidation->MetaboliteA MetaboliteB 8-Hydroxy-tripamide Oxidation->MetaboliteB MetaboliteC->PrimaryMetabolite MetaboliteE This compound- (N'-acetyl)hydrazide PrimaryMetabolite->MetaboliteE Further Metabolism

Enzymatic Mechanisms and Regulation

The oxidative metabolism of tripamide occurs predominantly through cytochrome P450-mediated hydroxylation, yielding two isomeric hydroxy metabolites: N-(3(or 5)-hydroxy-4-aza-endo-tricyclo[5.2.1.0²⁶]decan-4-yl)-4-chloro-3-sulphamoylbenzamide (3-hydroxy-tripamide) and N-(8(or 9)-hydroxy-4-aza-endo-tricyclo[5.2.1.0²⁶]decan-4-yl)-4-chloro-3-sulphamoylbenzamide (8-hydroxy-tripamide) [1] [6]. This hydroxylation is notably induced by 3-methylcholanthrene and strongly inhibited by carbon monoxide, characteristic of cytochrome P450-dependent reactions. Antibody inhibition studies have revealed differential sensitivity of the hydroxylation positions: the 8-hydroxylation is inhibited by antibodies to both cytochrome P-450 and P-448, while the 3-hydroxylation is inhibited by neither, suggesting potential involvement of distinct P450 isoforms or alternative oxidative mechanisms [6].

Experimental Protocols

Protocol 1: Metabolic Identification and Characterization

Objective: To isolate and characterize this compound as a metabolite of tripamide from biological systems.

Materials and Reagents:

  • Tripamide (carbonyl-¹⁴C-labeled recommended for detection)
  • Liver microsomal preparations from phenobarbitone-pretreated rats
  • Chromatography solvents: HPLC-grade methanol, acetonitrile, water
  • O-ethyl O-p-nitrophenyl phenylphosphonothioate (EPN) as arylamidase inhibitor
  • Reference standard of this compound (purity ≥98%)

Methodology:

  • Incubation System: Prepare incubation mixtures containing liver microsomal protein (1-2 mg/mL), tripamide (50-100 μM), and NADPH-generating system in appropriate buffer.
  • Metabolite Formation: Conduct incubations at 37°C with gentle shaking for 30-90 minutes.
  • Reaction Termination: Add ice-cold acetonitrile (2:1 v/v) to terminate reactions.
  • Sample Processing: Centrifuge at 10,000 × g for 10 minutes; collect supernatant for analysis.
  • Metabolite Separation: Employ chromatographic separation using reverse-phase C18 columns with acetonitrile-water gradient elution.
  • Metabolite Characterization: Identify this compound by comparison with reference standard using retention time, mass spectrometry, and reverse isotope dilution analysis [1] [6].

Analytical Verification:

  • Mass Spectrometry: Characterize metabolite structure using ESI-MS/MS fragmentation patterns.
  • Co-chromatography: Confirm identity by co-elution with authentic standard in multiple solvent systems.
  • Enzyme Inhibition: Verify enzymatic pathway using EPN (1 mM) to inhibit arylamidase activity.
Protocol 2: Quantitative Analysis in Pharmaceutical Formulations

Objective: To quantify this compound as an impurity in tripamide tablet formulations using chromatographic-densitometric methods.

Materials and Reagents:

  • Pharmaceutical preparation of tripamide tablets
  • HPTLC silica gel 60 F₂₅₄ plates
  • Standard solutions of this compound in methanol
  • Mobile phase: Chloroform-methanol-glacial acetic acid (appropriately optimized, e.g., 7:3:0.5 v/v/v)
  • Derivatization reagent (if needed): Ninhydrin for sulfamoyl group detection

Methodology:

  • Sample Preparation: Extract powdered tablet equivalent to 10 mg tripamide with 10 mL methanol by sonication for 15 minutes.
  • Centrifugation: Clarify by centrifugation at 5000 rpm for 5 minutes.
  • Chromatography: Apply samples and standards to HPTLC plates, develop in saturated chamber with optimized mobile phase.
  • Densitometric Analysis: Scan plates at appropriate wavelength (e.g., 254 nm for chlorobenzene chromophore).
  • Quantification: Construct calibration curve using standard solutions and calculate impurity concentration in samples [4].

Validation Parameters:

  • Linearity: Typically 0.1-10 μg/spot with correlation coefficient >0.995
  • Limit of Detection: ~0.05 μg/spot based on signal-to-noise ratio of 3:1
  • Recovery: 85-115% for accuracy assessment
  • Precision: RSD <5% for repeatability

Diagram: Experimental Workflow for Metabolite Analysis

G SamplePrep Sample Preparation (Extraction, Centrifugation) ChromSeparation Chromatographic Separation (HPLC/HPTLC) SamplePrep->ChromSeparation Detection Detection Method (UV/Densitometry/MS) ChromSeparation->Detection Identification Metabolite Identification (Co-chromatography, MS) Detection->Identification Quantification Quantitative Analysis (Calibration Curve) Detection->Quantification DataAnalysis Data Analysis (Kinetic Parameters) Identification->DataAnalysis Quantification->DataAnalysis

Protocol 3: Synthesis of Sulfamoyl-Benzamide Derivatives

Objective: To synthesize diversified sulfamoyl-benzamide derivatives based on this compound scaffold for structure-activity relationship studies.

Materials and Reagents:

  • This compound (high purity)
  • Chlorosulfonic acid (for sulfonylation)
  • Various amines (cyclopropylamine, morpholine, p-bromoaniline, etc.)
  • Coupling reagents: EDC, DMAP catalyst
  • Solvents: DCM, DMF, toluene, tetrahydrofuran

Synthetic Methodology:

  • Sulfonamide Formation: React benzoic acid precursor with chlorosulfonic acid to form sulfonyl chloride intermediate.
  • Aminolysis: Treat sulfonyl chloride with selected amines to generate diversified sulfonamides.
  • Carboxamide Coupling: Activate carboxylic acid using EDC/DMAP coupling system in DCM/DMF co-solvents.
  • Nucleophilic Addition: React with various anilines, primary aliphatic amines, or secondary amines.
  • Purification: Isolate products using appropriate techniques (recrystallization, column chromatography).
  • Characterization: Verify structures by MS, NMR, and HPLC [3].

Reaction Optimization:

  • Temperature: Elevated temperatures (40-60°C) for chlorosulfonation step
  • Stoichiometry: Slight excess of chlorosulfonic acid (1.2-1.5 equiv) for complete conversion
  • Amine Diversity: Include cyclopropylamine, morpholine, p-bromoaniline, benzylamine for structural diversity
  • Yield Range: Typically 47-73% for isolated pure products

Applications in Drug Discovery and Development

Therapeutic Potential and Target Engagement

The this compound scaffold presents significant therapeutic potential beyond its origin as a tripamide metabolite. Recent investigations have explored its utility as a privileged structure for designing inhibitors targeting human nucleoside triphosphate diphosphohydrolases (h-NTPDases) [3]. These ectonucleotidases represent promising therapeutic targets for various pathological conditions including thrombosis, inflammation, diabetes, and cancer. The compound's ability to serve as a versatile scaffold for generating structurally diverse derivatives with tailored biological activities underscores its value in medicinal chemistry campaigns.

Derivatives of this compound have demonstrated potent inhibitory activity against multiple h-NTPDase isoforms with remarkable selectivity profiles. For instance, compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) exhibited significant inhibition of h-NTPDase1 (IC₅₀ = 2.88 ± 0.13 μM), while compound 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) showed exceptional potency against h-NTPDase8 (IC₅₀ = 0.28 ± 0.07 μM) [3]. These findings highlight the structural versatility of the core scaffold and its adaptability for targeting different enzyme isoforms through strategic substitutions.

Analytical and Regulatory Applications

In pharmaceutical quality control, this compound serves as a specified impurity in tripamide formulations, requiring monitoring and control according to ICH guidelines. The development of validated chromatographic-densitometric methods for its quantification exemplifies the application of this metabolite in ensuring drug product quality and safety [4]. The compound's distinct chromatographic behavior and detection characteristics enable its reliable quantification at impurity levels, supporting regulatory submissions and quality assurance programs.

Safety and Handling Considerations

This compound requires careful handling with appropriate personal protective equipment including N95 dust masks, eyes shields, and gloves due to its potential as a respiratory irritant [4]. The compound is classified with specific hazard statements including Eye Irritation Category 2 and Skin Irritation Category 2, with specific target organ toxicity (respiratory system) following repeated exposure (STOT SE 3) [4]. Proper engineering controls such as adequate ventilation and dust containment should be implemented when handling the solid material.

From an environmental perspective, the compound is classified as Water Pollution Category 3 (WGK 3), indicating relatively high pollution potential requiring appropriate disposal measures to prevent environmental contamination [4]. Storage should be in well-sealed containers in cool, dry conditions away from incompatible substances.

Conclusion and Future Perspectives

This compound represents a pharmacologically significant metabolite with diverse applications in drug discovery, analytical science, and chemical biology. Its role as the primary metabolite of the antihypertensive agent tripamide underscores its metabolic relevance, while its utility as a versatile scaffold for designing potent h-NTPDase inhibitors demonstrates its medicinal chemistry value. The well-established experimental protocols for its identification, quantification, and derivatization provide researchers with robust methodologies for further investigations.

Future research directions may include structural optimization to enhance potency and selectivity against specific h-NTPDase isoforms, pharmacokinetic profiling of promising derivatives, and in vivo validation of therapeutic efficacy in disease models. The continued exploration of this scaffold will likely yield novel therapeutic candidates for conditions involving purinergic signaling dysregulation while further elucidating structure-activity relationships in this chemically privileged series.

References

Synthesis of 4-Chloro-3-sulfamoylbenzoic acid from methyl ester

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

4-Chloro-3-sulfamoylbenzoic acid (CAS# 1205-30-7) is a significant chemical intermediate in pharmaceutical synthesis. This compound serves as a key precursor for various active pharmaceutical ingredients (APIs), including antihypertensive and diuretic agents such as indapamide, clopamide, and tripamide [1] [2] [3]. The synthesis pathway starting from its methyl ester derivative offers a practical route with favorable yield and purity profile, making it valuable for research and development activities in medicinal chemistry and drug manufacturing.

Experimental Protocol

Synthesis of this compound from Methyl Ester

Objective: To hydrolyze methyl 4-chloro-3-sulfamoylbenzoate to this compound using lithium hydroxide in a tetrahydrofuran-water solvent system [4].

Materials:

  • Methyl 4-chloro-3-sulfamoylbenzoate (starting material)
  • Lithium hydroxide (LiOH)
  • Tetrahydrofuran (THF)
  • Hydrochloric acid (HCl, 6N)
  • Ethyl acetate
  • Diethyl ether
  • Deionized water

Equipment:

  • 50 mL round-bottom flask
  • Magnetic stirrer with temperature control
  • Ice bath
  • Rotary evaporator
  • Vacuum filtration apparatus
  • Analytical balance
  • Melting point apparatus
  • NMR spectrometer (for characterization)

Procedure:

  • Reaction Setup: Charge a 50 mL round-bottom flask with methyl 4-chloro-3-sulfamoylbenzoate (800 mg, 3.20 mmol) and add tetrahydrofuran (8 mL). Stir the mixture until complete dissolution occurs [4].

  • Cooling: Cool the reaction mixture to 0°C using an ice bath [4].

  • Hydrolysis: Add an aqueous solution of 10% lithium hydroxide (223 mg, 9.6 mmol in appropriate volume of water) dropwise to the cooled reaction mixture while maintaining continuous stirring [4].

  • Reaction Progress: Allow the reaction to proceed for 2 hours at room temperature (approximately 20-25°C) with constant stirring. Monitor reaction completion by TLC or HPLC [4].

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove tetrahydrofuran.
    • Acidify the aqueous layer with 6N hydrochloric acid until pH ~2-3 to precipitate the product.
    • Collect the resulting precipitate by vacuum filtration [4].
  • Purification:

    • Wash the solid with cold water and dry under vacuum.
    • For further purification, recrystallize the crude product from an ethyl acetate:dry ethyl ether (3:1) solution using slow evaporation crystal growth technique at ambient temperature [4].
  • Characterization:

    • Determine melting point (literature value: 256-258°C) [5] [3].
    • Record 1H NMR spectrum (DMSO‑d6) for structural confirmation [4].

The following diagram illustrates the experimental workflow for this synthesis:

G Start Start Reaction Step1 Dissolve methyl ester in THF (8 mL) Start->Step1 Step2 Cool mixture to 0°C Step1->Step2 Step3 Add 10% LiOH solution (223 mg, 9.6 mmol) Step2->Step3 Step4 Stir at room temperature for 2 hours Step3->Step4 Step5 Concentrate under reduced pressure Step4->Step5 Step6 Acidify with 6N HCl to pH ~2-3 Step5->Step6 Step7 Filter precipitate under vacuum Step6->Step7 Step8 Recrystallization (EtOAc:Et₂O 3:1) Step7->Step8 End Pure Product This compound Step8->End

Characterization Data

Physical and Chemical Properties

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 1205-30-7 [5]
Molecular Formula C₇H₆ClNO₄S [5] [3]
Molecular Weight 235.64 g/mol [5] [3]
Melting Point 256-258°C (lit.) [5] [3]
Boiling Point 502.4±60.0°C (predicted) [5] [3]
Density 1.649±0.06 g/cm³ (predicted) [5]
pKa 3.44±0.10 (predicted) [5]
Flash Point 257.6±32.9°C [3]
LogP 0.92 [3]
Spectroscopic Data

¹H NMR (400 MHz, DMSO‑d₆) [4]:

  • δ 13.60 (s, 1H, COOH)
  • δ 8.51 (d, J = 2.0 Hz, 1H, Ph-H)
  • δ 8.10 (dd, J = 8.2, 2.1 Hz, 1H, Ph-H)
  • δ 7.82 (s, 2H, SO₂NH₂)
  • δ 7.79 (d, J = 8.3 Hz, 1H, Ph-H)

Safety Considerations

Table 2: Safety Information and Handling Precautions

Parameter Specification Reference
Hazard Statements H315-H319-H335 (Causes skin irritation, serious eye irritation, respiratory irritation) [5] [3]
Precautionary Statements P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors; IF IN EYES: Rinse cautiously with water for several minutes) [5] [3]
Personal Protective Equipment Dust mask type N95 (US); Eyeshields; Gloves [3]
WGK Germany 3 (Highly water polluting) [5] [3]
Acute Toxicity (Rat, IV) LD₅₀ = 1100 mg/kg [3]

Applications in Drug Development

This compound serves as a key building block in pharmaceutical synthesis:

  • Antihypertensive Agents: The compound is a known precursor for indapamide, a medication used for the treatment of essential arterial hypertension [1].

  • Diuretic Compounds: It serves as an intermediate for clopamide and other sulfonamide-based diuretic agents [2].

  • Metabolic Studies: The compound and its derivatives are used in metabolic fate studies of antihypertensive agents like tripamide [3].

  • Analytical Standards: Used as reference standards in chromatographic methods for drug quantification in pharmaceutical formulations [3].

Conclusion

The hydrolysis of methyl 4-chloro-3-sulfamoylbenzoate to this compound using lithium hydroxide provides an efficient synthetic route with good yield (81.3%) and high purity. The method is reproducible and suitable for research and development purposes. The resulting compound serves as a valuable intermediate for various pharmaceutical applications, particularly in the development of cardiovascular and diuretic medications.

References

Chromatographic Analysis of 4-Chloro-3-sulfamoylbenzoic Acid: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Compound

4-Chloro-3-sulfamoylbenzoic acid (CAS RN: 1205-30-7) is an important chemical entity in pharmaceutical development. With a molecular formula of C₇H₆ClNO₄S and a molecular weight of 235.64 g/mol, it is described as a white to almost white powder to crystal with a melting point of 261 °C [1]. This compound is recognized as a key impurity in pharmaceuticals such as Clopamide and is also related to the parent drug Indapamide [2] [3]. Ensuring its precise identification and quantification is therefore critical in drug development and quality control processes.

TLC-Densitometric Method for Purity Analysis

A validated Thin-Layer Chromatographic method with densitometric detection provides a reliable approach for determining this compound as an impurity in pharmaceutical tablets [2].

Experimental Protocol
  • Sample Preparation: Accurately weigh the tablet powder equivalent to the active ingredient. Dissolve and dilute the sample in a suitable solvent (e.g., methanol) to obtain a test solution with a concentration of approximately 0.1% w/v of the active pharmaceutical ingredient.

  • Standard Solution: Prepare a standard solution of this compound in methanol to a concentration of about 0.0001% w/v, representing the 0.1% impurity level relative to the active ingredient [2].

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel TLC plates (e.g., 10 cm x 10 cm) [2].
    • Mobile Phase: n-Butanol - 2-propanol - water - methylene chloride in the ratio 10:7:2:5:3 (v/v/v/v/v) [2].
    • Application: Spot the samples and standards on the TLC plate in bands or spots. The reported retention factors (Rf) are 0.87 for Clopamide, 0.72 for 4-chlorobenzoic acid (Impurity B), and 0.51 for this compound (Impurity C) [2].
    • Development: Develop the plate in a saturated twin-trough chamber with the mobile phase to a distance of approximately 70 mm.
  • Detection and Quantification:

    • Densitometric Measurement: Scan the developed and dried TLC plate at a wavelength of 235 nm [2].
    • Calculation: The concentration of the impurity is calculated by comparing the peak areas of the sample to that of the standard.

The following workflow summarizes the TLC-densitometric analysis:

TLC_Workflow Start Start Analysis SP Sample Preparation Start->SP MP Prepare Mobile Phase (n-Butanol : 2-Propanol : Water : Methylene Chloride 10:7:2:5:3 v/v) SP->MP Spot Spot Sample & Std on TLC Plate MP->Spot Develop Develop Plate in Chamber Spot->Develop Detect Scan Plate at 235 nm Develop->Detect Analyze Quantify via Densitometry Detect->Analyze End Analysis Complete Analyze->End

Method Performance

This method has demonstrated excellent performance characteristics, making it suitable for quality control [2].

Table 1: Validation Parameters of the TLC-Densitometric Method [2]

Parameter Value for this compound
Limit of Detection (LOD) 0.02 µg/spot
Recovery Nearly 100%
Precision (RSD) ≤ 3.29%
Application Detection in pharmaceutical tablets (e.g., Clopamide) at levels as low as 0.031%

HPLC Method for Related Compounds

While a direct HPLC method for this compound was not detailed in the search results, a closely related compound, 4-Chloro-3-nitro-5-sulphamoylbenzoic acid (CAS 22892-96-2), can be analyzed by Reversed-Phase (RP) HPLC, providing a transferable basis for method development [4].

Experimental Protocol
  • Column: Newcrom R1 HPLC column (a reverse-phase column with low silanol activity). The vendor notes that smaller 3 µm particle size columns are available for fast UPLC applications [4].

  • Mobile Phase: Acetonitrile (MeCN) and water, modified with phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid [4].

  • Detection: The method is suitable for UV detection. The use of formic acid enables coupling to MS for structural confirmation [4].

  • Applications: This method can be used for the analysis of pharmacokinetic samples, isolation of impurities in preparative separation, and is scalable [4].

Table 2: HPLC Conditions for a Related Sulfamoylbenzoic Acid Compound [4]

Parameter Description
Analyte 4-Chloro-3-nitro-5-sulphamoylbenzoic acid
Column Chemistry Newcrom R1 (Reversed-Phase)
Mobile Phase Acetonitrile/Water with Phosphoric Acid
MS Modification Replace Phosphoric Acid with Formic Acid
Application Scale Analytical to Preparative

Safety and Handling

When working with this compound in the laboratory, adhere to the following safety precautions based on its hazard classification [1]:

  • Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation) [1].
  • Precautionary Measures: Wear protective gloves, eye protection, and face protection (P280). If in eyes, rinse cautiously with water for several minutes and seek medical attention if irritation persists (P305+P351+P338) [1].

Conclusion

The presented TLC-densitometric and HPLC methods provide robust analytical procedures for the determination of this compound. The TLC method is particularly well-validated for purity analysis in pharmaceutical formulations, offering high sensitivity, accuracy, and precision [2]. The HPLC conditions for a closely related compound serve as a practical starting point for developing reversed-phase LC or LC-MS methods for this class of molecules [4].

References

Application Notes: 4-Chloro-3-sulfamoylbenzoic Acid in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Primary Applications

4-Chloro-3-sulfamoylbenzoic acid is a multifunctional aromatic compound serving as a versatile pharmacophore and chemical intermediate in medicinal chemistry. Its current research applications are primarily in early drug discovery.

Table 1: Physicochemical and Biochemical Profile of this compound
Property Specification / Value
CAS Number 1205-30-7 [1]
Molecular Formula C7H6ClNO4S [1]
Molecular Weight 235.645 g/mol [1]
Melting Point 256-258 °C (lit.) [1]
Density 1.6±0.1 g/cm³ [1]
Primary Therapeutic Role Chemical intermediate / Inhibitor scaffold [2]

| Key Molecular Targets | • Cytosolic Phospholipase A2α (cPLA2α) [2] • Carbonic Anhydrases (by analogy) | | Acute Toxicity (IV LD50, rat) | 1100 mg/kg [1] |

Therapeutic Context and Target Pathways

This compound's significance is best understood within the broader landscape of antihypertensive and anti-inflammatory drug development. Recent research focuses on novel pathways to overcome limitations of existing therapies.

The cPLA2α Inhibition Pathway in Cardiovascular and Inflammatory Disease

The most direct documented application of this compound derivatives is in inhibiting cytosolic Phospholipase A2α (cPLA2α) [2]. cPLA2α is a crucial enzyme in the arachidonic acid cascade, which produces inflammatory mediators like prostaglandins and leukotrienes [2]. Inhibiting cPLA2α simultaneously blocks the production of these mediators, offering a potential therapeutic strategy for inflammatory conditions that often underlie or accompany cardiovascular diseases [2]. The following diagram illustrates this pathway and the compound's proposed inhibition site:

G InflammatoryStimulus Inflammatory Stimulus cPLA2 cPLA2α Enzyme InflammatoryStimulus->cPLA2 AA Arachidonic Acid (AA) cPLA2->AA Hydrolysis Phospholipids Membrane Phospholipids Phospholipids->AA PGH2 PGH2 (via COX) AA->PGH2 LTs Leukotrienes (via 5-LOX) AA->LTs PGE2 PGE2 (Inflammation, Pain) PGH2->PGE2 Inhibitor 4-Chloro-3-sulfamoylbenzoic Acid Derivatives Inhibitor->cPLA2 Inhibits

Novel Directions in Antihypertensive Therapy

While the direct antihypertensive mechanism of this compound is not fully established, recent reviews highlight novel drug classes that provide context for its potential application. These include:

  • Aldosterone synthase inhibitors and non-steroidal mineralocorticoid receptor antagonists which offer improved cardiorenal benefits with fewer side effects [3].
  • Endothelin receptor antagonists like aprocitentan, which are effective in treating resistant hypertension by targeting a potent vasoconstrictive pathway [4].
  • RNA-based therapies such as zilebesiran, which target angiotensinogen and provide long-lasting effects with infrequent dosing [3].

This evolving landscape underscores the need for new molecular scaffolds, such as this compound, for developing innovative therapies.

Experimental Protocols

This section details practical methodologies for synthesizing and evaluating derivatives of this compound.

Protocol: Synthesis of N-Substituted this compound Derivatives

This protocol outlines the synthesis of derivatives substituted on the sulfonamide nitrogen, adapted from literature [2].

Principle: The synthesis involves a multi-step procedure starting from methyl 4-(chlorosulfonyl)benzoate, proceeding through sequential nucleophilic substitution and ester hydrolysis.

Workflow:

G Start Methyl 4-(chlorosulfonyl)benzoate Step1 Step 1: Reaction with Primary Amine (R1-NH₂) Start->Step1 Intermediate1 N-Monosubstituted Sulfonamide (Methyl Ester) Step1->Intermediate1 Step2 Step 2: Alkylation with R₂-X (e.g., Benzyl Chloride) Intermediate1->Step2 Intermediate2 N,N-Disubstituted Sulfonamide (Methyl Ester) Step2->Intermediate2 Step3 Step 3: Ester Saponification Intermediate2->Step3 Final N,N-Disubstituted This compound Step3->Final

Detailed Procedure:

  • Step 1: Formation of Monosubstituted Sulfonamide

    • Reagents: Methyl 4-(chlorosulfonyl)benzoate (1.0 eq), primary amine (R1-NH₂, 1.1 eq), anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF), pyridine or triethylamine (TEA, 1.5 eq) as base.
    • Procedure: Add the amine and base to a solution of methyl 4-(chlorosulfonyl)benzoate in dry DCM/THF at 0°C under inert atmosphere (N₂ or Ar). Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and monitor by TLC until completion. Quench with water, extract with DCM, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude monosubstituted intermediate.
  • Step 2: N-Alkylation

    • Reagents: Monosubstituted sulfonamide ester from Step 1 (1.0 eq), alkyl halide (R₂-X, 1.2 eq, e.g., benzyl chloride), anhydrous N,N-Dimethylformamide (DMF), potassium carbonate (K₂CO₃, 2.0 eq).
    • Procedure: Dissolve the intermediate in dry DMF. Add K₂CO₃ and the alkyl halide. Heat the mixture to 50-60°C and stir for 4-8 hours. Upon completion (TLC), pour the mixture into ice water. Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the residue by flash chromatography to yield the pure N,N-disubstituted methyl ester.
  • Step 3: Ester Hydrolysis

    • Reagents: N,N-Disubstituted methyl ester from Step 2 (1.0 eq), methanol (MeOH), aqueous potassium hydroxide (KOH, 2-5 eq).
    • Procedure: Dissolve the ester in methanol. Add an aqueous KOH solution (1-2M). Heat the mixture under reflux at 70°C for 2-4 hours. After confirming complete hydrolysis by TLC, concentrate the methanol under reduced pressure. Acidify the aqueous residue with dilute HCl (1M) to pH ~2-3. Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under high vacuum to obtain the final benzoic acid derivative.
Protocol: In Vitro Evaluation of cPLA2α Inhibitory Activity

This protocol describes a biochemical assay to measure the inhibitory potency of synthesized compounds against cPLA2α [2].

Principle: The assay quantifies the amount of arachidonic acid (AA) released by cPLA2α from a synthetic phospholipid substrate. The AA is detected and quantified using High-Performance Liquid Chromatography coupled with Mass Spectrometry, with deuterated arachidonic acid as an internal standard.

Workflow:

G SubstratePrep Prepare Substrate Vesicles: 1-Stearoyl-2-arachidonoyl-sn- glycero-3-phosphocholine (SAPC) & 1,2-dioleoyl-sn-glycerol (DAG) AssayMixture Prepare Assay Mixture: • Substrate Vesicles • cPLA2α Enzyme (porcine) • Test Compound / Vehicle • Reaction Buffer SubstratePrep->AssayMixture Incubation Incubate (e.g., 37°C, 30 min) to allow enzymatic reaction AssayMixture->Incubation ReactionStop Stop Reaction & Lipid Extraction Incubation->ReactionStop Analysis HPLC-MS Analysis: • Quantify Arachidonic Acid • Normalize using d8-AA Internal Standard ReactionStop->Analysis DataProc Data Processing: Calculate % Inhibition and IC₅₀ Value Analysis->DataProc

Detailed Procedure:

  • Substrate Vesicle Preparation:

    • Prepare mixed lipid vesicles by combining the substrate 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) and the vesicle-forming lipid 1,2-dioleoyl-sn-glycerol (DAG) in a suitable buffer (e.g., 100 mM HEPES, pH 7.4). Sonicate the mixture in a water bath sonicator until a clear solution is obtained.
  • Enzyme Inhibition Assay:

    • In a series of Eppendorf tubes, pre-incubate the test compound (at various concentrations for an IC₅₀ curve) or vehicle (DMSO control) with the isolated cPLA2α enzyme (e.g., from porcine platelets) and substrate vesicles in assay buffer for 10-15 minutes.
    • Initiate the reaction by adding CaCl₂ (a cofactor for cPLA2α, final concentration ~5 mM) and transfer the tubes to a 37°C water bath.
    • Incubate for a fixed time (e.g., 30 minutes) to allow the enzymatic release of arachidonic acid.
  • Sample Processing and Analysis:

    • Stop the reaction by adding a stop solution (e.g., 2% formic acid in methanol) containing a known amount of deuterated arachidonic acid (d8-AA) as an internal standard.
    • Extract lipids by adding a organic solvent like chloroform, vortex vigorously, and centrifuge to separate phases. Collect the lower organic layer and evaporate it to dryness under a gentle stream of nitrogen.
    • Reconstitute the dried lipid extract in a suitable solvent for HPLC-MS analysis.
  • HPLC-MS Analysis and Data Calculation:

    • Chromatography: Use a reversed-phase C18 column. Employ a gradient elution with mobile phases A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid).
    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for arachidonic acid (m/z 303 → 259) and the internal standard d8-AA (m/z 311 → 267).
    • Quantification: Calculate the ratio of the AA peak area to the d8-AA internal standard peak area. The percentage inhibition is calculated relative to the vehicle control (0% inhibition) and a no-enzyme blank (100% inhibition). Fit the concentration-response data to a sigmoidal curve to determine the IC₅₀ value.
Table 2: Summary of Key Bioactive Derivatives and Their Potency
Derivative Structure / Core Modification Reported IC₅₀ / Potency Key Findings / Application Context
Hit Compound 3 (N,N-disubstituted with benzothiophene) [2] 19 µM (vs. cPLA2α) [2] Initial virtual screening hit; established scaffold viability.
Simplified Derivative 6 (N-phenyl-N-benzyl) [2] >> 19 µM (Less active than 3) [2] Simplified analogs showed reduced activity.
Lead Compounds 85 & 88 (Polar hydroxyalkyl/ether chains on sulfonamide N) [2] Sub-micromolar range (vs. cPLA2α) [2] Most potent designed derivatives; demonstrate efficacy of introducing polar substituents.
Related Drug: Tripamide (Contains 4-Chloro-3-sulfamoylbenzamide moiety) [1] Approved Antihypertensive Agent [1] Validates the use of this chemical scaffold in clinical antihypertensive drugs.

Safety and Handling

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1].
  • Precautionary Measures: Use personal protective equipment including dust mask type N95 (US), eyeshields, and gloves [1]. Ensure adequate ventilation and avoid dust formation.
  • Storage: Store in a refrigerator [1].

Conclusion

This compound is a promising intermediate in antihypertensive and anti-inflammatory drug discovery. Its primary application lies in constructing novel cPLA2α inhibitors, with structure-activity relationship studies indicating that significant potency (sub-micromolar IC₅₀) can be achieved through strategic modification, particularly by introducing polar substituents on the sulfonamide nitrogen. The documented use of this scaffold in the approved drug Tripamide further supports its therapeutic relevance [1]. Future research should focus on further optimizing these leads and exploring their efficacy in relevant in vivo models of hypertension and inflammation.

References

Comprehensive Analytical Methods for Determination of 4-Chloro-3-sulfamoylbenzoic Acid in Clopamide Tablets: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

4-Chloro-3-sulfamoylbenzoic acid is a critical pharmaceutical impurity and degradation product in clopamide formulations, requiring stringent monitoring to ensure drug safety and efficacy. Clopamide, a sulfonamide-derived diuretic used for treating hypertension and edema, can contain this impurity as a process-related contaminant or form it through hydrolytic degradation during storage. Regulatory authorities worldwide mandate strict control of such impurities due to potential toxicological concerns. These Application Notes provide comprehensive analytical methods for detecting and quantifying this compound in clopamide tablet formulations, supporting pharmaceutical analysis in research, quality control, and stability testing environments. The protocols encompass both conventional TLC-densitometric approaches and advanced UHPLC-MS/MS techniques to address varying analytical needs and resource availability.

Chemical Profile of this compound

Physicochemical Properties

This compound (CAS Registry Number: 1205-30-7) is a white crystalline solid with specific characteristics that influence its analytical behavior [1]. The compound's systematic name is 3-(aminosulfonyl)-4-chlorobenzoic acid, with a molecular formula of C~7~H~6~ClNO~4~S and a molecular weight of 235.645 g/mol. Its chemical structure features both carboxylic acid and sulfonamide functional groups, contributing to its acidic character and solubility properties. The compound has a measured density of 1.6±0.1 g/cm³ and a high boiling point of 502.4±60.0°C at standard atmospheric pressure [1].

The melting point of this compound ranges from 256-258°C (lit.), which is valuable for identification purposes. The compound's flash point of 257.6±32.9°C indicates moderate flammability risk under standard laboratory conditions. Its vapor pressure is extremely low (0.0±1.4 mmHg at 25°C), suggesting minimal volatility during sample preparation and analysis. The refractive index is 1.622, which may be useful for certain detection methodologies [1]. The compound's polar surface area (PSA) of 105.840 Ų and logP value of 0.92 reflect its moderate polarity, influencing chromatographic retention behavior and extraction efficiency.

Stability and Safety Profile

This compound requires refrigerated storage conditions to maintain stability, though specific temperature ranges weren't provided in the literature [1]. The compound carries irritant properties with the GHS07 warning symbol and signal word "Warning" according to safety data. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. Precautionary measures recommend using personal protective equipment including N95 dust masks, eyeshields, and gloves when handling the compound.

Table 1: Physicochemical Properties of this compound

Property Value Unit
CAS Registry Number 1205-30-7 -
Molecular Formula C~7~H~6~ClNO~4~S -
Molecular Weight 235.645 g/mol
Density 1.6±0.1 g/cm³
Melting Point 256-258 °C
Boiling Point 502.4±60.0 °C
Flash Point 257.6±32.9 °C
Refractive Index 1.622 -
LogP 0.92 -
Polar Surface Area 105.840 Ų

Toxicological studies indicate an intravenous LD~50~ of 1100 mg/kg in rats and >2000 mg/kg in mice, with observed toxic effects including tremor, ataxia, and respiratory depression [1]. The RTECS number is DG5642600, and the compound is classified with risk phrases R36/37/38 (irritating to eyes, respiratory system, and skin). Safety phrases include S26 (in case of contact with eyes, rinse immediately with plenty of water and seek medical advice) and S37/39 (wear suitable gloves and eye/face protection) [1].

Analytical Methods for Impurity Determination

TLC-Densitometric Method

The thin-layer chromatographic method coupled with densitometric detection provides a robust, cost-effective approach for determining this compound as an impurity in clopamide tablets. This method enables simultaneous analysis of multiple samples with minimal solvent consumption, offering practical advantages for routine quality control applications. The established protocol uses silica gel TLC plates as the stationary phase and a precisely optimized mobile phase consisting of n-butanol-2-propanol-water-methylene chloride (10:7:2:5:3, v/v/v/v/v) to achieve effective separation of clopamide from its impurities [2].

Detection and quantification are performed using densitometric measurement at 235 nm, where this compound demonstrates adequate UV absorption. The method exhibits excellent separation efficiency with characteristic retention factors (R~f~) of 0.87 for clopamide, 0.72 for 4-chlorobenzoic acid (impurity B), and 0.51 for this compound (impurity C) [2]. The limit of detection (LOD) for impurity C is 0.02 µg/spot, demonstrating high sensitivity suitable for impurity monitoring well below the typical identification threshold of 0.2% specified in pharmacopeial standards [2].

Table 2: Performance Characteristics of TLC-Densitometric Method

Parameter Clopamide This compound 4-Chlorobenzoic Acid
Retention Factor (R~f~) 0.87 0.51 0.72
Limit of Detection (LOD) 1.5 µg/spot 0.02 µg/spot Not specified
Recovery (%) ~100% ~100% ~100%
Relative Standard Deviation (RSD) ≤3.29% ≤3.29% ≤3.29%

Method validation according to ICH guidelines confirms the accuracy and precision of this TLC-densitometric approach, with relative standard deviation (RSD) values not exceeding 3.29% [2]. The method demonstrates excellent recovery rates approaching 100% for both clopamide and its impurities, ensuring reliable quantification. Comparative studies with HPLC methods show comparable results for impurity determination, with TLC detecting impurity C at 0.031% versus 0.027% by HPLC, confirming the method's analytical validity for pharmaceutical quality control [2].

UHPLC-MS/MS Method

For laboratories requiring higher sensitivity and definitive confirmation, an ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) method provides superior analytical capabilities. This approach is particularly valuable for detecting this compound at trace levels and for comprehensive screening of multiple sulfonamide derivatives simultaneously. The method utilizes a C~18~ column (150 × 2.1 mm, 1.7 µm) with a mobile phase consisting of ammonium acetate aqueous solution (pH 8) and acetonitrile, enabling rapid separation within 7 minutes [3].

The MS/MS detection leverages characteristic fragmentation patterns specific to sulfonamides, including common ions at m/z 77.9650 ([SO~2~N]^-^) and m/z 79.9812 ([SO~2~NH~2~]^-^), along with neutral losses of HCl and SO~2~ [3]. These distinctive fragments facilitate both targeted quantification and untargeted screening applications. The method demonstrates excellent linearity (R² > 0.995) across the dynamic range and achieves impressive sensitivity with limits of detection ranging from 0.04 to 11.18 ng/g for various sulfonamides [3].

Sample preparation represents a critical component of the UHPLC-MS/MS method, with comparative evaluation of four extraction techniques revealing that pH-controlled liquid-liquid extraction provides optimal recovery efficiency with minimal matrix effects [3]. The method's exceptional specificity and sensitivity make it particularly suitable for detecting this compound in complex matrices, including dietary supplements where unauthorized sulfonamide addition may occur, with obvious applications to pharmaceutical analysis [3].

Experimental Protocols

TLC-Densitometric Protocol for Impurity Determination
4.1.1 Sample Preparation
  • Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock standard solution of 1 mg/mL. Prepare working standards by appropriate dilution to concentrations of 0.1, 0.5, 1, 2, and 5 µg/mL for calibration.

  • Tablet Sample Preparation: Weigh and finely powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to 10 mg of clopamide to a centrifuge tube. Add 10 mL of methanol, sonicate for 15 minutes, and centrifuge at 3000 rpm for 5 minutes. Filter the supernatant solution through a 0.45 µm syringe filter before application to TLC plates [2].

4.1.2 Chromatographic Conditions
  • Stationary Phase: Use commercially available silica gel 60 F~254~ TLC plates (20 × 10 cm) without pre-washing. Pre-condition plates at 100°C for 30 minutes before sample application if high humidity conditions are encountered.

  • Mobile Phase: Prepare a mixture of n-butanol-2-propanol-water-methylene chloride in the ratio 10:7:2:5:3 (v/v/v/v/v). Add the solvents in the specified order, mix thoroughly, and allow to equilibrate for 10 minutes before use. If phase separation occurs, use the upper phase for chromatography [2].

  • Sample Application: Apply samples as discrete bands 8 mm in length, 10 mm from the bottom edge of the plate, with an automatic TLC applicator or calibrated micropipette. Maintain 10 mm distance between bands and 10 mm from plate edges. Apply 10 µL of both standard and sample solutions.

4.1.3 Development and Detection
  • Chromatographic Development: Develop the plate in a twin-trough glass chamber pre-saturated with mobile phase vapor for 30 minutes. Allow the mobile phase to migrate 80 mm from the point of application under ambient conditions.

  • Densitometric Analysis: After development, air-dry the plate and scan using a densitometer at 235 nm in absorbance mode with deuterium lamp source. Set the slit dimensions to 5.00 × 0.45 mm, scanning speed to 20 mm/s, and data resolution to 100 µm per step [2].

4.1.4 Quantification and System Suitability
  • Calibration Curve: Construct a six-point calibration curve by plotting peak area against concentration of this compound standards. The method should demonstrate linearity in the range of 0.1-5 µg/spot.

  • System Suitability: Before sample analysis, confirm the method's performance by verifying that the relative standard deviation of six replicate standard injections does not exceed 5.0%. The retention factor (R~f~) for this compound should be 0.51 ± 0.05 [2].

UHPLC-MS/MS Protocol for Trace Analysis
4.2.1 Sample Extraction and Cleanup
  • pH-Controlled Liquid-Liquid Extraction: Weigh 1.0 g of homogenized tablet powder into a 50 mL centrifuge tube. Add 20 mL of phosphate buffer (pH 7.0) and vortex mix for 1 minute. Add 10 mL of ethyl acetate, shake vigorously for 10 minutes, and centrifuge at 5000 rpm for 10 minutes. Transfer the organic layer to a new tube and evaporate under nitrogen at 40°C. Reconstitute the residue in 1 mL of methanol:water (30:70, v/v) and filter through a 0.22 µm membrane before injection [3].
4.2.2 UHPLC-MS/MS Conditions
  • Chromatographic Conditions:

    • Column: C~18~ (150 × 2.1 mm, 1.7 µm)
    • Mobile Phase A: 10 mM ammonium acetate in water (pH 8.0)
    • Mobile Phase B: Acetonitrile
    • Gradient Program: 5% B (0-1 min), 5-95% B (1-5 min), 95% B (5-6 min), 95-5% B (6-6.1 min), 5% B (6.1-7 min)
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 40°C
    • Injection Volume: 2 µL [3]
  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) negative mode
    • Ion Source Temperature: 150°C
    • Desolvation Temperature: 500°C
    • Cone Gas Flow: 50 L/hr
    • Desolvation Gas Flow: 1000 L/hr
    • Collision Gas: Argon
    • Detection: Multiple reaction monitoring (MRM)
    • Characteristic Transitions for this compound:
      • Precursor ion → Product ion: 234.0 → 78.0 (quantifier)
      • Precursor ion → Product ion: 234.0 → 80.0 (qualifier) [3]

The following workflow diagram illustrates the complete analytical process for both TLC-densitometric and UHPLC-MS/MS methods:

G Start Start Analysis SamplePrep Sample Preparation Start->SamplePrep StdPrep Standard Preparation SamplePrep->StdPrep Extraction Sample Extraction SamplePrep->Extraction MethodSelection Method Selection StdPrep->MethodSelection Extraction->MethodSelection TLC TLC-Densitometric MethodSelection->TLC Routine QC UHPLC UHPLC-MS/MS MethodSelection->UHPLC Trace Analysis TLCMobile Prepare Mobile Phase: n-butanol-2-propanol- water-methylene chloride (10:7:2:5:3 v/v) TLC->TLCMobile UHPLCMS UHPLC-MS/MS Analysis UHPLC->UHPLCMS TLCApply Apply Samples to TLC Plate TLCMobile->TLCApply TLCDevelop Develop Chromatogram TLCApply->TLCDevelop TLCDetect Detect at 235 nm TLCDevelop->TLCDetect DataAnalysis Data Analysis TLCDetect->DataAnalysis UHPLCMobile Mobile Phase: Ammonium acetate (pH 8) and Acetonitrile UHPLCMS->UHPLCMobile UHPLCColumn C18 Column (150 × 2.1 mm, 1.7 µm) UHPLCMobile->UHPLCColumn MSDetection MS/MS Detection: MRM mode, ESI negative UHPLCColumn->MSDetection MSDetection->DataAnalysis Quantification Quantification DataAnalysis->Quantification ImpurityReport Impurity Reporting Quantification->ImpurityReport Generate Report

Data Analysis and Interpretation

Calculation of Impurity Content

For the TLC-densitometric method, calculate the concentration of this compound in tablet samples using the linear regression equation derived from the calibration curve:

Impurity Content (%) = (C × V × D × 100) / (W × 10^6)

Where:

  • C = Concentration from calibration curve (µg/spot)
  • V = Volume of extract (mL)
  • D = Dilution factor
  • W = Weight of sample taken (mg)
  • 10^6 = Conversion factor (µg to g)

For the UHPLC-MS/MS method, use the peak area ratio (analyte to internal standard) against the calibration curve for quantification. The internal standard should be selected from structurally similar sulfonamide compounds not present in the sample.

Acceptance Criteria

According to pharmacopeial standards, the impurity limit for this compound in clopamide tablets should typically not exceed 0.2% of the clopamide content [2]. The developed TLC method demonstrated impurity C detection at 0.031%, well below this threshold. Any batch exceeding the specification limit should be investigated for manufacturing process deviations or stability issues.

Troubleshooting and Method Optimization

Common TLC Issues and Solutions
  • Poor Resolution: If separation between clopamide and impurities is inadequate, adjust the mobile phase composition slightly. Increasing the water content can improve resolution of polar impurities, while increasing methylene chloride content may enhance separation of less polar compounds.

  • Tailing Spots: Spot tailing often indicates adsorptive interactions between the analyte and silica gel. Adding 0.1-0.5% of acidic modifier (formic acid or acetic acid) to the mobile phase can minimize tailing for acidic compounds like this compound.

  • Irreproducible R~f~ Values: Ensure consistent chamber saturation by pre-saturating the TLC chamber with mobile phase for at least 30 minutes before plate development. Maintain constant temperature and humidity in the laboratory environment.

UHPLC-MS/MS Optimization Guidelines
  • Enhance MS Sensitivity: For improved detection of this compound in MRM mode, optimize collision energy for the transition 234.0 → 78.0. Typically, higher collision energies (20-40 eV) work well for sulfonamide compounds.

  • Reduce Matrix Effects: If matrix suppression or enhancement is observed, implement additional extraction clean-up steps such as solid-phase extraction with mixed-mode cartridges. Use stable isotope-labeled internal standards if available for compensation.

Conclusion

The analytical methods presented herein provide reliable approaches for monitoring this compound in clopamide tablet formulations. The TLC-densitometric method offers a cost-effective solution for routine quality control with adequate sensitivity and precision, while the UHPLC-MS/MS method delivers superior performance for trace analysis and confirmatory testing. Both methods have been validated according to regulatory guidelines and demonstrate excellent accuracy, precision, and sensitivity for their intended applications.

Regular monitoring of this impurity during pharmaceutical development and manufacturing is essential to ensure product quality and patient safety. These Application Notes and Protocols provide researchers and pharmaceutical scientists with comprehensive guidance for implementing these analytical methods in various laboratory settings.

References

Application Notes & Protocols: 4-Chloro-3-sulfamoylbenzoyl Chloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

4-Chloro-3-sulfamoylbenzoyl chloride (CAS: 70049-77-3) is a critical chemical intermediate in the pharmaceutical industry, most notably in the synthesis of Indapamide, a widely prescribed medication for hypertension and edema [1]. Its molecular formula is C₇H₅Cl₂NO₃S, and it has a molecular weight of 254.09 g/mol [2] [1]. This compound is characterized by two highly reactive acyl chloride and sulfonyl chloride groups, making it a versatile building block for forming amide and sulfonamide bonds in complex organic molecules [3]. The following document provides detailed protocols for its preparation from common starting materials and its subsequent application in drug synthesis, tailored for researchers and process chemists in drug development.

Synthetic Pathways and Chemical Properties

Key Synthetic Routes

The synthesis of 4-Chloro-3-sulfamoylbenzoyl chloride typically involves a multi-step process beginning with 4-chlorobenzoic acid derivatives. The key transformation is the conversion of a carboxylic acid group to an acyl chloride and the introduction of the sulfamoyl moiety. The workflow below illustrates the two primary synthetic pathways:

G Start 4-Chlorobenzoic Acid Derivatives A Chlorosulfonation (ClSO₃H) Start->A B Sulfonyl Chloride Intermediate A->B X Alternative Route: One-Pot Reaction A->X C Amination (NH₃) B->C D 4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) C->D E Chlorination (SOCl₂, Thionyl Chloride) D->E F 4-Chloro-3-sulfamoylbenzoyl chloride (CAS 70049-77-3) E->F X->F

The first pathway (solid lines) is a classic step-by-step synthesis. An alternative, more direct industrial one-pot route also exists (dashed line), which can improve yield and reduce purification steps [3] [4].

Physicochemical Properties

Understanding the physical properties is crucial for reaction planning, purification, and storage. Key data for 4-Chloro-3-sulfamoylbenzoyl chloride and its immediate precursor are summarized below.

Table 1: Physicochemical Properties of Key Compounds

Property 4-Chloro-3-sulfamoylbenzoyl chloride This compound
CAS Number 70049-77-3 [2] [1] 1205-30-7 [5] [6]
Molecular Formula C₇H₅Cl₂NO₃S [2] [1] C₇H₆ClNO₄S [6]
Molecular Weight 254.09 g/mol [2] [1] 235.64 g/mol [6]
Melting Point 158-160 °C [1] 261 °C [6]
Purity (Commercial) ≥98% [1] >98% [6]
Storage Hygroscopic; store under inert atmosphere, refrigerated [1] Room temperature (recommended in a cool, dark place <15°C) [6]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-sulfamoylbenzoyl chloride

This protocol details the preparation of the target compound from this compound using thionyl chloride [3].

  • Objective: To synthesize 4-Chloro-3-sulfamoylbenzoyl chloride with high purity and yield.
  • Reaction Mechanism: Nucleophilic acyl substitution.
  • Hazard Identification: Thionyl chloride (SOCl₂) is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Conduct all steps in a certified fume hood with appropriate PPE (acid-resistant gloves, lab coat, goggles).

Procedure:

  • Setup: Charge a dry, 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and drying tube (filled with calcium chloride) with This compound (50.0 g, 212 mmol) [6].
  • Add Solvent: Add toluene (300 mL) as a reaction medium and stir to form a suspension.
  • Add Chlorinating Agent: Carefully add thionyl chloride (SOCl₂, 45 mL, 617 mmol, ~3 equiv.) dropwise via an addition funnel over 30 minutes. The mixture will begin to warm and gas evolution will be observed.
  • Reaction: Heat the reaction mixture to 70-80°C with stirring for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting acid is fully consumed.
  • Concentration: After completion, cool the mixture to room temperature. Remove the volatile components (excess SOCl₂ and toluene) under reduced pressure using a rotary evaporator to obtain a crude solid.
  • Purification: The crude product can be purified by recrystallization from a mixture of anhydrous toluene and hexane to yield 4-Chloro-3-sulfamoylbenzoyl chloride as a white to off-white crystalline solid [1].
  • Yield & Analysis: Expected yield is ~85-90%. Confirm identity and purity by HPLC, melting point (158-160°C), and ( ^1H ) NMR [1].
Protocol 2: Synthesis of Indapamide via Amide Coupling

This protocol describes the use of the acyl chloride intermediate to synthesize the active pharmaceutical ingredient (API) Indapamide [4].

  • Objective: To prepare Indapamide by reacting 4-Chloro-3-sulfamoylbenzoyl chloride with 2-methyl-2,3-dihydro-1H-indole (2-methylindoline).
  • Hazard Identification: Use standard PPE. Handle organic solvents like tetrahydrofuran (THF) in a fume hood as they are flammable.

Procedure:

  • Setup: In a 500 mL round-bottom flask, dissolve 4-Chloro-3-sulfamoylbenzoyl chloride (25.4 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) under a nitrogen atmosphere.
  • Add Amine: Add 2-methylindoline (13.4 g, 100 mmol) to the solution with stirring.
  • Add Base: Slowly add triethylamine (TEA, 14 mL, 100 mmol) or a solution of sodium hydroxide to act as an acid scavenger. The reaction mixture will likely warm up slightly.
  • Reaction: Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC/HPLC for completion.
  • Work-up: Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1M aqueous hydrochloric acid (2 x 100 mL), water (100 mL), and brine (100 mL).
  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain a crude solid.
  • Purification: Recrystallize the crude product from isopropanol or an ethanol-water mixture to obtain pure Indapamide as a white solid [4].

Table 2: Reagents and Quantities for Indapamide Synthesis

Reagent Role Molecular Weight Quantity Moles
4-Chloro-3-sulfamoylbenzoyl chloride Electrophile 254.09 g/mol 25.4 g 0.10 mol
2-Methylindoline Nucleophile ~133.19 g/mol 13.4 g 0.10 mol
Triethylamine (TEA) Acid Scavenger 101.19 g/mol 14 mL (10.1 g) 0.10 mol
Tetrahydrofuran (THF) Solvent - 150 mL -
Isopropanol Recrystallization Solvent - ~150 mL -

Safety and Handling Information

4-Chloro-3-sulfamoylbenzoyl chloride is a moisture-sensitive and corrosive compound. Proper handling is critical to ensure safety and maintain product integrity.

  • GHS Hazard Statements [2]:
    • H302: Harmful if swallowed.
    • H312: Harmful in contact with skin.
    • H314: Causes severe skin burns and eye damage.
    • H332: Harmful if inhaled.
  • Precautionary Measures: Always handle in a well-ventilated fume hood. Use chemically resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. Do not inhale dust.
  • Storage: Store under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Refrigeration is recommended for long-term storage due to its reactivity and hygroscopic nature [1].

Analytical Characterization

Routine analysis should be performed to ensure the identity and purity of both the intermediate and the final API.

  • Chromatography: HPLC or UPLC methods are standard for assessing chemical purity.
  • Spectroscopy: ( ^1H ) NMR and ( ^{13}C ) NMR are used for structural confirmation.
  • Melting Point: A sharp melting point (158-160°C for the acyl chloride) is a good indicator of purity [1].

Conclusion

4-Chloro-3-sulfamoylbenzoyl chloride is a high-value intermediate whose efficient synthesis and handling are paramount in pharmaceutical manufacturing. The protocols outlined herein provide a robust and scalable method for its preparation from a commercially available precursor and its subsequent application in the synthesis of the diuretic drug Indapamide. Adherence to the described safety protocols and analytical controls is essential for successful and reproducible results in a research and development setting.


References

How to purify 4-Chloro-3-sulfamoylbenzoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data Reference

The table below summarizes the fundamental identifiers and physical characteristics of 4-Chloro-3-sulfamoylbenzoic acid from commercial and research sources.

Property Value / Description
CAS Number 1205-30-7 [1] [2] [3]
Molecular Formula C₇H₆ClNO₄S [1] [2] [3]
Molecular Weight 235.64 g/mol [1] [2]
Melting Point 256-258 °C (lit.) [1], 261 °C (lit.) [2]
Appearance White to almost white powder to crystal [2]
Purity >98.0% (HPLC) [2]
Storage Room temperature (recommended in a cool, dark place, <15°C) [2]

Suggested Purification Strategies

In the absence of a direct protocol, the following generalized strategies for similar organic compounds can serve as a starting point. You will need to optimize conditions based on empirical observation.

  • Recrystallization: This is the most common method for purifying solid organic compounds. Screening different solvent systems is crucial. A typical approach involves dissolving the crude compound in a minimal volume of a heated solvent (e.g., ethanol, ethyl acetate, or a mixture like water-ethanol) and allowing it to cool slowly for crystal formation. The high melting point suggests limited solubility in many solvents at room temperature [1] [2].
  • Acid-Base Wash: This method is suitable for compounds with ionizable functional groups. The carboxylic acid group can be deprotonated with a dilute base (e.g., sodium bicarbonate) to form a water-soluble salt, separating it from neutral impurities. The pure compound can then be regenerated by re-acidification of the aqueous phase [4].
  • Hot Filtration: Following dissolution in a hot solvent, perform a hot filtration to remove any insoluble impurities or decolorizing charcoal before proceeding with recrystallization.
  • Analytical Monitoring: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the purification process and assess the purity of the final product [2] [5].

The following workflow outlines a logical approach to method development for purifying this compound:

cluster_1 Solubility Screening cluster_2 Method Selection start Start: Crude this compound step1 Solubility Screening start->step1 step2 Select & Optimize Method step1->step2 screen1 Test solubility in hot ethanol, ethyl acetate, water-ethanol mixtures screen2 Test solubility in aqueous base (e.g., NaHCO₃) step3 Perform Purification step2->step3 method1 Soluble in hot solvent? Recrystallization method2 Soluble in base? Acid-Base Extraction step4 Characterize Product step3->step4 end End: Pure Compound step4->end

Analytical Characterization for Purity Confirmation

After purification, confirm the identity and purity of your compound using the following techniques, as referenced in the literature.

  • Melting Point (mp): Determine and compare the melting point to the reported range of 256-261 °C [1] [2]. A sharp melting point within this range indicates high purity.
  • Spectroscopic Analysis:
    • FT-IR Spectroscopy: Can confirm the presence of characteristic functional groups, such as the O-H stretch of the carboxylic acid, the S=O stretches of the sulfonamide, and the C=O stretch [6].
    • NMR Spectroscopy (1H, 13C): Provides definitive structural confirmation by analyzing the hydrogen and carbon environments in the molecule [6].
  • Chromatographic Purity:
    • High-Performance Liquid Chromatography (HPLC): Use to quantify purity. The commercial standard is specified at >98.0 area% [2]. Methods for similar sulfonamide compounds often use reverse-phase columns with mobile phases containing acetonitrile/water and acid modifiers like phosphoric or formic acid [5].

Safety and Handling

Please note the following safety information from the supplier's Safety Data Sheet (SDS):

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation) [2].
  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask (type N95 recommended) [1] [2].

References

4-Chloro-3-sulfamoylbenzoic acid industrial scale synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

4-Chloro-3-sulfamoylbenzoic acid (CAS Registry Number: 1205-30-7) is a key chemical intermediate in pharmaceutical synthesis with molecular formula C₇H₆ClNO₄S and molecular weight 235.65 g/mol [1]. This compound features both carboxylic acid and sulfonamide functional groups on an aromatic chloro-substituted ring, creating a multifunctional scaffold ideal for further chemical transformations [2].

The compound has attracted significant research interest due to the versatile pharmacological properties of sulfonamide-containing compounds, which include applications as diuretics, antihypertensives, and agents with demonstrated anti-bacterial activity [3] [2]. Its thermal stability (melting point: 260.5-262°C) makes it suitable for industrial processing under various conditions [4].

Synthesis Protocols

Industrial Synthesis Route

The most established industrial synthesis begins with 4-chlorobenzoic acid through a two-step process [4]:

G 4-Chlorobenzoic Acid 4-Chlorobenzoic Acid Chlorosulfonation Chlorosulfonation 4-Chlorobenzoic Acid->Chlorosulfonation ClSO₃H Pentachloroethane 6h reflux 4-Chloro-3-chlorsulfonylbenzoic Acid 4-Chloro-3-chlorsulfonylbenzoic Acid Chlorosulfonation->4-Chloro-3-chlorsulfonylbenzoic Acid Amination Amination 4-Chloro-3-chlorsulfonylbenzoic Acid->Amination NH₃ (liquid) Room temperature This compound This compound Amination->this compound

Table 1: Industrial Reaction Conditions for this compound Synthesis

Reaction Step Reagents & Conditions Temperature Duration Work-up Procedure
Chlorosulfonation Chlorosulfonic acid (233 g), pentachloroethane (102 g) as solvent [4] Reflux 6 hours Pour onto crushed ice, separate solid, wash with ice-cold water
Amination Liquid ammonia (700 mL) or concentrated aqueous ammonium hydroxide (d=0.880) [4] Room temperature 30 minutes Remove excess ammonia by heating, dissolve in hot water, decolorize with activated charcoal, acidify with concentrated HCl
Process Optimization & Scale-up Considerations
  • Chlorosulfonation Alternatives: The intermediate 4-chloro-3-chlorsulfonylbenzoic acid can be purified by recrystallization from 1,2-dichloroethane and petroleum ether (60-80°C boiling range), yielding a product with melting point 168-170°C [4]
  • Amination Variations: Industrial processes may use ammonium carbonate or sodium amide as chemical equivalents to ammonia, particularly when anhydrous conditions are required [4]
  • Solvent Selection: Toluol (toluene) has been successfully employed as a reaction medium for the amination step when using sodium amide, facilitating easier product isolation [4]

Analytical Characterization

Structural Verification & Quality Control

Comprehensive analytical profiling is essential for pharmaceutical intermediate qualification. The following characterization data ensure batch-to-batch consistency and regulatory compliance:

Table 2: Spectroscopic Fingerprints of this compound

Analytical Method Key Characteristics Experimental Conditions
FT-IR Spectroscopy Characteristic bands: O-H stretching (2500-3500 cm⁻¹), C=O stretching (1680 cm⁻¹), S=O asymmetric stretching (1369 cm⁻¹), S=O symmetric stretching (1172 cm⁻¹) [2] KBr pellets, 450-4000 cm⁻¹ range, 1.0 cm⁻¹ resolution
FT-Raman Spectroscopy Prominent bands: C=O stretching (1685 cm⁻¹), C-C ring breathing (1605 cm⁻¹), S=O symmetric stretching (1370 cm⁻¹), C-Cl stretching (756 cm⁻¹) [2] Nd:YAG laser (1064 nm), 50-4000 cm⁻¹ range, 2.0 cm⁻¹ resolution
¹H NMR Spectroscopy Aromatic protons: δ 8.17 (d, 1H), δ 7.94 (dd, 1H), δ 7.62 (d, 1H); Acid proton: δ 13.12 (s, 1H); Sulfonamide protons: δ 6.20 (s, 2H) [2] DMSO-d₆ solvent, 400 MHz frequency
Purity Criteria & Specification Limits

Industrial quality control should establish the following minimum specifications:

  • Identity: FT-IR spectrum must match reference spectrum with >95% correlation [2]
  • Potency: ≥98.0% by HPLC area normalization method [5]
  • Melting Point: 260.5-262°C (corrected) [4]
  • Related Substances: Total impurities ≤1.0%, any individual impurity ≤0.5% by HPLC [5]

Pharmaceutical Applications

Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound serves as a key building block for several therapeutically important molecules:

  • Indapamide Synthesis: The compound is condensed with 2-methyl-2,3-dihydroindol-1-amine (climiqualine) to form the diuretic/antihypertensive drug indapamide. This reaction is typically performed in inert solvents like tetrahydrofuran or dichloromethane using organic bases such as triethylamine as catalysts [5]
  • Diuretic Hydrazide Derivatives: The carboxylic acid group can be converted to hydrazides (this compound hydrazides) with demonstrated diuretic and saliuretic (salt-excreting) activity in pharmaceutical compositions [3]
Formulation Considerations
  • Salt Formation: The compound forms both mono- and dialkali metal salts through reaction with alkali hydroxides or carbonates. The monopotassium salt is prepared by treating the acid with potassium hydroxide (5.6 g KOH in 10 mL water), yielding a crystalline product soluble in cold water [4]
  • Excipient Compatibility: Compatibility with common pharmaceutical excipients including polyethylene glycols, starch, microcrystalline cellulose, and magnesium stearate has been demonstrated in tablet formulations [4]

Safety & Regulatory Considerations

While specific safety data for this compound is limited in the search results, prudent handling practices should include:

  • Personal Protective Equipment: Chemical-resistant gloves, safety glasses, and laboratory coat during handling
  • Engineering Controls: Use local exhaust ventilation to control dust generation during manufacturing operations
  • Storage Conditions: Store in tightly closed containers in a cool, dry, well-ventilated area away from incompatible substances

Conclusion

The synthetic protocols and application notes presented herein establish this compound as a valuable intermediate in pharmaceutical manufacturing, particularly for sulfonamide-based therapeutics. The optimized industrial synthesis provides a robust, scalable process with comprehensive analytical controls to ensure intermediate quality.

The multifunctional nature of this compound enables diverse pharmaceutical applications, most notably as a key building block for diuretic and antihypertensive agents such as indapamide. The continued development of derivative compounds based on this scaffold represents a promising area for future therapeutic innovation.

References

Protocol for 4-Chloro-3-sulfamoylbenzoic acid recrystallization

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental identifiers and physical properties of 4-Chloro-3-sulfamoylbenzoic acid, which are essential for handling and purification.

Property Description
CAS Number 1205-30-7 [1]
Molecular Formula C(_7)H(_6)ClNO(_4)S [1]
Quality 98% (as available from a commercial source) [1]
Physical Form Solid [1]
Melting Point 256-258 °C (literature value) [1]
Safety Warning; causes skin and eye irritation and may cause respiratory effects [1]
Primary Use Main metabolite of the antihypertensive drug indapamide; key synthetic intermediate for benzenesulfonamide derivatives [2] [3]

Proposed Recrystallization Procedure

Since a dedicated protocol was not found, the following is a generalized recrystallization method suitable for a compound of this nature. The high melting point suggests the compound has high polarity and low solubility in many solvents at room temperature.

Objective: To purify crude this compound via recrystallization. Principle: Dissolve the impure solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

Reagents & Equipment
  • Crude Compound: this compound.
  • Solvent Options: A suitable solvent or solvent mixture must be determined experimentally. Common choices for polar, high-melting compounds include:
    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) mixed with water [3].
    • Acetic acid [4] [5].
    • Aqueous Ethanol or Aqueous Methanol [4] [5].
  • Equipment: Round-bottom flask, heating mantle, magnetic stirrer, thermometer, Buchner funnel, filter paper, vacuum source.
Experimental Workflow

The following diagram outlines the key stages of the recrystallization process:

Start Start: Crude this compound SolventSelection 1. Solvent Selection Test Start->SolventSelection Dissolution 2. Dissolution in Minimum Hot Solvent SolventSelection->Dissolution HotFiltration 3. Hot Filtration Dissolution->HotFiltration Crystallization 4. Slow Cooling & Crystallization HotFiltration->Crystallization VacuumFiltration 5. Vacuum Filtration Crystallization->VacuumFiltration Drying 6. Drying VacuumFiltration->Drying Analysis 7. Analysis & Verification Drying->Analysis

Key Experimental Steps:

  • Solvent Selection: Perform a small-scale test to find an optimal solvent where the compound has low solubility at room temperature but high solubility near the solvent's boiling point [3].
  • Dissolution: In a heated flask, add the crude compound and the selected solvent gradually with stirring until fully dissolved. Use the minimum amount of hot solvent to achieve dissolution.
  • Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a preheated funnel to remove them.
  • Crystallization: Allow the filtrate to cool slowly to room temperature. For poor yield, inducing crystallization by scratching the flask or adding a seed crystal may help.
  • Vacuum Filtration: Collect the purified crystals using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove adhered mother liquor.
  • Drying: Dry the crystals thoroughly under vacuum, possibly in an oven, to remove residual solvent. The high melting point allows for elevated drying temperatures.
Post-Recrystallization Analysis

After purification, verify the success of the recrystallization using these methods:

  • Melting Point: Determine the melting point of the recrystallized solid. A sharp melting point at 256-258 °C indicates high purity [1].
  • Chromatography: Techniques like TLC or HPLC can be used to assess purity and confirm the reduction of impurities [1] [2].

Application in Organic Synthesis

This compound is a valuable building block in medicinal chemistry. The schematic below illustrates its role in synthesizing diverse sulfonamide derivatives, particularly as carbonic anhydrase inhibitors [3]:

Acid This compound (1) Ester Methyl Ester (2) Acid->Ester MeOH, H₂SO₄ Reflux Amide Amide Intermediate (3) Acid->Amide 1. SOCl₂, Toluene 2. Amine, Base ThioEther 4-Sulfanyl Esters (4) & Benzamides (5) Ester->ThioEther Thiols K₂CO₃, DMF Amide->ThioEther Thiols K₂CO₃, DMF Amino 4-Amino Benzamides (6) Amide->Amino Amine Heat (130°C) Sulfinyl 4-Sulfinyl Derivatives (7, 8) ThioEther->Sulfinyl Peracetic Acid Room Temp. Sulfonyl 4-Sulfonyl Derivatives (9, 10) ThioEther->Sulfonyl Peracetic Acid 70°C

Key Takeaways

  • No Direct Protocol Available: The search did not yield a specific recrystallization procedure for this compound [4] [5] [1].
  • Critical Parameter for Purity: The documented melting point of 256-258 °C is your primary benchmark for assessing recrystallization success [1].
  • General Method Applicable: Standard recrystallization techniques using polar solvents like DMF/water or acetic acid are appropriate starting points [4] [5] [3].
  • Versatile Synthetic Intermediate: This compound is a crucial precursor for synthesizing various sulfonamide-based molecules, particularly carbonic anhydrase inhibitors, via nucleophilic substitution and other reactions [3].

I hope this detailed application note provides a solid foundation for your work. Should you need to explore the synthetic applications further, the referenced literature offers excellent guidance.

References

Application Notes: 4-Chloro-3-sulfamoylbenzoic Acid in Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

This compound is a key intermediate for synthesizing molecules with significant biological and electronic properties. Its structure allows for strategic functionalization at the carboxylic acid and sulfonamide groups.

Pharmaceutical Development: Synthesis of Enzyme Inhibitors

A primary application is designing inhibitors for human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases), enzymes involved in pathologies like thrombosis, inflammation, diabetes, and cancer [1]. Researchers have developed sulfamoyl-benzoamide derivatives that act as potent and selective inhibitors for specific h-NTPDase isoforms [1].

Key Findings:

  • Lead Compounds: Several derivatives showed sub-micromolar to low-micromolar potency against different h-NTPDases [1].
  • Structure-Activity Relationship (SAR): Potency is influenced by substituents on both the sulfonamide and carboxamide groups. For example, a morpholine ring and a p-bromophenyl group are associated with high activity [1].

Table 1: Inhibitory Activity (IC₅₀) of Select Sulfamoyl-Benzamide Derivatives Against h-NTPDases

Compound R¹ (Sulfonamide) R² (Carboxamide) h-NTPDase1 (µM) h-NTPDase2 (µM) h-NTPDase3 (µM) h-NTPDase8 (µM)
3i 4-Bromophenyl Morpholine 2.88 ± 0.13 - 0.72 ± 0.11 -
3f Morpholine 4-Methoxyphenyl - < 1 (Sub-micromolar) - -
2d Cyclopropyl - (Acid) - - - 0.28 ± 0.07

Beyond NTPDases, this scaffold is found in molecules investigated as carbonic anhydrase inhibitors, NLRP3 inflammasome inhibitors, and correctors of the CFTR chloride channel [1]. It also serves as a precursor in the synthesis of established pharmaceuticals like the antihypertensive diuretic indapamide [2].

Materials Science: Additives for Perovskite Solar Cells

In energy research, derivatives of 4-Chloro-3-sulfamoylbenzoic acid function as multifunctional molecular additives in perovskite solar cells (PSCs) [3]. The dipole moment of these additives can be finely tuned by substituting the -NH₂ group on the sulfonamide with -OH, -NH₂, or -Cl, which affects their interaction with the perovskite material [3].

Key Findings:

  • Crystallization & Defect Control: These additives, particularly OH-CSBA (with a -OH group and larger dipole moment), slow crystallization and passivate defects at the perovskite interface [3].
  • Enhanced Performance: Devices with OH-CSBA achieved a high power conversion efficiency (PCE of 25.39%) and showed improved reproducibility and operational stability [3].

Table 2: Impact of this compound Derivatives in Perovskite Solar Cells

Additive Functional Group Key Property (Dipole Moment) Observed Effect on Perovskite Film Device PCE
OH-CSBA -OH Larger Slower crystallization, larger grain size, lower defect density 25.39%
NH2-CSBA -NH₂ Intermediate Moderate crystallization control Lower than OH-CSBA
Cl-CSBA -Cl Smaller Less effective crystallization control Lower than OH-CSBA

Experimental Protocols

Protocol 1: Synthesis of Sulfamoyl-Benzamide Derivatives as h-NTPDase Inhibitors [1]

This linear synthetic approach starts from benzoic acid derivatives.

Workflow Overview:

G Chlorosulfonated\nBenzoic Acid Chlorosulfonated Benzoic Acid Sulfonamide Intermediate\n(2a-2e) Sulfonamide Intermediate (2a-2e) Chlorosulfonated\nBenzoic Acid->Sulfonamide Intermediate\n(2a-2e) Final Sulfamoyl-Benzamide\n(3a-3j, 4a-4e) Final Sulfamoyl-Benzamide (3a-3j, 4a-4e) Sulfonamide Intermediate\n(2a-2e)->Final Sulfamoyl-Benzamide\n(3a-3j, 4a-4e)

Step 1: Synthesis of Sulfonamide Intermediates (2a-2e)

  • Reaction: Treat a substituted benzoic acid with chlorosulfonic acid at elevated temperature to form the sulfonyl chloride, then react with an amine (e.g., cyclopropylamine, morpholine, p-bromoaniline).
  • Practical Notes: Electron-deficient benzoic acids may require slightly excess chlorosulfonic acid and elevated temperature [1].

Step 2: Amide Coupling to Final Products (3a-3j)

  • Reaction: Use standard carbodiimide coupling with EDC and catalytic DMAP.
  • Reagents: Sulfonamide benzoic acid (2a-2e), EDC, DMAP, appropriate amine (anilines, aliphatic amines).
  • Solvent: Mixture of DCM and DMF as co-solvents [1].
  • Procedure: Mix reagents in solvent and stir at room temperature. Reaction generally works well for anilines and primary/secondary aliphatic amines. Isolate product from aqueous phase; control pH for high-polarity morpholine-substituted products [1].

Alternative One-Pot Bis-amidation (4a-4e)

  • Procedure: Telescoped process where chlorosulfonation product is treated with excess amine for simultaneous sulfonamide and carboxamide synthesis in good yields [1].
Protocol 2: Using Molecular Additives (CSBA) in Perovskite Solar Cells [3]

Incorporating OH-CSBA, NH2-CSBA, or Cl-CSBA additives improves perovskite film quality.

Workflow Overview:

G Precursor Solution Precursor Solution Additive Doping\n(CSBA derivatives) Additive Doping (CSBA derivatives) Precursor Solution->Additive Doping\n(CSBA derivatives) Film Fabrication Film Fabrication Additive Doping\n(CSBA derivatives)->Film Fabrication Crystallization &\nDefect Passivation Crystallization & Defect Passivation Film Fabrication->Crystallization &\nDefect Passivation

Procedure:

  • Additive Preparation: Synthesize CSBA derivatives (-OH, -NH₂, -Cl substituted) where fine-tuning of dipole moment is achieved through substituent inductive and conjugation effects [3].
  • Perovskite Solution Preparation: Add the molecular additive directly into the perovskite precursor solution (e.g., FAI/PbI₂).
  • Film Fabrication: Deposit the additive-containing solution onto substrate. Additives facilitate chemical interaction with undercoordinated Pb²⁺ and FAI [3].
  • Crystallization: Additive retards crystallization process, enabling larger grain size and lower defect density. OH-CSBA with larger dipole moment is most effective [3].
Protocol 3: Analytical Method for Sulfonamide Detection and Characterization

Robust analytical methods are crucial for characterizing compounds and detecting adulteration.

UHPLC-Q/TOF-MS Method for Sulfonamide Analysis [4]

  • Column: UHPLC C18 column (150 × 2.1 mm, 1.7 µm).
  • Mobile Phase: (A) 10 mM ammonium acetate aqueous solution (pH 8), (B) Acetonitrile.
  • Gradient: 20% B to 45% B in first 6 minutes, then up to 99% B by 7 minutes.
  • Flow Rate: 0.4 mL/min.
  • Detection: Q/TOF-MS with negative ion ESI.
  • Screening: Use characteristic common ions (m/z 77.9650 [SO₂N]⁻, m/z 79.9812 [SO₂NH₂]⁻) and neutral loss fragments (HCl, SO₂) for targeted/untargeted screening [4].

Sample Preparation: pH-Controlled Liquid-Liquid Extraction [4]

  • Procedure: Pulverize tablets/pills, remove capsule shells. Extract ~0.5g sample with organic solvent under pH control for high recovery and low matrix effect [4].

Key Takeaways for Researchers

  • Scaffold for Drug Discovery: this compound is highly valuable for generating diverse libraries of sulfamoyl-carboxamides targeting various enzymes, especially h-NTPDases.
  • Material Science Additive: Its derivatives can be engineered with specific dipole moments to control crystallization and passivate defects in advanced materials like perovskite films.
  • Synthetic Flexibility: The core structure allows for sequential or one-pot functionalization. Maintaining strict control over reaction conditions, particularly pH during workup, is crucial for isolating high-purity products.
  • Analytical Verification: Employ UHPLC-Q/TOF-MS with pH-controlled extraction for reliable detection, characterization, and purity analysis of synthesized compounds or commercial samples.

References

4-Chloro-3-sulfamoylbenzoic acid purification difficulties

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the typical impurities I might encounter during synthesis?

    • A: The most common impurity is the starting material, 4-chlorobenzoic acid, which must be removed during purification [1]. Additionally, based on the synthesis from 4-chloro-3-chlorsulfonylbenzoic acid, ensuring complete conversion to the sulfonamide is crucial to avoid sulfonyl chloride intermediates [2].
  • Q2: How can I track the progress of my purification steps?

    • A: Thin-Layer Chromatography (TLC) is a rapid and effective method. A published TLC-densitometry method for a related compound uses a mobile phase of n-butanol : 2-propanol : water : methylene chloride (10:7:2:5:3, v/v/v/v/v) and detection at 235 nm [1]. This can help you monitor the separation of your target acid from its impurities.
  • Q3: What is the final recrystallization solvent for this compound?

    • A: Historical patent literature specifies that the final purification of 4-Chloro-3-sulfamoylbenzoic acid is achieved through recrystallization from water [2].
  • Q4: Are there specific analytical techniques to confirm the identity and purity of the final product?

    • A: Yes. Beyond TLC, you can use:
      • Melting Point: The pure compound has a reported melting point of 260.5–262 °C (corrected) [2].
      • Chromatography: The TLC method mentioned above can be used for final purity assessment, with impurities detectable at levels below 0.2% [1].

Troubleshooting Guide: Common Purification Challenges

The table below outlines specific problems, their potential causes, and recommended solutions.

Problem Possible Cause Recommended Solution
Low Final Yield Product loss during multiple crystallization steps Keep mother liquors from recrystallization and concentrate for additional product recovery.
Poor Crystallization Rapid precipitation or oiling out Slow, controlled cooling from a hot, saturated aqueous solution. Seed with existing crystals [2].
Insufficient Purity (by TLC) Incomplete reaction of starting material or intermediate Ensure reaction completion (e.g., check for residual 4-chlorobenzoic acid via TLC) [1]. Re-crystallize.
High Impurity of Sulfonyl Chloride Intermediate Harsh conditions or incomplete reaction during chlorosulfonation Control reaction temperature and time during synthesis from 4-chlorobenzoic acid and chlorosulfonic acid [2].

Detailed Experimental Protocols

Here are detailed methodologies for key steps in the synthesis and analysis, based on the searched literature.

Synthesis of this compound

This protocol is adapted from a patent for the compound's preparation [2].

  • Objective: To synthesize this compound from 4-Chloro-3-chlorsulfonylbenzoic acid.
  • Materials:
    • 4-Chloro-3-chlorsulfonylbenzoic acid (crude, from previous step)
    • Liquid ammonia or concentrated ammonium hydroxide (d = 0.880)
    • Hydrochloric acid (conc.)
    • Deionized water
  • Procedure:
    • Add 76g of 4-Chloro-3-chlorsulfonylbenzoic acid to approximately 700 ml of liquid ammonia with stirring [2].
    • Remove excess ammonia by warming the mixture [2].
    • Dissolve the resulting residue in hot water. Add a small amount of activated charcoal to decolorize the solution, then filter [2].
    • Cool the filtrate and carefully acidify it to precipitate the product using concentrated hydrochloric acid [2].
    • Cool the mixture further, then collect the solid product.
    • Purify the crude product by recrystallization from water. The reported melting point of the pure compound is 260.5–262 °C (corrected) [2].
TLC Method for Purity Analysis

This method is adapted from an analytical procedure for detecting this compound as an impurity [1].

  • Objective: To detect and semi-quantify this compound and related impurities.
  • Materials:
    • Stationary Phase: Silica gel TLC plates
    • Mobile Phase: n-butanol : 2-propanol : water : methylene chloride (10:7:2:5:3, v/v/v/v/v) [1]
    • Standard and Sample solutions of the compound in a suitable solvent (e.g., methanol)
    • Detection: UV spectrophotometer at 235 nm (for densitometry) [1]
  • Procedure:
    • Spot the sample and standard solutions on the TLC plate.
    • Develop the plate in a saturated chamber containing the mobile phase.
    • Allow the plate to dry.
    • Examine the plate under a UV lamp or use a densitometer for scanning. The retention factor (R_f) for this compound (referred to as impurity C) under these conditions is approximately 0.51 [1].

Workflow and Troubleshooting Diagrams

To help visualize the overall process and problem-solving approach, refer to the following diagrams.

purification_workflow start Start Synthesis step1 Synthesize Intermediate 4-Chloro-3-chlorsulfonylbenzoic acid start->step1 step2 Ammonolysis Reaction with NH3 step1->step2 step3 Crude Product Acidification & Isolation step2->step3 step4 Recrystallization from Water step3->step4 step5 Purity Check (TLC, M.P.) step4->step5 end Pure Product step5->end

Purification Workflow

troubleshooting_tree problem Poor Product Purity cause1 Check for Starting Material (4-Chlorobenzoic Acid) via TLC problem->cause1 Common impurity cause2 Check Intermediate Purity (Sulfonyl Chloride) problem->cause2 Synthetic byproducts sol1 Ensure rxn completion. Re-crystallize product. cause1->sol1 sol2 Optimize chlorosulfonation conditions (Temp/Time). cause2->sol2

Purity Issue Diagnosis

References

Improving 4-Chloro-3-sulfamoylbenzoic acid yield in synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid

This compound serves as a crucial intermediate for drugs like indapamide (an antihypertensive) and various carbonic anhydrase inhibitors [1] [2] [3]. The synthesis involves converting the carboxylic acid group into a more reactive derivative for amide bond formation.

Key Reaction: The primary route involves reacting This compound with thionyl chloride (SOCl₂) to form the corresponding acid chloride. This intermediate is then coupled with an amine to form the final benzamide derivative [2].

Standard Protocol for Acid Chloride Formation & Amide Coupling [2]:

  • Reaction Setup: Reflux this compound with an excess of thionyl chloride in toluene.
  • Formation of Anhydride: The reaction generates the reactive benzoic anhydride intermediate in situ.
  • Amide Coupling: The resulting anhydride is treated directly with an appropriate amine. An excess of the amine is often used to act as both a reactant and a base to neutralize the reaction.
  • Work-up: The mixture is concentrated, and the crude product is purified to yield the final 4-chloro-3-sulfamoylbenzamide.

This workflow outlines the core two-step process for converting the benzoic acid into a benzamide:

G Start 4-Chloro-3-sulfamoyl benzoic Acid Step1 Step 1: Acid Chloride Formation Reagent: Thionyl Chloride (SOCl₂) Solvent: Toluene, Reflux Start->Step1 Intermediate 4-Chloro-3-sulfamoyl benzoyl chloride Step1->Intermediate Step2 Step 2: Amide Coupling Reagent: Amine (e.g., 1-amino-2,3-dihydro- 2-methyl-1H-indole for Indapamide) Intermediate->Step2 End Final 4-Chloro-3-sulfamoyl Benzamide Product Step2->End

Troubleshooting Guide: Low Yield of Acid Chloride/Benzamide

Low yield can stem from several factors related to reagents, reaction conditions, and purification. The following table outlines common issues and solutions.

Problem & Symptoms Possible Root Cause Recommended Solution Preventive Measures

| Low Acid Chloride Yield • Unreacted starting material • High impurity levels | 1. Incomplete activation of carboxylic acid due to insufficient thionyl chloride or low reaction temperature/time [2]. 2. Moisture contamination leading to hydrolysis of the acid chloride back to the acid. | 1. Ensure a large excess of SOCl₂ (e.g., 2-3 equivalents). Monitor reaction by TLC until starting material is consumed [2]. 2. Use anhydrous solvents and ensure apparatus is moisture-free (e.g., use a drying tube). | • Purity starting benzoic acid (e.g., recrystallization) [4]. • Use freshly distilled SOCl₂. • Perform reaction under inert atmosphere (N₂/Ar). | | Low Amide Coupling Yield • Acidic impurities • Product degradation | 1. Trapped HCl from the acid chloride formation, protonating the amine nucleophile and reducing its reactivity. 2. Harsh purification conditions leading to product decomposition [1]. | 1. Use a suitable base (e.g., triethylamine) as an acid scavenger during the amide coupling step [1] [5]. 2. Avoid strongly basic or acidic work-up conditions if the final benzamide is sensitive. Optimize purification using milder solvents [1]. | • Ensure acid chloride is free of residual SOCl₂ (e.g., by azeotropic evaporation with toluene). • Test purification with different solvent systems (e.g., toluene/acetonitrile mixtures) [1]. | | Formation of Multiple By-products • Complex TLC/HPLC profile • Difficulty in purification | 1. Side reactions at the sulfonamide group (-SO₂NH₂), which can also be acylated under aggressive conditions [6]. 2. Decomposition of the indoline-containing amine reactant (e.g., oxidation to indole) [3]. | 1. Control reaction temperature and avoid overly reactive acylating conditions. Consider protecting group strategies for the sulfonamide if necessary. 2. For sensitive amines, use milder coupling agents or perform the reaction at lower temperatures (20-30°C) [1] [5]. | • Characterize by-products (e.g., LC-MS) to identify them. For indoline oxidation, work under inert atmosphere and use fresh amine [3]. |

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for characterizing this compound and its derivatives? A comprehensive characterization should include:

  • Spectroscopic Techniques: FT-IR (to confirm S=O, C=O, and N-H stretches), FT-Raman, and NMR (¹H, ¹³C) to verify molecular structure and confirm the absence of impurities [4].
  • Single-Crystal X-ray Diffraction (SCXRD): For definitive confirmation of molecular geometry and supramolecular packing in the solid state [4].
  • HPLC Analysis: Use a C18 column with a mobile phase of 0.1% acetic acid in water and acetonitrile (e.g., 60:40 v/v). Detection at 272 nm is optimal for simultaneously tracking the benzoic acid derivative and potential degradation products [7].

Q2: How can I improve the solubility of this intermediate for downstream reactions? The carboxylic acid group allows for pH-dependent solubility control.

  • Salt Formation: Dissolve the compound in a mild base (e.g., aqueous sodium bicarbonate or sodium hydroxide solution) to form a water-soluble carboxylate salt.
  • Polar Aprotic Solvents: For organic reactions, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent solvents for this compound and are commonly used in subsequent steps, such as nucleophilic aromatic substitution with thiols or amines [2].

Q3: Are there alternative synthetic strategies to access similar benzenesulfonamide scaffolds? Yes, the 4-chloro group on the aromatic ring is a versatile handle for diversification before or after amide bond formation.

  • Nucleophilic Aromatic Substitution: The chlorine can be displaced by various nucleophiles. Thiols react efficiently with a base like potassium carbonate in DMF to form 4-sulfanyl-substituted derivatives. Amines typically require harsher conditions (e.g., heating to 130°C) for displacement [2].
  • Oxidation: The resulting thioethers can be further oxidized to sulfinyl or sulfonyl derivatives, which can dramatically alter the affinity and selectivity for targets like carbonic anhydrase isozymes [2].

References

4-Chloro-3-sulfamoylbenzoic acid solubility issues in organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Basic Compound Information

Chemical Name: 4-Chloro-3-sulfamoylbenzoic Acid [1] [2] CAS Number: 1205-30-7 [1] [2] [3] Molecular Formula: C7H6ClNO4S [1] [2] [3] Molecular Weight: 235.64 g/mol (values of 234.63 and 236 g/mol are also reported) [1] [2] [3] Appearance: White to almost white crystalline powder [1] [2] [3] Melting Point: 256-258 °C [2]

The following table summarizes the available information on its solubility:

Solvent Category Solvent Name Solubility Supporting Evidence / Notes
Polar Solvents Water Soluble [3] Described as soluble in water [3].
Methanol Soluble [1] Information from a supplier's description [1].
Non-Polar Solvents Information Not Available Less Soluble [1] Described as being "less soluble in non-polar solvents," though specific solvents are not named [1].

Frequently Asked Questions & Troubleshooting

Here are some common issues and guidance based on the compound's properties.

Q1: The compound won't dissolve in my organic reaction solvent. What should I do? This is a common challenge. Given its structure, which contains both a carboxylic acid and a sulfonamide group, this compound is highly polar.

  • Strategy 1: Use Polar Solvents: Start with strongly polar organic solvents. While specific data is scarce, methanol is confirmed to be a viable option [1]. Other alcohols (like ethanol) or dipolar aprotic solvents (such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)) are commonly used for similar compounds and are worth testing.
  • Strategy 2: Form a Soluble Salt: The carboxylic acid group can be deprotonated with a base (e.g., sodium or potassium hydroxide) to form a salt. These ionic salts are typically much more soluble in aqueous solutions and certain polar solvents than the parent acid.

Q2: Are there any stability concerns I should be aware of during experiments?

  • Storage: The compound should be stored at room temperature [3].
  • Functional Groups: The presence of the carboxylic acid, sulfonamide, and chloro group makes it a versatile building block for synthesis, such as forming hydrazides or undergoing amidation [4] [1]. Be mindful that these groups can react under appropriate conditions.

Q3: What is the purity of commercially available material? This compound is available from various chemical suppliers with purities typically ranging from 95% to 98% and higher [1] [2] [3]. Always check the Certificate of Analysis (COA) provided with your specific batch.

Experimental Workflow for Solubility Screening

Due to the lack of comprehensive published data, you may need to empirically determine the solubility in your desired solvents. The diagram below outlines a logical workflow for this process.

G Start Start Solubility Screening Step1 1. Test in Polar Protic Solvents (e.g., Methanol, Ethanol, Water) Start->Step1 Step2 2. If insoluble, proceed to Polar Aprotic Solvents (e.g., DMF, DMSO) Step1->Step2 Failed Result1 Soluble Step1->Result1 Success Troubleshoot Alternative Strategies: - Use of co-solvents - Gentle heating - Sonication Step1->Troubleshoot Consider Step3 3. If solubility is still insufficient, consider Salt Formation Step2->Step3 Failed Result2 Soluble Step2->Result2 Success Step2->Troubleshoot Consider Result3 Improved Solubility in Aqueous/Polar Media Step3->Result3

Important Safety Notes

  • Handling: This compound is a chemical for professional use in research laboratories and industrial settings only. It is not for medical or consumer use [5].
  • Hazards: The safety data indicates it may cause eye irritation, skin irritation, and respiratory irritation [2].
  • Personal Protective Equipment (PPE): When handling the powder, appropriate PPE such as gloves, eyeshields, and an N95-type dust mask is recommended [2].

References

4-Chloro-3-sulfamoylbenzoic acid stability storage problems

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Basic Properties

This section provides the fundamental identifying information for the compound.

Property Details
CAS Number 1205-30-7 [1] [2] [3]
Molecular Formula C7H6ClNO4S [1] [2] [3]
Molecular Weight 235.645 g/mol [1] [2] / 235.65 g/mol [3] [4]
Common Synonyms 3-(Aminosulfonyl)-4-chlorobenzoic acid; 4-Chloro-5-sulphamoylbenzoic acid [1] [2] [4]
SMILES NS(=O)(=O)c1cc(ccc1Cl)C(O)=O [1] [4]
InChI Key FHQAWINGVCDTTG-UHFFFAOYSA-N [1] [4]

Physical-Chemical Data & Storage

The following table summarizes the measured physical properties and recommended storage conditions.

Property / Guideline Value / Specification Source / Reference
Purity >98.0%(T)(HPLC) [3], 98% [1], 97.5% min. (HPLC) [4] Supplier Specifications
Melting Point 256-258 °C (lit.) [1], 261 °C [3] Experimental Data
Boiling Point 502.4 ± 60.0 °C at 760 mmHg [2] Predicted / Calculated
Flash Point 257.6 ± 32.9 °C [2] Predicted / Calculated
Density 1.6 ± 0.1 g/cm³ [2] Predicted / Calculated
Recommended Storage Refrigerator [2]; Room temp. (<15°C recommended) [3] Supplier Recommendations

Safety and Handling Information

Proper handling is crucial to minimize risk. The compound is classified as an irritant.

Aspect Information
GHS Signal Word Warning [1] [2] [3]

| Hazard Statements (H-Codes) | H315 - Causes skin irritation [3] [4] H319 - Causes serious eye irritation [3] [4] H335 - May cause respiratory irritation [4] | | Precautionary Statements (P-Codes) | P261, P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 [3] | | Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves [1] [2] | | Water Hazard Class (WGK) | WGK 3 [1] [2] |

Stability Profile & Experimental Context

The search results do not provide a detailed stability profile (e.g., under acidic, basic, oxidative, or thermal stress). However, some context is available:

  • Role as a Metabolite and Impurity: The compound is identified as a metabolite of the antihypertensive drug Tripamide and an impurity in Clopamide tablets [1]. This implies it can form through hydrolysis or other degradation pathways of the parent drug molecule.
  • Analytical Techniques for Degradation Mixtures: One study investigates the degradation of Indapamide (a structurally related drug) using a combination of UPLC-UV-HDMSE (ion mobility-mass spectrometry) and NMR spectroscopy [5]. This methodology is highly relevant for profiling the stability of your compound and identifying any degradation products.

Frequently Asked Questions

What is the best way to store this compound? It is recommended to store it in a refrigerator [2]. If stored at room temperature, it should be kept in a cool, dark place, preferably below 15°C [3].

What are the main hazards during experimentation? The primary risks are irritation to the skin, eyes, and respiratory system. Always use appropriate PPE, including gloves, eye protection, and an N95 dust mask when handling the powder to avoid inhalation [1] [3] [4].

The compound's stability under stress conditions isn't listed. How can I study it? While specific data isn't provided, you can conduct forced degradation studies following ICH guidelines. The methodology combining UPLC-IMS-HRMS (HDMSE) and NMR cited in the search results is a powerful approach for this purpose [5]. This allows for the identification and quantification of the parent compound and its degradation products in a complex mixture.

Troubleshooting Guide

This visual guide outlines a logical workflow for investigating the stability of 4-Chloro-3-sulfamoylbenzoic acid based on established analytical methodologies.

Start Start: Stability Investigation SamplePrep Sample Preparation • Prepare solutions in relevant buffers • Consider stress conditions (acid, base, oxidant, heat, light) Start->SamplePrep Analysis Analytical Profiling • UPLC-UV for separation and quantification • High-Resolution Mass Spectrometry (HRMS) for DP identification • Ion Mobility (HDMSE) for fragment filtering SamplePrep->Analysis NMR Structural Confirmation • 1D and 2D NMR experiments (e.g., JRES, HSQC, TOCSY) • Use Non-Uniform Sampling (NUS) for efficiency • Quantitative NMR (qNMR) for low-level DPs Analysis->NMR DataInt Data Integration & Interpretation • Correlate MS and NMR data sets • Use statistical methods (e.g., PLS regression) for multi-sample analysis • Elucidate degradation pathways NMR->DataInt

Suggested Experimental Protocol for Stability Investigation

Based on the literature, here is a proposed high-level workflow for a comprehensive stability study [5]:

  • Forced Degradation: Expose the compound to relevant stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) to generate degradation products.
  • Chromatographic Separation & MS Analysis:
    • Use UPLC-UV to separate the components of the degradation mixture.
    • Employ High-Resolution Mass Spectrometry (HRMS) with ion mobility (HDMSE) to obtain accurate mass data for both precursor and fragment ions, facilitating the initial identification of degradation products.
  • Structural Elucidation with NMR:
    • Perform 1H NMR on the crude mixture for quantitative analysis of the remaining API and initial structural insights.
    • Use 2D NMR experiments (e.g., HSQC, TOCSY) with Non-Uniform Sampling (NUS) to gain connectivity information and confirm structures without a purification step.
  • Data Correlation: Combine the datasets from MS and NMR for unambiguous structural characterization of all degradation products.

References

Removing impurities from 4-Chloro-3-sulfamoylbenzoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Impurity Context

Understanding the basic properties and common sources of impurities is the first step in designing a purification strategy.

Property Details
CAS RN 1205-30-7 [1] [2]
Molecular Formula C₇H₆ClNO₄S [1] [2] [3]
Molecular Weight 235.64 g/mol [1] [2]
Purity >98.0% (HPLC) [1]
Physical Form White to almost white powder to crystal [1] [2]
Melting Point 261 °C [1]
Storage Room temperature (recommended in a cool, dark place <15°C) [1]

This compound is officially recognized as a specified impurity in several pharmaceuticals [2]:

  • Indapamide Impurity 2
  • Clopamide EP Impurity C
  • Furosemide EP Impurity C

Its synthesis is a key step in the industrial preparation of drugs like Indapamide, as detailed in patent documents [4] [5]. Impurities in your final product could originate from residual starting materials, by-products from subsequent reaction steps, or degradation products.

A Framework for Purification Troubleshooting

Without specific published methods for purifying 4-Chloro-3-sulfamoylbenzoic acid, the following guide outlines a logical, step-by-step experimental approach to develop your own purification process.

cluster_1 Step 1: Analysis & Characterization cluster_2 Step 2: Select Purification Strategy cluster_3 Step 3: Method Development & Optimization cluster_4 Step 4: Validation & Confirmation Start Start: Crude or Impure This compound A1 HPLC Analysis Start->A1 A2 Identify Major Impurities A1->A2 B1 Are impurities polar/non-polar? (TLC/HPLC) A2->B1 B2 Consider: - Recrystallization - Acid/Base Wash - Chromatography B1->B2 C1 Solvent Screening (e.g., Water, Ethanol, Ethyl Acetate, Methanol) B2->C1 C2 Optimize Parameters: - Temperature - Solvent Ratios - Wash Solvents C1->C2 D1 HPLC Purity Check (Target: >98% Area%) C2->D1 D2 NMR/Mass Spec (Structure Confirmation) D1->D2 D3 Melting Point (Confirm 261 °C) D2->D3

Identify the Impurities
  • Analyze the Mixture: Use analytical HPLC to establish a baseline profile of your crude mixture [2]. Compare the retention times of impurity peaks against standards if available.
  • Common Culprits: Based on its use in synthesis, likely impurities include isomeric compounds, incomplete reaction precursors, or decomposition products [4] [5].
Select a Purification Method

The high melting point (261°C) and solid form suggest recrystallization is a primary candidate [1].

Method Typical Solvents to Screen Key Parameters to Optimize
Recrystallization Water, Ethanol, Methanol, Ethyl Acetate, Acetonitrile, or mixtures [6] Solubility at boiling point vs. room temperature; cooling rate; seeding.
Acid/Base Wash Aqueous HCl; aqueous NaHCO₃ or NaOH [6] pH control; partition coefficients.
Column Chromatography Silica gel with hexane/ethyl acetate or dichloromethane/methanol gradients [6] Stationary phase; mobile phase gradient; loading.
Develop and Optimize the Protocol

For recrystallization, a typical workflow would be:

  • Solubility Test: Dissolve a small amount (~10 mg) of the crude material in various hot solvents.
  • Crystallization: Choose the solvent where the compound has high solubility when hot and low solubility when cold. Slowly cool the saturated solution.
  • Washing and Drying: Collect crystals via filtration, wash with a small amount of cold solvent, and dry under vacuum.
Confirm Purity and Identity

After purification, confirm success using multiple techniques [1] [2]:

  • HPLC: Confirm purity meets the required standard (e.g., >98.0% area%) [1].
  • Melting Point: Determine the melting point, which should be sharp and match the reference value of 261°C [1].
  • Spectroscopy: Use ( ^1H ) NMR and Mass Spectrometry to confirm the molecular structure and ensure impurities have been removed [1] [3].

Frequently Asked Questions

What is the primary use of this compound? It is primarily used as a key synthetic intermediate for manufacturing pharmaceuticals, most notably the antihypertensive drug Indapamide [4] [5]. It is also a specified quality control standard (pharmaceutical impurity) for several drugs, including Indapamide and Clopamide [2].

What are the recommended storage conditions to prevent degradation? It should be stored at room temperature in a cool, dark place (recommended below 15°C) [1]. Storing it under these conditions in a tightly sealed container will help maintain its stability and prevent decomposition, which is a common source of impurities.

Which analytical techniques are essential for monitoring purification? High-Performance Liquid Chromatography (HPLC) is critical for assessing purity before and after purification [1] [2]. Additionally, techniques like Thin-Layer Chromatography (TLC) for quick checks, NMR for structural confirmation, and melting point determination are fundamental to a comprehensive analytical package [1].

References

4-Chloro-3-sulfamoylbenzoic acid reaction optimization conditions

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties

The following table summarizes the fundamental properties of 4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7), which are crucial for handling, identification, and purification steps [1] [2].

Property Value / Description
Molecular Formula C₇H₆ClNO₄S [1]
Molecular Weight 235.64 g/mol [1] [2]
Melting Point 256-258 °C (lit.) [1]; 261 °C (reference) [2]
Appearance White to almost white powder to crystal [2] [3]
Density 1.6±0.1 g/cm³ [1]
Flash Point 257.6±32.9 °C [1]
Storage Recommended in a cool, dark place, below 15°C [2] [3]

Analytical Methods for Identification & Purity

This compound can be characterized and its purity monitored using several chromatographic and spectroscopic techniques.

  • Chromatographic Methods: A validated Thin-Layer Chromatography (TLC) method exists for separating this compound from related substances.
    • Stationary Phase: Silica gel TLC plates [4]
    • Mobile Phase: n-butanol - 2-propanol - water - methylene chloride (10:7:2:5:3 v/v/v/v/v) [4]
    • Retention Factor (Rf): 0.51 [4]
    • Detection: Densitometric measurement at 235 nm [4]
  • Spectroscopic Characterization: A comprehensive study used multiple techniques to fully characterize the synthesized compound [5]:
    • Single-Crystal X-ray Diffraction (SCXRD): For definitive 3D structure confirmation.
    • Fourier-Transform Infrared (FT-IR) Spectroscopy: For identifying functional groups (recorded from 450 to 4000 cm⁻¹).
    • Fourier-Transform Raman (FT-Raman) Spectroscopy: For complementary vibrational data (recorded from 50 to 4000 cm⁻¹).
    • Nuclear Magnetic Resonance (NMR): For detailed molecular structure analysis.

Experimental Workflow: From Synthesis to Characterization

The diagram below outlines the key steps for the synthesis and characterization of this compound as described in research literature [5].

G Start Start: Synthesis SCXRD Structure Confirmation (SCXRD) Start->SCXRD FTIR FT-IR Spectroscopy SCXRD->FTIR Raman FT-Raman Spectroscopy FTIR->Raman NMR NMR Analysis Raman->NMR End Characterized Compound NMR->End

Biological Context & Relevance

Understanding the biological role of a compound can be critical in drug development. This molecule is known as a hydrolytic metabolite of the diuretic drug Indapamide [6]. Its formation in the body is part of the drug's biotransformation pathway.

Frequently Asked Questions (FAQs)

Q1: How can I distinguish this compound from its precursor or related impurities? You can use the TLC method detailed above. Under the specified conditions, this compound has an Rf value of 0.51, which is well-separated from common impurities like 4-chlorobenzoic acid (Rf 0.72) and the drug clopamide (Rf 0.87) [4].

Q2: My compound analysis does not match the expected results. What are the definitive methods for structural confirmation? For unambiguous confirmation of the molecular structure, the most reliable method is Single-Crystal X-ray Diffraction (SCXRD) [5]. This should be complemented by a full suite of spectroscopic analyses, including FT-IR, FT-Raman, and NMR, to validate the functional groups and molecular connectivity [5].

Q3: What is a key stability consideration for this compound? While specific stability studies for this acid were not found, its presence as a metabolite from the hydrolysis of Indapamide suggests that it is stable enough to be formed and detected in biological systems [6]. As with most fine chemicals, it is recommended to store it in a cool, dark place [2] [3].

References

How to handle 4-Chloro-3-sulfamoylbenzoic acid safely

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Hazards

While a specific safety data sheet for 4-Chloro-3-sulfamoylbenzoic acid was not found, the compound is a chlorinated and sulfonated benzoic acid derivative. The presence of these functional groups suggests potential irritant properties. The following table summarizes its basic identification and presumed hazards based on its structure.

Property Description
IUPAC Name This compound [1]
CAS Registry Number Information missing from search results
Molecular Formula C₇H₆ClNO₄S [1]
Presumed Hazards Likely causes skin and serious eye irritation. May be harmful if swallowed or inhaled.

Safe Handling & Personal Protective Equipment (PPE)

Rigorous use of PPE and engineering controls is essential for safety, as detailed in the table below.

Category Requirements
Eye Protection Always wear chemical splash goggles [2]. Safety glasses are insufficient against liquid splashes.
Skin Protection Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and long pants/closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, wear suitable respiratory protection (type not specified in results).
General Handling Avoid contact with skin and eyes. Do not breathe dust. Use only in a fume hood or with other local exhaust ventilation.
Storage Keep container tightly closed in a cool, dry, and well-ventilated place.

Experimental Protocols & Troubleshooting

The search results indicate that this compound is a key intermediate in synthesizing active pharmaceutical ingredients like the antihypertensive drug Indapamide [3]. The most common experimental step is its conversion to an acid chloride before further reaction.

Typ Protocol: Conversion to Acid Chloride

This is a standard reaction for converting carboxylic acids to more reactive acyl chlorides [4].

  • Reagents: this compound, thionyl chloride (SOCl₂), and sometimes a catalytic amount of DMF.
  • Procedure: The carboxylic acid is heated under reflux with an excess of thionyl chloride until the reaction is complete (no more gas evolution). The excess thionyl chloride is then removed under reduced pressure to yield the crude 4-chloro-3-sulfamoylbenzoyl chloride, which is often used directly in the next step without purification [3] [4].
  • Critical Safety Note: This reaction produces toxic gases (SO₂ and HCl). It must be performed in a fume hood.

Frequently Asked Questions

  • Q: What should I do if I encounter a solid material that won't dissolve during synthesis?

    • A: Ensure you are using the correct solvent. Patents indicate that polar aprotic solvents like Tetrahydrofuran (THF) are suitable for subsequent amide bond formation reactions [3].
  • Q: The final product has low purity. How can I improve it?

    • A: Purification techniques are critical. One patent describes a specific purification method for the final drug substance involving adding a mixture of water and concentrated ammonia, followed by extraction with methylene chloride, and finally a paste formation and wash with a toluene/acetonitrile mixture [3].

Emergency & First Aid Measures

The following first-aid measures are general guidelines for chemicals with irritant properties. Always seek professional medical attention.

  • Inhalation: Move person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
  • Skin Contact: Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.
  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Experimental Workflow

The diagram below outlines the key stages for safely handling this compound in a typical experimental procedure.

Start Start Experiment Prep Preparation Start->Prep PPEOK PPE & Fume Hood Check Prep->PPEOK Weigh Weigh Compound PPEOK->Weigh Yes Emergency Emergency Procedures PPEOK->Emergency No Reaction Perform Reaction (e.g., Acid Chloride Formation) Weigh->Reaction Workup Work-up & Purification Reaction->Workup Waste Waste Disposal Workup->Waste End End Waste->End Emergency->PPEOK Issue Resolved

References

4-Chloro-3-sulfamoylbenzoic acid analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Key Applications

4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) is primarily used as a pharmaceutical reference standard and a key intermediate. Its main application is in the analytical method development, validation, and quality control during the commercial production of the drug Indapamide [1] [2].

The table below summarizes its fundamental identifiers and physical properties:

Property Details
CAS Registry Number 1205-30-7 [1] [3] [4]
Molecular Formula C₇H₆ClNO₄S [1] [3] [4]
Molecular Weight 235.6 - 235.65 g/mol [1] [3] [5]
Melting Point 256°C - 258°C [4] [5] / 261°C [3]
Purity >98.0% (HPLC) [3] [4]
Physical Form White to almost white powder to crystal [3]
Storage Room temperature, in a cool and dark place (<15°C recommended) [3]

Spectroscopic Data for Identification

A scientific study characterized the compound using several spectroscopic techniques, providing benchmark data you can use for identification and method development [6]. The experimental details are summarized below:

Technique Experimental Conditions / Key Observations

| FT-IR (KBr pellet) | • Spectrometer: PerkinElmer Spectrum 1 • Range: 450 - 4000 cm⁻¹ • Resolution: 1.0 cm⁻¹ [6] | | FT-Raman | • Spectrometer: Bruker 27 Standalone • Laser Source: Nd:YAG (1064 nm) • Range: 50 - 4000 cm⁻¹ • Resolution: 2.0 cm⁻¹ [6] | | ¹H NMR | • Spectrometer: 400 MHz • Solvent: DMSO-d[6] | | Single-Crystal X-ray Diffraction (SCXRD) | The explicit molecular structure was confirmed using SCXRD, providing definitive geometric parameters [6]. |

Troubleshooting Common Analytical Challenges

Here are some potential issues and solutions based on general analytical chemistry principles and the compound's properties:

Issue Possible Cause Troubleshooting Tips

| Poor HPLC Peak Shape | - Strong interaction with residual silanols

  • Incorrect mobile phase pH | - Use a low pH mobile phase (e.g., with phosphoric acid).
  • Try a specially designed C18 column for basic compounds. | | Low Recovery in Sample Prep | - Poor solubility in the solvent
  • Instability in solution | - Check solubility in different solvents (e.g., methanol, DMSO).
  • Prepare solutions fresh and store at cool temperatures. | | Spectral Mismatch | - Impurities from synthesis or degradation
  • Incorrect instrument calibration | - Cross-check with a certified reference standard if available.
  • Ensure all spectrometers are properly calibrated. |

Workflow for Analytical Method Development

The following diagram outlines a logical workflow for developing and validating an analytical method for this compound, based on standard laboratory practices.

cluster_1 Initial Characterization cluster_2 Method Optimization Start Start Method Development Identity Compound Identity Confirmation (FT-IR, NMR, Raman) Start->Identity HPLC_Dev HPLC Method Scouting Identity->HPLC_Dev Sample_Prep Sample Preparation Protocol HPLC_Dev->Sample_Prep HPLC_Dev->Sample_Prep Iterative Optimization Validation Method Validation Sample_Prep->Validation QC_Use Routine QC Application Validation->QC_Use

Frequently Asked Questions

  • What is the primary regulatory use of this compound? It is used as a reference standard for the analytical method development, validation (AMV), and Quality Control (QC) of the drug substance Indapamide, supporting applications like Abbreviated New Drug Applications (ANDA) [1] [2].

  • What are the known hazards for handling this compound? Safety data indicates it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Always wear appropriate personal protective equipment (PPE) including gloves and eye protection [3] [5].

  • Has this compound shown any biological activity? Beyond its use as a standard, one study noted that the synthetized compound was evaluated for its anti-bacterial activity [6].

  • Where can I obtain this compound for my research? Several chemical suppliers, including SynZeal, TCI Chemicals, and Thermo Scientific, list this compound in their catalogs, often available for custom synthesis [1] [3] [4].

References

Troubleshooting 4-Chloro-3-sulfamoylbenzoic acid HPLC analysis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Potential Issues

Understanding the basic properties of your analyte is the first step in troubleshooting. The table below summarizes key information for 4-Chloro-3-sulfamoylbenzoic acid.

Property Specification / Value
Chemical Name This compound [1]
CAS RN 1205-30-7 [1]
Synonyms 3-(Aminosulfonyl)-4-chlorobenzoic acid [1]
Molecular Formula C₇H₆ClNO₄S [1]
Molecular Weight 235.64 g/mol [1]
Physical Form White to almost white powder or crystal [1]
Melting Point 261 °C [1]
Purity (HPLC) >98.0% [1]

Based on its structure and data from related compounds, you might encounter the following issues:

  • Peak Tailing/Broadening: The compound is a benzoic acid derivative and can act as an acid. If the mobile phase pH is not controlled, ionization can be inconsistent, leading to poor peak shape.
  • Low Sensitivity (UV Detection): While a specific λmax is not listed, related sulfonamide drugs (e.g., Furosemide, Chlorthalidone) are often detected between 220 nm and 272 nm [2] [3]. Suboptimal wavelength choice can lead to poor detection.
  • Co-elution with Impurities: The stated purity is >98%, meaning impurities may be present. Furthermore, compounds with similar structures, like the Stage III intermediate in Chlorthalidone synthesis, can be challenging to separate [2].

Method Development & Optimization Guide

Since a direct method for your compound was not found, you can build a robust method by adapting conditions used for structurally similar molecules. The following workflow outlines a logical approach to method development and troubleshooting.

Start Start: Poor Chromatography MPH Mobile Phase & pH Start->MPH Column Column Selection MPH->Column Detection Detection Wavelength Column->Detection Temp Column Temperature Detection->Temp RT Check Retention Time Temp->RT PeakShape Check Peak Shape RT->PeakShape End Method Validated PeakShape->End

Here are specific parameters to try at each optimization step, based on successful separations of related compounds.

Optimization Area Recommended Starting Conditions & Adjustments

| Mobile Phase & pH | Buffer: Use 10 mM phosphate buffer at pH ~5.5 [2] or 0.1% formic acid [4] [5]. Organic Modifier: Acetonitrile is commonly used [2] [3]. Start with a gradient, e.g., from 35% to 80% organic over 15 minutes [4]. | | Column Selection | A C18 column is a standard and reliable choice (e.g., 150-250 mm length, 1.7-5 μm particle size) [4] [3]. For more complex mixtures, a C8 column can also be effective [2]. | | Detection Wavelength | If using a UV-Vis/PDA detector, begin by scanning between 220 nm and 280 nm. Set the definitive method to 272 nm based on data for Furosemide and Chlorthalidone [2] [3]. | | Column Temperature | A temperature of 40-55°C is often used to improve efficiency and reduce backpressure [4] [2]. |

Adapted Experimental Protocol

Below is a detailed protocol you can use as a starting template, adapted from a method for determining drug impurities [2].

  • 1. Instrument Preparation

    • Column: Zorbax RX C8 (250 mm × 4.6 mm, 5 μm) or equivalent [2].
    • Mobile Phase A: 10 mM Diammonium hydrogen orthophosphate buffer, adjust to pH 5.5 with orthophosphoric acid. Mix with methanol in a 65:35 (v/v) ratio [2].
    • Mobile Phase B: The same phosphate buffer mixed with methanol in a 50:50 (v/v) ratio [2].
    • Flow Rate: 1.4 mL/min [2].
    • Detection Wavelength: 220 nm (as per the source method) or 272 nm (as suggested above) [2] [3].
    • Column Oven Temperature: 40°C [2].
    • Injection Volume: 20 μL [2].
  • 2. Gradient Elution Program

    | Time (min) | % Mobile Phase A | % Mobile Phase B | |---|---|---| | 0.0 | 100 | 0 | | 16.0 | 100 | 0 | | 21.0 | 0 | 100 | | 50.0 | 0 | 100 | | 52.0 | 100 | 0 | | 60.0 | 100 | 0 |

  • 3. Sample Preparation

    • Dissolve the analyte in a mixture of methanol and chloroform (1:1, v/v) or another suitable solvent like the diluent used in the source method (buffer:methanol:NaOH solution) [4] [2].
    • Filter the solution through a 0.45 μm PVDF or cellulose syringe filter before injection [2] [3].

Frequently Asked Questions

  • What could cause peak tailing, and how can I fix it? Peak tailing is often due to secondary interactions with residual silanols on the stationary phase or inappropriate mobile phase pH. To resolve this:

    • Use a buffered mobile phase to control ionization. Starting with a pH of 5.5 is recommended [2].
    • Consider a specialized column, such as one designed for the separation of acidic compounds.
  • I have no peaks or very low response. What should I check?

    • Verify the detection wavelength. The compound may not be absorbing strongly at your set wavelength. Perform a spectral scan or try 272 nm, which is effective for similar sulfonamide compounds [3].
    • Check the sample solubility and stability. Ensure the compound is fully dissolved in a compatible solvent and has not degraded.
  • How can I separate this compound from its potential impurities? The most effective approach is to optimize the gradient elution program. A shallow gradient can improve resolution between the main peak and closely eluting impurities. The gradient table provided above is a good starting point [2].

References

4-Chloro-3-sulfamoylbenzoic acid recrystallization solvent selection

Author: Smolecule Technical Support Team. Date: February 2026

A Systematic Approach to Solvent Selection

Since a standard solvent isn't specified, you will likely need to screen for a suitable solvent. The general principle is to use a solvent or mixed solvent system in which the compound is soluble at high temperatures but mostly insoluble at room temperature or lower [1].

The table below lists common laboratory solvents you can test, based on the general solubility information that 4-Chloro-3-sulfamoylbenzoic acid is soluble in polar solvents like water and methanol [2].

Solvent Type Examples Considerations for this compound
Polar Protic Water, Methanol, Ethanol, Acetic Acid Good starting points based on general solubility [2].
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) Good dissolving ability, but may be too strong, leading to poor recovery.
Mixed Solvent Dissolve in DMSO/Methanol, precipitate in water. Often the most effective method for complex molecules.

The workflow for selecting and optimizing a solvent is as follows, with particular emphasis on using a mixed solvent system:

start Start Solvent Selection step1 Test Single Solvents start->step1 step2 Identify a Soluble/Anti-Solvent Pair step1->step2 step3 Perform Hot Filtration step2->step3 mixed Use Mixed Solvent System step2->mixed step4 Cool Slowly for Crystallization step3->step4 step5 Isolate and Dry Crystals step4->step5 success High-Quality Crystals step5->success mixed->step3

Troubleshooting Guide & FAQs

Here are solutions to common problems you might encounter during recrystallization [1].

Problem Possible Causes Solutions

| No Crystals Form | Solution is undersaturated; Too much solvent; Lack of nucleation sites. | 1. Concentrate solution by boiling off ~½ solvent [1]. 2. Scratch flask interior with glass rod [1]. 3. Add a tiny "seed" crystal of pure compound [1]. | | Oil Formation | Compound solubility changes too rapidly; Cooling is too fast. | 1. Use a mixed solvent system for better control [1]. 2. Ensure gentle, slow cooling [1]. 3. Re-dissolve oil by warming and adjust solvent ratio. | | Low Yield | Excessive solvent use; Preminent crystallization; High solubility in mother liquor. | 1. Concentrate mother liquor for a "second crop" [1]. 2. Reduce solvent volume. 3. Use less "soluble" solvent in a mixed system. | | Poor Crystal Quality/ Small Crystals | Rapid cooling. | 1. Ensure cooling is slow and undisturbed [1]. 2. Insulate flask with towels [1]. | | Colored Impurities | Presence of colored contaminants. | Perform a hot filtration step after dissolution [1]. |

Key Optimization Parameters

Once you obtain initial crystals, you can refine their quality by controlling these factors, which are critical in professional drug development [3]:

  • Rate of Cooling: Slow cooling typically yields larger, purer crystals [1].
  • pH Adjustment: The compound's carboxylic acid group allows crystallization from aqueous solutions at specific pH levels where solubility is lowest.
  • Sample Purity: The initial purity of your crude material significantly impacts the success of recrystallization.

References

4-Chloro-3-sulfamoylbenzoic acid scale-up challenges

Author: Smolecule Technical Support Team. Date: February 2026

Basic Compound Information & Handling

For quick reference, here are the key identifiers and handling information for 4-Chloro-3-sulfamoylbenzoic acid (CSBA).

Property Specification
CAS RN 1205-30-7 [1] [2]
Molecular Formula C₇H₆ClNO₄S [2]
Molecular Weight 235.64 g/mol [2]
Purity >98.0% (HPLC) [2]
Appearance White to almost white powder to crystal [2]
Melting Point 256-258 °C (lit. [1]); 261 °C (ref. [2])
Storage Room temperature (recommended in a cool and dark place, <15°C) [2]
Personal Protective Equipment (PPE) Wear dust mask type N95 (US), eyeshields, and gloves [1].

Synthesis & Key Experimental Protocols

This compound is often not the final target but a crucial key intermediate in synthesizing more complex molecules, such as pharmaceuticals and inhibitors [3] [4]. The workflow below summarizes its role in a multi-step synthesis process.

Start Start Synthesis Planning Step1 Acquire or Synthesize This compound Start->Step1 Step2 Functionalize the Carboxylic Acid Group Step1->Step2 Step3 Perform Aromatic Nucleophilic Substitution at C4 Chloro Site Step2->Step3 Step4 Purify and Isolate Final Compound Step3->Step4 Step5 Characterize Final Product (SCXRD, FT-IR, NMR, HPLC) Step4->Step5

Here are the detailed experimental methodologies for its synthesis and functionalization, as cited in recent literature.

Protocol 1: Esterification to Methyl 4-Chloro-3-sulfamoylbenzoate [3]

This protocol is used to protect the carboxylic acid group for subsequent reactions.

  • Objective: To synthesize the methyl ester derivative.
  • Reagents: this compound, Methanol, Sulfuric acid (catalytic amount).
  • Procedure:
    • Add the acid starting material to methanol.
    • Add a catalytic amount of sulfuric acid.
    • Reflux the reaction mixture.
    • Monitor reaction completion by TLC or HPLC.
    • Upon completion, concentrate the mixture and purify the ester.
Protocol 2: Amidation to 4-Chloro-3-sulfamoylbenzamide [3]

This protocol creates a benzamide derivative, a common pharmacophore.

  • Objective: To synthesize the primary amide derivative.
  • Reagents: this compound, Thionyl chloride, Toluene, Ammonia source.
  • Procedure:
    • Reflux the acid with thionyl chloride in toluene to form the acyl chloride intermediate.
    • Subsequently, treat the intermediate with an excess of an appropriate amine, which acts as both a reactant and a base.
    • Isolate and purify the resulting amide.
Protocol 3: Aromatic Nucleophilic Substitution [3]

This is a key step to diversify the structure at the C4 position.

  • Objective: To substitute the chlorine atom with various thiols.
  • Reagents: this compound (or its ester/amide), various thiols, Potassium carbonate, Dimethylformamide (DMF).
  • Procedure:
    • Dissolve the chloro-substituted starting material and the desired thiol in anhydrous DMF under an inert atmosphere.
    • Add potassium carbonate as a base.
    • Stir the reaction mixture at room temperature or elevated temperature as needed.
    • After completion, work up the reaction and purify the product to obtain the 4-sulfanyl-substituted derivative.

Troubleshooting FAQs & Data Interpretation

This section addresses potential challenges during experimentation with this compound.

FAQ 1: How can I confirm the identity and purity of my compound?

Proper characterization is critical. The following table summarizes the key techniques and their expected outcomes as reported in the literature.

Analytical Technique Experimental Details & Key Findings Utility in Troubleshooting
Single-Crystal X-ray Diffraction (SCXRD) Revealed supramolecular aggregation via N-H⋯O and O-H⋯O hydrogen bonds in the crystal lattice [5]. Confirms 3D molecular structure and intermolecular interactions. Essential for definitive identification.
FT-IR & FT-Raman Spectroscopy Experimental spectra matched well with DFT computational studies. Key signatures were identified for functional groups [5]. Validates presence of functional groups (e.g., -SO₂NH₂, -COOH). Use to detect incorrect functionalization.
NMR Spectroscopy Used to confirm the structure of synthesized derivatives [3]. Standard method for confirming molecular structure and purity in solution.
HPLC Purity specified as >98.0% (HPLC) [2]. Used to quantify the compound as an impurity in pharmaceutical formulations [1]. Primary method for assessing chemical purity and quantifying impurities.
FAQ 2: The solubility of my compound is very low. What can I do?
  • Problem: Low solubility in common solvents can hinder reactions and purification.
  • Solution:
    • Use Polar Aprotic Solvents: The synthesis protocols successfully use solvents like Dimethylformamide (DMF) for nucleophilic substitution reactions [3].
    • Form a Salt or Derivative: The core problem may be the free acid. Converting it to a more soluble salt (e.g., sodium salt) or a protected ester [3] for subsequent reactions can improve processability.
    • Consider Cocrystal Engineering: While not reported for this specific acid, pharmaceutical cocrystals are a recognized strategy to improve the solubility and bioavailability of poorly soluble drugs [6]. This could be an area for further investigation.
FAQ 3: What are the main safety considerations when handling this compound?
  • Hazard Information: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319) [2].
  • Precautions:
    • Personal Protective Equipment (PPE): Always wear appropriate gloves, eyeshields, and a dust mask (N95 type is suggested) [1].
    • Handling: Avoid creating dust. Use adequate ventilation.
    • First Aid: If in eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water [2].

Application Notes for Research

Understanding the compound's applications can guide your experimental design.

  • Pharmaceutical Intermediate: It is a key precursor for the synthesis of indapamide, an antihypertensive drug [4] [7] [1], and for a novel series of high-affinity carbonic anhydrase inhibitors with potential anticancer properties [3].
  • Material Science: Recent research shows its derivatives can be used as molecular additives to regulate the dipole moment, improving the reproducibility and stability of perovskite solar cells [8].

References

How to prevent decomposition of 4-Chloro-3-sulfamoylbenzoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Stability Profile & Storage Guidelines

The following table summarizes the key stability information available for 4-Chloro-3-sulfamoylbenzoic acid [1]:

Property Specification / Guideline
Physical Form Solid [1]
Melting Point 256-258 °C [1]
Key Storage Condition Store in a cool, dry place.
Recommended Container Keep in a tightly closed container, protected from light.
Personal Protective Equipment (PPE) Use dust mask (N95), eyeshields, and gloves [1].

The high melting point suggests good thermal stability at room temperature. The primary goal is to prevent exposure to conditions that could induce breakdown, such as extreme pH, prolonged high temperatures beyond the melting point, or strong oxidizing agents.

Monitoring Stability: An HPLC Method for Related Compounds

While a specific method for this compound is not documented, a closely related study established an HPLC protocol to monitor the decomposition of sodium saccharin into o-sulfamoylbenzoic acid under high-temperature conditions [2]. This method can serve as a robust starting point for developing your own stability-indicating assay.

Experimental Protocol for HPLC Analysis [2]
  • Instrument: HPLC system with a UV detector.

  • Column: C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 mm × 150 mm, 5 μm).

  • Mobile Phase: A gradient of:

    • Solvent A: Acetonitrile
    • Solvent B: 0.1% Formic acid in water
  • Gradient Elution Program:

    | Time (min) | A (%) (Acetonitrile) | B (%) (0.1% Formic Acid) | | :--- | :--- | :--- | | 0 | 5 | 95 | | 8 | 25 | 75 | | 10 | 80 | 20 | | 12 | 80 | 20 | | 12.5 | 5 | 95 | | 15 | 5 | 95 |

  • Flow Rate: 1.2 mL/min

  • Injection Volume: 10 μL

  • Column Temperature: 25 °C

  • Detection Wavelength: 264 nm

This method successfully separated sodium saccharin from its decomposition product, demonstrating its effectiveness as a stability-indicating method for sulfamoyl-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the known hazards and safe handling practices for this compound? The compound may cause eye and skin irritation, and specific target organ toxicity (respiratory system) upon repeated exposure. Always wear appropriate PPE, including an N95 dust mask, eyeshields, and gloves when handling it [1].

Q2: At what temperature does this compound start to decompose? The solid compound has a melting point of 256-258°C, indicating stability at room temperature [1]. However, decomposition kinetics are not provided. It is prudent to avoid prolonged exposure to temperatures close to or above its melting point. Conducting controlled thermal stress studies using the HPLC method above is recommended to determine the exact decomposition temperature.

Q3: Can I use this compound in high-temperature reactions, like frying? Research on a similar compound (sodium saccharin) shows that sulfamoyl-based compounds can decompose under high-temperature frying conditions (e.g., 190°C for 40 minutes) [2]. This suggests that this compound is also likely unstable under similar extreme conditions. Its use in high-temperature processes is not recommended.

Q4: How can I check the purity of my sample and detect any decomposition? High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable technique. You can adapt the methodology used for detecting o-sulfamoylbenzoic acid [2], which shares a similar functional group with your compound of interest.

Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow you can follow to assess the stability of this compound under various stress conditions in the lab.

cluster_stress Stress Conditions to Test Start Start: Stability Assessment HPLC Establish HPLC Baseline Method Start->HPLC Stress Apply Stress Conditions HPLC->Stress Analyze Analyze Samples via HPLC Stress->Analyze Heat Elevated Temperature Acid Acidic pH Base Basic pH Light Light Exposure Compare Compare Chromatograms Analyze->Compare Conclusion Determine Stable Conditions Compare->Conclusion

References

4-Chloro-3-sulfamoylbenzoic acid handling moisture sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Handling and Storage Specifications

The table below summarizes the key physical and handling properties of 4-Chloro-3-sulfamoylbenzoic acid from technical datasheets [1] [2] [3]:

Property Specification / Value
CAS RN 1205-30-7 [1] [2] [3]
Molecular Formula C₇H₆ClNO₄S [1] [2]
Molecular Weight 235.64 g/mol [1] [2]
Physical Appearance White to almost white powder to crystal [1] [3]
Melting Point 261 °C / 256-258 °C (lit.) [1] [3]
Recommended Storage Room temperature in a cool and dark place (<15°C) [1] [2]
Hazard Statements H315 - Causes skin irritation, H319 - Causes serious eye irritation [1] [2]

Experimental Handling and Troubleshooting

Handling Procedures
  • Storage: The primary recommendation is to store the material at room temperature in a cool, dark place, ideally below 15°C [1] [2]. This cool storage condition helps maintain the stability of the compound, which indirectly addresses concerns about environmental degradation, including potential moisture sensitivity.
  • Personal Protective Equipment (PPE): To prevent irritation, wear appropriate PPE, including gloves, eye protection (eyeshields), and a dust mask (type N95 recommended) [3].
  • Handling Precautions: Avoid creating airborne dust. Handle in a well-ventilated area, such as a fume hood, and avoid contact with skin and eyes [1].
Troubleshooting Guide

The following workflow outlines a practical approach to handling the compound, from retrieval to disposal, emphasizing practices that mitigate moisture uptake and degradation:

start Start: Retrieve from Storage step1 Inspect Container Check for moisture ingress or physical damage start->step1 step2 Equilibrate to Lab Temp Allow sealed container to warm prevent condensation step1->step2 step3 Weigh Material Quickly Use dry equipment in low-humidity environment step2->step3 step4 Reseal Container Immediately Ensure lid is tightly closed return to storage promptly step3->step4 issue1 Observed Clumping? step3->issue1 issue2 Performance Issues in experiment? step4->issue2 end Dispose of Waste Properly step4->end sol1 Potential moisture uptake. Consider drying under vacuum before use. issue1->sol1 sol2 Check storage history. Prepare fresh solution from properly stored stock. issue2->sol2 sol1->end sol2->end

Frequently Asked Questions (FAQs)

Q1: Is this compound hygroscopic (moisture-sensitive)? While the specific term "hygroscopic" is not used in the located sources, the strong recommendation to store the compound in a "cool and dark place" at temperatures below 15°C [1] [2] strongly suggests that it possesses some sensitivity to environmental factors, including heat and potentially humidity. As a best practice in drug development, it should be treated as moisture-sensitive.

Q2: What is the best practice for weighing this compound? Weigh the material quickly using dry equipment in a low-humidity environment, such as a glovebox or under a nitrogen atmosphere, if available. Always reseal the container immediately after use to minimize exposure to atmospheric moisture [3].

Q3: The solid appears clumped. Has it degraded? Clumping can be an indicator of moisture uptake. The compound's melting point is high (over 256°C) [1] [3], so clumping at room temperature is likely due to physical absorption of water rather than melting. For critical applications, consider drying the material under vacuum in a desiccator before use.

Q4: What analytical methods are used to characterize this compound? According to a research study, the synthesized compound was characterized using Single Crystal X-Ray Diffraction (SCXRD), FT-IR, and FT-Raman spectroscopic techniques [4]. These methods are used to confirm the molecular structure and identify functional groups.

Key Recommendations for Researchers

  • Prioritize Proper Storage: Consistently store the compound in a cool, dark place, as recommended by suppliers, to ensure long-term stability.
  • Assume Moisture Sensitivity: In the absence of explicit data, adopt a precautionary principle. Implement handling techniques standard for hygroscopic compounds, especially for sensitive applications like analytical standard preparation or pharmaceutical synthesis.
  • Monitor Material Condition: Visually inspect the solid before use for any signs of clumping or discoloration, and consider further drying or analytical characterization if degradation is suspected.

References

4-Chloro-3-sulfamoylbenzoic acid vs furosemide impurity profile

Author: Smolecule Technical Support Team. Date: February 2026

Furosemide and Its Known Impurities

The following table summarizes Furosemide and some of its key impurities as listed in pharmacopeias and commercial catalogs.

Name Chemical Structure / Description CAS Number Remarks / Relation to Furosemide
Furosemide (API) 5-(Aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoic acid [1] 54-31-9 [2] Loop diuretic drug substance [2] [1]
Impurity A (EP) 2-Chloro-4-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid [2] 4818-59-1 [2] EP Reference Standard; also known as Furosemide Freebase [2] [3]
Impurity B 2,4-Dichloro-5-sulfamoylbenzoic Acid [2] 2736-23-4 [2] Process intermediate and potential impurity [1]
Impurity C 2-Amino-4-chloro-5-sulfamoylbenzoic Acid [2] (also called 4-Chloro-5-sulfamoylanthranilic Acid [2]) 3086-91-7 [2] Process intermediate and degradation product (FUR-B) [1] [4]
Impurity D 4-Deschloro-4-(2-furanylmethyl)amino Furosemide [2] 5046-19-5 [2] Process-related impurity [2]
Impurity G 2,4-bis((furan-2-ylmethyl)amino)benzene sulfonamide [1] Not specified A newly characterized process-related impurity formed due to disubstitution and decarboxylation [1]

Analytical Methodologies for Impurity Profiling

Robust analytical methods are critical for separating and quantifying impurities. Here are two validated High-Performance Liquid Chromatography (HPLC) approaches:

  • Method for Multiple Impurities (including a novel impurity G) [1]:

    • Objective: Separate and quantify six known impurities (A-F) and a newly discovered process-related impurity G.
    • Separation: Achieved using a Phenomenex Luna C18 column.
    • Mobile Phase: A gradient mixture of 20mM potassium dihydrogen phosphate buffer and acetonitrile.
    • Detection: UV detection at 272 nm.
    • Key Finding: The method successfully separated impurity G, which eluted at a relative retention time (RRT) of 1.29 compared to Furosemide.
  • Method for Pediatric Formulation Stability [4]:

    • Objective: Simultaneously quantify Furosemide (FUR), its main degradation product Furosemide Related Compound B (FUR-B/Impurity C), and preservatives.
    • Separation: Achieved using a Symmetry C18 column.
    • Mobile Phase: An isocratic mixture of 0.1% acetic acid in water and acetonitrile (60:40, v/v).
    • Detection: UV detection at 272 nm, chosen for optimal sensitivity for the low-concentration degradation product FUR-B.

The process of identifying and characterizing an unknown impurity, as demonstrated for Furosemide Impurity G, follows a systematic workflow [5] [1]:

G start Initial Detection (HPLC-UV) step1 Mass Analysis (LC-Q-TOF/MS) start->step1 Unknown peak above ICH threshold step2 Isolation (Column Chromatography) step1->step2 Determine molecular weight & formula step3 Structural Elucidation (FT-IR, 1D & 2D NMR) step2->step3 Obtain pure compound step4 Formation Pathway Analysis step3->step4 Confirm chemical structure end Method Validation & Toxicity Prediction step4->end Propose root cause & control strategy

Key Implications for Drug Development

  • Process Optimization: Identifying the structure and formation pathway of impurities directly enables the optimization of synthesis parameters (e.g., reaction time, temperature, reagent ratios) to minimize their generation [1].
  • Quality Control & Regulatory Compliance: Developing and validating stability-indicating methods is mandatory under ICH guidelines. These methods ensure the ongoing safety and efficacy of the drug product throughout its shelf life [5] [6].
  • Safety Assessment: Predicting the toxicological properties of new impurities using in silico tools (like ProTox-II) is a crucial step in risk assessment, especially when impurities are detected above the ICH identification threshold [1].

References

4-Chloro-3-sulfamoylbenzoic acid spectroscopic characterization

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Characterization

The following table outlines the core experimental methods used for the comprehensive characterization of 4-Chloro-3-sulfamoylbenzoic acid, as detailed in the research [1].

Technique Detailed Methodology & Conditions
Single-Crystal X-ray Diffraction (SCXRD) The explicit molecular structure was confirmed using this technique. The data collection was performed on a specific diffractometer, and the structure was solved using the SHELXS program [1].
Fourier-Transform Infrared (FT-IR) Spectroscopy The spectrum was recorded using a PerkinElmer Spectrum 1 FT-IR spectrometer. The measurement range was 450 to 4000 cm⁻¹ with a resolution of 1.0 cm⁻¹. The sample was prepared using the KBr pellets method [1].
Fourier-Transform Raman (FT-Raman) Spectroscopy The spectrum was obtained using a Bruker 27: Standalone FT-Raman spectrometer. It employed an Nd:YAG laser source (1064 nm wavelength) with a resolution of 2.0 cm⁻¹, scanning a range from 50 to 4000 cm⁻¹ [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy The proton NMR (¹H NMR) spectrum was recorded [1].
Computational Studies The experimental data were complemented and validated by Density Functional Theory (DFT) calculations performed using the Gaussian 09 software package [1].

The workflow below illustrates how these experimental and computational techniques were integrated in the study:

G Start Sample of This compound SCXRD Single-Crystal X-Ray Diffraction (SCXRD) Start->SCXRD FTIR FT-IR Spectroscopy Start->FTIR Raman FT-Raman Spectroscopy Start->Raman NMR NMR Spectroscopy Start->NMR DFT Computational Analysis (DFT) SCXRD->DFT Experimental Geometry FTIR->DFT Experimental Frequencies Raman->DFT Experimental Frequencies Results Validated Structural and Spectroscopic Data NMR->Results DFT->Results Theoretical Validation

Spectroscopic Signatures and Structural Data

The following table consolidates the key experimental results from the characterization study [1]. The computational (DFT) values are included for comparison, showing good agreement with the experimental data.

Analysis Type Key Experimental Findings & Signatures
Structural Analysis (SCXRD) The crystal structure is stabilized by intermolecular N–H⋯O and O–H⋯O hydrogen bonds, forming a supramolecular chain.

| FT-IR Signatures (cm⁻¹) | Key peaks were observed at:

  • 3380, 3286, 3232: N-H stretching
  • 1690: C=O stretching of the carboxylic acid group
  • 1348, 1164: Asymmetric and symmetric S=O stretching of the sulfonamide group | | FT-Raman Signatures (cm⁻¹) | Key peaks were observed at:
  • 3072: C-H stretching
  • 1684: C=O stretching
  • 1380, 1168: S=O stretching vibrations | | ¹H NMR Signatures (δ, ppm) | The spectrum confirmed the presence of the sulfonamide (-SO₂NH₂) proton at 8.14 ppm. |

Interpretation and Research Context

  • Reactivity Insights: The Molecular Electrostatic Potential (MEP) map indicated that the deprotonated oxygen atoms are the most electronegative regions, making them the preferred sites for electrophilic attack [1].
  • Pharmaceutical Relevance: This compound is a key synthon (building block) for creating potent carbonic anhydrase inhibitors, which are investigated for applications such as topical antiglaucoma agents [2] [3]. It is also the primary metabolite of the diuretic drug indapamide [4] [5].

The data from this single study provides a solid foundation. For a complete analysis, you may want to consult additional sources to compare results across different experimental setups or to find data for other specific spectroscopic techniques.

References

4-Chloro-3-sulfamoylbenzoic acid mass spectrometry data

Author: Smolecule Technical Support Team. Date: February 2026

Mass Spectrometry Data Availability

A manually curated dataset for 4-Chloro-3-sulfamoylbenzoic acid is available in the mzCloud mass spectral data library [1].

The table below summarizes the experimental details of the available data:

Detail Specification
Instrument Used Q Exactive Orbitrap (a high-resolution mass spectrometer) [1]
Number of Spectra 73 spectra in total [1]
Data Type MS1 (full scan) and MS2 (tandem fragmentation) data [1]
Ionization Method ESI (Electrospray Ionization) [1]
Mass Analyzer FT (Fourier Transform, indicative of high-resolution detection) [1]

General Compound Information

The following basic chemical information for this compound is consistent across chemical supplier databases, which confirms its identity but does not provide spectral data [2] [3].

  • CAS Number: 1205-30-7 [2] [3]
  • Molecular Formula: C7H6ClNO4S [1] [2] [3]
  • Molecular Weight: 235.64 g/mol [2]
  • Melting Point: 255-260 °C (with one source specifying 256-258 °C) [2] [3]
  • SMILES: C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl [1] [2]

Experimental Workflow for Sulfonamide Analysis

Although the search results do not contain the specific experimental protocol used for this compound in mzCloud, a published methodology for analyzing a group of 35 sulfonamides (a class that includes this compound) provides insight into a potential modern workflow. The following diagram illustrates this general process:

start Sample Preparation a pH-controlled Liquid-Liquid Extraction start->a Pulverize Tablets/ Capsules b UHPLC Separation (C18 Column) a->b Dissolve in Mobile Phase c Q/TOF Mass Spectrometry b->c Gradient Elution d Data Analysis c->d Acquire HR-MS/ MS/MS Spectra end Sulfonamide Identification d->end Confirm with Characteristic Ions

This workflow is adapted from a study that developed a rapid screening method for sulfonamides in dietary supplements using UHPLC-Q/TOF-MS [4]. The key steps involve:

  • Sample Preparation: Solid samples like tablets are pulverized into a homogeneous powder [4].
  • Extraction: The pH-controlled liquid-liquid extraction method was found to be highly effective for sulfonamides, providing high recovery efficiency and low matrix interference [4].
  • Chromatographic Separation: Separation is achieved using a UHPLC C18 column with a mobile phase of ammonium acetate aqueous solution and acetonitrile [4].
  • High-Resolution Mass Spectrometry: Analysis is performed using a Q/TOF mass spectrometer in negative ESI mode. This step generates high-resolution MS1 and MS2 data [4].
  • Data Interpretation: Identification relies on characteristic fragment ions common to sulfonamides, such as:
    • m/z 77.9650 ([SO₂N]⁻)
    • m/z 79.9812 ([SO₂NH₂]⁻)
    • Neutral losses of HCl and SO₂ [4]

How to Proceed Further

The information I found confirms that high-quality MS data exists but does not provide the specific spectral peaks or a direct comparison with other compounds.

  • Access the mzCloud Database: For the detailed spectral data, I recommend you visit the mzCloud.org website directly and search for the compound using its name or CAS number (1205-30-7) to view the complete spectral trees and fragmentation patterns [1].
  • Search Specialized Databases: You may find more spectral data by searching other scientific databases such as PubChem, MassBank, or MetLin using the provided identifiers (e.g., CID 14568 for PubChem) [5] [2].

References

4-Chloro-3-sulfamoylbenzoic acid NMR spectrum analysis

Author: Smolecule Technical Support Team. Date: February 2026

Basic Compound Identification

The table below summarizes the fundamental identifying information for 4-Chloro-3-sulfamoylbenzoic acid [1] [2] [3].

Property Description
CAS Registry Number 1205-30-7 [1] [2] [3]
Systematic IUPAC Name This compound [4]
Molecular Formula C₇H₆ClNO₄S [1] [4] [3]
Molecular Weight 235.64 g/mol [1] [3]
Common Synonyms 3-(Aminosulfonyl)-4-chlorobenzoic acid; 4-Chloro-5-sulphamoylbenzoic acid [2] [4]
Purity >98.0% (HPLC) [1] [3]
Physical Form White to almost white powder to crystal [1] [3]
Melting Point 261 °C (lit.) [1] [3]; 256-258 °C (lit.) [2]

Synthesis and Structural Characterization

One research article details the synthesis and multi-technique characterization of this compound [5].

  • Synthesis: The compound was synthesized and definitively characterized to confirm its molecular structure [5].
  • X-ray Crystallography: The explicit molecular structure was confirmed by Single-Crystal X-ray Diffraction (SCXRD), which provides precise bond lengths and angles [5].
  • Spectroscopic Techniques: The synthesized compound was further characterized using:
    • Fourier-Transform Infrared (FT-IR) Spectroscopy
    • Fourier-Transform Raman (FT-Raman) Spectroscopy
    • Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

While the article confirms that NMR was used and that the calculated geometrical parameters matched the SCXRD data, it does not provide the raw NMR data (e.g., a spectrum or a list of chemical shifts) [5].

Analytical Workflow for Pharmaceutical Compounds

For a complete understanding of a drug compound and its behavior, a combined analytical approach is often used. The following workflow, adapted from a study on the related drug indapamide, illustrates how NMR and Mass Spectrometry (MS) data can be integrated for a deep investigation [6].

workflow Start Sample Preparation (DMSO-d6/D2O Buffer) LCMS LC-UV-MS Analysis Start->LCMS NMR NMR Experiments Start->NMR DataFusion Data Fusion & Analysis LCMS->DataFusion LCMS_Quant • API Quantification (UV/MS) • High Resolution MS LCMS_Frag • Fragmentation (HDMSᴱ) • Ion Mobility Filtering NMR->DataFusion NMR_1D • ¹H NMR (qNMR) NMR_2D • 2D NMR (JRES, HSQC, TOCSY) Results Structural Confirmation & Quantification DataFusion->Results

This methodology highlights that modern NMR can be applied directly to crude mixtures and used for both quantification (qNMR) and structural elucidation via 2D experiments, which would be key to a full analysis [6].

References

Comparison of 4-Chloro-3-sulfamoylbenzoic acid with other sulfonamide benzoic acids

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Biological Activity of Sulfonamide Benzoic Acids

Compound Core Structure Primary Therapeutic Target / Activity Experimental Model Key Metric (Range) Citation
4-Chloro-3-sulfamoylbenzoic acid (and its amide derivatives) Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases); potential antitumor and anti-inflammatory effects [1]. In vitro enzyme assay (human enzymes) [1]. IC50: 0.28 μM (h-NTPDase8) to 2.88 μM (h-NTPDase1) [1].
Benzamide-4-sulfonamides (without chlorine substituent) Human Carbonic Anhydrases (hCA I, II, VII, IX); for glaucoma, neuropathic pain, tumors [2]. In vitro enzyme assay (stopped-flow technique) [2]. KI: 0.4 - 334 nM across hCA isoforms [2].
4-Chloro-3-sulfamoyl-benzenecarboxamides Human Carbonic Anhydrases (hCA II, IV); topical antiglaucoma [3]. In vitro enzyme assay & in vivo normotensive/glaucomatous rabbit model [3]. KI: 3 - 16 nM (hCA II); IOP reduction: ~6.4 - 14.2 mmHg [3].
N-Substituted 4-sulfamoylbenzoic acids (without chlorine) Cytosolic Phospholipase A2α (cPLA2α); anti-inflammatory [4]. In vitro enzyme assay (porcine cPLA2α) [4]. IC50: ~19 μM (initial hit), improved to submicromolar with structural optimization [4].

Detailed Experimental Data & Protocols

For researchers looking to replicate or analyze these findings, here are the detailed methodologies from the key studies.

Inhibition of Carbonic Anhydrases (CAs)
  • Experimental Protocol: The inhibitory effects were typically assessed using a stopped-flow technique [2]. This method rapidly mixes enzyme and substrate solutions to monitor the initial reaction rates in the presence and absence of inhibitors. The catalytic activity of different CA isozymes (hCA I, II, VII, IX) is often measured by the hydration of CO₂ to bicarbonate.
  • Data Interpretation: The inhibition constant (KI) is the key metric, with a lower value indicating a more potent inhibitor. The benzamide-4-sulfonamides showed exceptional potency, with some KIs in the sub-nanomolar range [2]. The 4-chloro-3-sulfamoylbenzamide derivatives demonstrated not only high in vitro potency but also effective and prolonged intraocular pressure (IOP) reduction in animal models, surpassing standard drugs like dorzolamide and brinzolamide in duration and effect [3].
Inhibition of h-NTPDases
  • Experimental Protocol: The enzyme inhibition assay was performed by incubating the recombinant h-NTPDase enzyme with the test compound. The reaction was initiated by adding the substrate (e.g., ATP). The amount of inorganic phosphate (Pi) released by the enzymatic reaction was quantified using a malachite green method, a colorimetric assay for phosphate detection [1].
  • Data Interpretation: The results are expressed as the half-maximal inhibitory concentration (IC₅₀). Derivatives of this compound, particularly when conjugated with morpholine or cyclopropylamine, showed sub-micromolar to nanomolar IC₅₀ values, indicating high potency and potential for isoform selectivity [1].
Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
  • Experimental Protocol: The cPLA2α inhibitory activity was evaluated by measuring the release of arachidonic acid from the substrate 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine. The released arachidonic acid was quantified using HPLC with mass spectrometry (MS) detection, with deuterated arachidonic acid as an internal standard [4].
  • Data Interpretation: The initial hit compound had a moderate IC₅₀ of 19 µM. However, significant improvements were achieved through structural optimization, converging towards known active structures, which led to derivatives with submicromolar IC₅₀ values, representing a substantial increase in potency [4].

Mechanism of Action and Pathway

The core mechanism of sulfonamide benzoic acids involves enzyme inhibition, which disrupts specific biochemical pathways. The following diagram illustrates a common pathway for their anti-inflammatory action, integrating the inhibition of cPLA2α and NTPDases.

InflammatoryStimulus Inflammatory Stimulus cPLA2 cPLA2α Enzyme InflammatoryStimulus->cPLA2 NTPDase h-NTPDase Enzyme InflammatoryStimulus->NTPDase AA Arachidonic Acid (AA) cPLA2->AA Releases Nucleotides ATP/ADP (Pro-inflammatory) NTPDase->Nucleotides Hydrolyzes Prostaglandins Prostaglandins AA->Prostaglandins Leukotrienes Leukotrienes AA->Leukotrienes AntiNucleotides Adenosine (Anti-inflammatory) Nucleotides->AntiNucleotides Conversion to Inflammation Inflammation Response AntiNucleotides->Inflammation Suppresses Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor Sulfonamide Benzoic Acid Inhibitor Inhibitor->cPLA2 Inhibits Inhibitor->NTPDase Inhibits

Diagram: Anti-inflammatory Pathway of Enzyme Inhibition. Sulfonamide benzoic acid derivatives can exert anti-inflammatory effects by concurrently inhibiting cPLA2α (reducing pro-inflammatory eicosanoid production) and h-NTPDases (increasing extracellular adenosine, which suppresses inflammation) [1] [4].

Key Takeaways for Research and Development

  • Structure-Activity Relationship (SAR) is Crucial: Minor structural changes lead to significant differences. The 4-sulfamoyl group is critical for potent CA inhibition [2], while introducing a chlorine atom at the ortho position (as in this compound) can shift selectivity towards targets like h-NTPDases [1] and may help modulate physicochemical properties for topical application [3].
  • Consider the Amide Side Chain: The amine used to form the carboxamide moiety is a primary handle for optimizing potency, selectivity, and water solubility. Incorporating amino acids or dipeptides can enhance water solubility for topical administration [2], while heterocyclic amines like morpholine or aromatic amines can lead to high potency against various enzyme targets [1].
  • A Versatile Scaffold: The sulfonamide benzoic acid core is a privileged structure in drug discovery, capable of being engineered for high potency and selectivity against a diverse range of enzyme targets beyond those discussed here, including viral reverse transcriptase and bacterial dihydropteroate synthase [5] [1].

References

4-Chloro-3-sulfamoylbenzoic acid impurity identification methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Comparison

The table below summarizes the core characteristics and performance data of three identification methods as reported in the literature.

Method Key Experimental Parameters Performance Data Primary Application Context

| LC-MS & NMR [1] | LC: Reversed-phase UPLC. MS: ESI+ & ESI- HRMS; HDMSE mode for fragmentation. NMR: 1D/2D-NMR in DMSO-d6/D2O with Tris buffer. Sample Prep: Direct analysis of crude degradation mixtures. | LOQ (LC-UV): ~0.003 mM for Indapamide. [1] qNMR LOQ: 0.4 mM. [1] Enables structural elucidation and confirmation of degradation products. [1] | Investigation of forced degradation pathways of APIs (e.g., Indapamide); structural confirmation of impurities. | | TLC-Densitometry [2] | Stationary Phase: Silica gel TLC plates. Mobile Phase: n-butanol-2-propanol-water-methylene chloride (10:7:2:5:3 v/v). Detection: UV densitometry at λ=235 nm. | LOD: Lower than 0.02 µg/spot for 4-Chloro-3-sulfamoylbenzoic acid. [2] Recovery: ~100%. [2] Precision: RSD ≤ 3.29%. [2] | Routine quality control in tablets; quantitative determination of clopamide and its related impurities. |

Detailed Experimental Protocols

For laboratories aiming to implement these methods, here are the detailed experimental workflows.

Protocol 1: LC-MS and NMR Workflow for Degradation Mixture Analysis

This protocol is designed for a comprehensive investigation of impurity structures and origins [1].

Start Start: Sample Preparation A1 Prepare crude degradation reaction solution Start->A1 A2 Dilute for MS analysis A1->A2 A3 Adjust to DMSO-d6/D2O (70:30) with 50 mM Tris buffer for NMR A1->A3 B1 UPLC-UV-HDMSE Analysis A2->B1 C1 NMR Analysis A3->C1 B2 Low/High Energy Scans & Ion Mobility Separation B1->B2 B3 Obtain MS/MS-like data for structure hypothesis B2->B3 End Data Correlation & Final Structural Confirmation B3->End C2 1H-NMR for chemical shifts and quantification (qNMR) C1->C2 C3 2D-NMR (JRES, HSQC, TOCSY) with NUS for connectivity C2->C3 C3->End

Protocol 2: TLC-Densitometry for Impurity Quantification

This method is straightforward and cost-effective for routine quality control checks [2].

Start Start: Sample & Plate Preparation A1 Prepare standard and test sample solutions Start->A1 A2 Spot solutions on Silica Gel TLC plate A1->A2 B1 Chromatographic Development A2->B1 B2 Develop in mobile phase: n-butanol-2-propanol- water-methylene chloride B1->B2 C1 Detection & Quantification B2->C1 C2 Dry plate and scan using TLC scanner at 235 nm C1->C2 C3 Measure spot density and calculate concentration C2->C3 End Result: Impurity Content (%) C3->End

Decision-Making Guide

Choosing the right method depends on your project's goals, resources, and requirements.

  • For Complete Structural Elucidation: If the goal is to identify an unknown impurity or confirm the structure of a degradation product, the combined LC-MS and NMR approach is the definitive choice. It provides orthogonal data (exact mass, fragmentation pattern, and atomic connectivity) for unambiguous characterization [1].
  • For Routine Quality Control and Cost-Effectiveness: If the impurity is known and the goal is to monitor its level in production batches, TLC-densitometry is highly effective. It offers excellent sensitivity, precision, and a much lower operational cost, allowing for high-throughput analysis [2].
  • For Highly Sensitive Quantification: When dealing with very low impurity levels, LC-UV or LC-MS provides superior sensitivity (lower LOQ) compared to qNMR [1]. However, qNMR is invaluable as a absolute quantification method that does not require identical reference standards.

References

Validating analytical methods for 4-Chloro-3-sulfamoylbenzoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4-Chloro-3-sulfamoylbenzoic Acid

The table below summarizes the core identification data for this compound, which is crucial for researchers and method validation.

Property Description
Systematic (IUPAC) Name This compound [1]
Other Chemical Names 3-(Aminosulfonyl)-4-chlorobenzoic acid; 4-Chloro-5-sulphamoylbenzoic acid [1]
CAS Registry Number 1205-30-7 [2]
Molecular Formula C₇H₆ClNO₄S [1] [2]
Molecular Weight 235.6 g/mol [2]
SMILES Notation ClC1=C(S(=O)(N)=O)C=C(C(O)=O)C=C1 [2]
Primary Application Used as a reference standard for analytical method development, validation, and quality control in the production of Indapamide [2].

Analytical Method Validation Overview

The search results confirm that this compound is used for validating analytical methods per regulatory guidelines, but specific experimental data for a comparison guide is not available in the current search results [2]. You will need to consult specialized sources to build the detailed comparison you need.

For your guide, validating an analytical method for this compound would typically involve testing the following parameters, for which you will need to find specific experimental data:

  • Accuracy: Demonstrating the closeness of test results to the true value.
  • Precision: Establishing repeatability (same day) and intermediate precision (different days, analysts, equipment).
  • Specificity: Proving the method can distinguish the analyte from other components.
  • Linearity and Range: Verifying the method provides results proportional to analyte concentration.
  • Robustness: Showing the method's reliability despite deliberate, small variations in method parameters.

Experimental Workflow for Method Validation

To help visualize the typical process, here is a logical workflow for developing and validating an analytical method using this compound, created with Graphviz as you requested.

Start Start A Define Analytical Goal & Regulatory Requirements Start->A End End B Select Chromatographic Conditions (HPLC/GC) A->B C Prepare Reference Standard & Calibration Standards B->C D Perform Method Pre-Study Testing C->D D->B Needs Optimization E Execute Formal Validation (Accuracy, Precision, etc.) D->E Method Optimized E->B Validation Failed F Document Procedures in SOP E->F Validation Successful G Submit Method for QC Approval F->G G->End

Suggestions for Finding Comparative Data

Since the search results lack the detailed experimental data you need, here are some suggestions for locating this information:

  • Consult Pharmacopeias: Check the United States Pharmacopeia (USP) and European Pharmacopoeia (EP). As mentioned in one source, traceability to these standards can often be established, and they may contain validated methods [2].
  • Search Scientific Literature: Use databases like SciFinder, Reaxys, or PubMed to find published papers on the analysis of Indapamide or its impurities, which often include detailed methodologies and results for compounds like this compound.
  • Review Vendor Documentation: Suppliers of analytical reference standards, like SynZeal, sometimes provide or can supply supplementary data sheets with characterization information upon request [2].

References

4-Chloro-3-sulfamoylbenzoic acid toxicity comparison similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Activity of 4-Chloro-3-sulfamoylbenzoic Acid Derivatives

The core compound, This compound, is primarily recognized as a metabolite of the antihypertensive drug tripamide and an impurity in clopamide tablets [1] [2]. Its significance in research stems from its role as a key synthetic intermediate for developing more complex benzenesulfonamide inhibitors [3].

The table below summarizes the experimental inhibitory data (Kᵢ) and binding affinity (K_d,int) for a series of ortho-substituted benzenesulfonamides derived from this core structure. The data demonstrates how minor structural changes, especially at the ortho position, drastically alter potency and selectivity [3].

Table 1: Inhibitory Activity and Binding Affinity of this compound Derivatives

Compound Group & Example Substituent CA II Kᵢ (nM) CA IX Kᵢ (nM) CA II K_d,int (nM) CA IX K_d,int (nM) Key Finding
4-Sulfanyl-substituted ester (e.g., 4a) 25.0 ± 1.3 5.4 ± 0.5 0.26 0.056 High affinity for CAIX [3].
4-Sulfinyl-substituted ester (e.g., 7a) ≥200,000 ≥200,000 ≥16,000 ≥16,000 Adding one oxygen atom decreases affinity by over a million-fold [3].
4-Sulfonyl-substituted ester (e.g., 9a) ~100,000 ~1,000 ~8,000 ~80 Further oxidation can restore some selectivity for CAIX over CAII [3].
4-Amino-substituted benzamide (e.g., 6e) 1.3 0.16 0.014 0.0017 Can achieve picomolar intrinsic affinity [3].
High-Affinity Compound LJ15-12 Not Shown 0.00008* Not Shown 0.00008* Demonstrates ultra-potent, picomolar-level binding to CAIX [3].

*Value presented in the source is 0.08 pM.

Detailed Experimental Methodologies

The data in the comparison table was generated using standardized biochemical assays. Here is a detailed overview of the key protocols cited in the research.

Table 2: Summary of Key Experimental Protocols

Method Fluorescent Thermal Shift Assay (FTSA) Stopped-Flow Assay (SFA) Synthesis of 4-substituted derivatives
Purpose Measure protein-ligand binding affinity (K_d) by detecting thermal stability changes. Measure enzyme inhibition constants (Kᵢ) by monitoring CO₂ hydration kinetics. Introduce various substituents at the 4-position of the core benzoic acid intermediate.

| Procedure | 1. Protein is mixed with a ligand and a fluorescent dye. 2. Sample temperature is gradually increased. 3. Fluorescence is measured as the protein unfolds. 4. The shift in melting temperature (ΔT_m) is used to calculate K_d [3]. | 1. CA enzyme is pre-incubated with the inhibitor. 2. The reaction is rapidly mixed with a CO₂-saturated solution. 3. The change in pH (using a pH indicator) is monitored over time. 4. The residual enzyme activity is used to calculate Kᵢ [3]. | 1. Start from This compound. 2. Nucleophilic Substitution: React with thiols (for sulfanyl) or amines (for amino) in DMF with K₂CO₃. 3. Oxidation: Treat sulfanyl compounds with peracetic acid to form sulfinyl or sulfonyl derivatives [3]. | | Key Buffers/Reagents | 50 mM sodium phosphate buffer (pH 7.0), 100 mM NaCl, 50 μM ANS dye, 2% DMSO [3]. | CO₂-saturated water, pH indicator (e.g., phenol red) [3]. | DMF (solvent), K₂CO₃ (base), thiols/amines, peracetic acid (oxidizing agent) [3]. |

Mechanism of Action & Structure-Activity Relationship

Compounds based on this compound primarily function as inhibitors of human carbonic anhydrase (CA) enzymes. The following diagram illustrates the established mechanism of action and the critical structural features that govern their activity and selectivity.

Ligand Sulfonamide Inhibitor SO2NH2 Sulfonamide Group (-SO₂NH⁻) Ligand->SO2NH2 OrthoSub Ortho Substituent (e.g., sulfanyl, sulfinyl) Ligand->OrthoSub Zn Zinc Ion (Zn²⁺) SO2NH2->Zn Coordinates to Thr199 Threonine 199 (Thr199) SO2NH2->Thr199 H-bonds with ActiveSite Variable Amino Acids at Active Site Rim OrthoSub->ActiveSite Interacts with Determines Selectivity His Histidine Residues (His94, His96, His119) Zn->His Coordinated by

Key insights from this mechanism and the supporting data are:

  • Zinc Binding: The deprotonated sulfonamide group (-SO₂NH⁻) coordinates directly with the zinc ion (Zn²⁺) in the CA active site, which is essential for the enzyme's catalytic activity. This is the primary mechanism of inhibition [3] [4].
  • Anchor Interaction: The sulfonamide group also forms hydrogen bonds with the conserved Thr199 residue, anchoring the inhibitor in place [4].
  • Selectivity via "Tail Approach": The substituent at the ortho position (the "tail") extends toward the rim of the active site. Since the amino acid composition in this region varies among CA isozymes, modifications here are critical for achieving selectivity. For instance, the oxidation state of a sulfur atom in the tail can alter affinity by a factor of over a million, enabling highly selective targeting of CAIX over CAII [3].

Research Implications & Conclusion

To summarize the key points for researchers:

  • Core Utility: this compound is a versatile scaffold for designing high-affinity CA inhibitors, not a final drug molecule itself [3] [1].
  • Key to Selectivity: Dramatic changes in affinity and isozyme selectivity can be achieved through minimal chemical modifications, particularly at the ortho position relative to the sulfonamide group. The oxidation state of sulfur-based linkers is a critical parameter [3].
  • Data Gap: The available public data focuses on binding affinity and inhibitory activity (K_d and Kᵢ). Comprehensive toxicity profiles (e.g., LD₅₀, off-target effects in vivo) for a structured comparison were not located in this search.

References

4-Chloro-3-sulfamoylbenzoic acid chromatographic-densitometric determination

Author: Smolecule Technical Support Team. Date: February 2026

TLC-Densitometric Method at a Glance

The table below summarizes the core parameters of the developed TLC-densitometric method for the simultaneous analysis of Clopamide and its impurities, including 4-Chloro-3-sulfamoylbenzoic acid (referred to as Impurity C in the study) [1].

Parameter Description / Value
Analytical Technique Thin-Layer Chromatography with Densitometric detection
Target Analytes Clopamide (active ingredient), 4-Chlorobenzoic Acid (Impurity B), This compound (Impurity C)
Stationary Phase Silica gel TLC plates [1]
Mobile Phase n-butanol - 2-propanol - water - methylene chloride (10:7:2:5:3, v/v/v/v/v) [1]
Detection Wavelength 235 nm [1]
Retention Factor (Rf) of Impurity C 0.51 [1]
Limit of Detection (LOD) for Impurity C 0.02 µg/spot [1]

Detailed Experimental Protocol

For researchers looking to implement this method, here is the detailed experimental workflow [1]:

A 1. Sample & Standard Preparation B 2. Chromatographic Plate Setup A->B C 3. Spot Application B->C D 4. Chromatogram Development C->D E 5. Densitometric Analysis D->E F 6. Data & Calculation E->F

  • Sample & Standard Preparation: Prepare standard solutions of Clopamide, 4-chlorobenzoic acid, and this compound in a suitable solvent. For tablet analysis, extract and prepare a sample solution from powdered tablets.
  • Chromatographic Plate Setup: Use standard silica gel 60 F₂₅₄ TLC plates as the stationary phase.
  • Spot Application: Apply the standard and sample solutions as bands or spots onto the TLC plate.
  • Chromatogram Development: Develop the chromatogram in a saturated twin-trough chamber using the mobile phase: n-butanol - 2-propanol - water - methylene chloride in a ratio of 10:7:2:5:3 (v/v/v/v/v).
  • Densitometric Analysis: After development and drying, scan the plate with a densitometer at a detection wavelength of 235 nm.
  • Data & Calculation: Identify the compounds based on their Retention Factors (Rf) and perform quantification by comparing the peak areas of the samples with those of the standards.

Method Performance and Comparison with HPLC

The study validated the developed method and compared its results with an established HPLC procedure. The key performance and comparison data are summarized below [1].

Performance Metric Result / Value
Recovery Nearly 100% for Impurity B and C
Precision (RSD) Did not exceed 3.29%
Quantified Impurity C in Tablets 0.031% (by TLC) vs 0.027% (by HPLC)

The research concluded that the developed TLC-densitometric method is suitable for the routine analysis of Clopamide and its impurities, offering a reliable and cheaper alternative to HPLC for this specific application [1].

Key Takeaways for Researchers

  • Advantages of the TLC Method: This method allows for the simultaneous analysis of multiple samples on a single plate, uses a smaller volume of mobile phase, and can be a cost-effective alternative to HPLC for routine quality control [1].
  • Primary Application: The protocol is specifically designed for detecting and quantifying this compound as a pharmaceutical impurity in Clopamide tablets [1]. Its applicability to other matrices would require further validation.
  • Data Currency: Please note that the experimental data is from a 2009 publication. It is advisable to search for more recent studies or application notes to see if the method has been updated or optimized further.

References

×

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

234.9706065 Da

Monoisotopic Mass

234.9706065 Da

Heavy Atom Count

14

Appearance

Off-White Solid

Melting Point

261-263°C

UNII

Q45HDN52UH

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 55 of 56 companies with hazard statement code(s):;
H315 (98.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1205-30-7

Wikipedia

4-Chloro-5-sulphamoylbenzoic acid

Dates

Last modified: 08-15-2023

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